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  • Product: 3-Hydroxyphenyl methylcarbamate
  • CAS: 19189-01-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-Hydroxyphenyl Methylcarbamate

This guide provides a comprehensive overview of the synthesis of 3-Hydroxyphenyl methylcarbamate, a significant carbamate derivative. It is intended for researchers, scientists, and professionals in drug development and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 3-Hydroxyphenyl methylcarbamate, a significant carbamate derivative. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the core synthetic pathways, mechanistic underpinnings, and practical experimental protocols, ensuring a blend of theoretical knowledge and actionable laboratory guidance.

Introduction: The Significance of 3-Hydroxyphenyl Methylcarbamate

3-Hydroxyphenyl methylcarbamate, also known as methyl N-(3-hydroxyphenyl)carbamate, is a carbamate ester of notable interest in various chemical sectors. Carbamates, as a class of organic compounds, are widely utilized as active ingredients in pesticides and have found extensive application in the pharmaceutical industry, including in the development of treatments for Alzheimer's disease.[1] The specific structure of 3-Hydroxyphenyl methylcarbamate, featuring a hydroxyl group on the phenyl ring, makes it a valuable intermediate and a target molecule for structure-activity relationship studies. It is also recognized as an environmental transformation product of the herbicide phenmedipham.[2]

This guide will focus on the most prevalent and practical synthetic routes to this compound, providing detailed mechanistic insights and a validated experimental protocol to enable its efficient and safe preparation in a laboratory setting.

Primary Synthesis Pathway: Reaction of Resorcinol with Methyl Isocyanate

The most direct and widely employed method for the synthesis of 3-Hydroxyphenyl methylcarbamate is the reaction of resorcinol (1,3-dihydroxybenzene) with methyl isocyanate (MIC). This reaction is an example of a nucleophilic addition of a hydroxyl group to the electrophilic carbon of the isocyanate group.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of one of the phenolic hydroxyl groups of resorcinol on the highly electrophilic carbonyl carbon of methyl isocyanate. The presence of a lone pair of electrons on the oxygen atom of the hydroxyl group facilitates this attack. The reaction is often catalyzed by a tertiary amine, such as triethylamine or pyridine.[3]

The catalytic cycle of the tertiary amine can be described as follows:

  • Activation of the Isocyanate: The tertiary amine, acting as a nucleophilic catalyst, attacks the carbonyl carbon of the methyl isocyanate, forming a highly reactive, unstable complex.[3]

  • Proton Abstraction from Phenol: The tertiary amine can also act as a base, abstracting a proton from the phenolic hydroxyl group of resorcinol to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The activated isocyanate complex or the phenoxide ion then readily attacks the other reactant, leading to the formation of a carbamate intermediate.

  • Catalyst Regeneration: The tertiary amine is regenerated and can participate in further catalytic cycles.

The reaction is typically regioselective, with the isocyanate reacting preferentially with one of the two hydroxyl groups of resorcinol due to statistical factors and potential electronic effects.

Byproduct Formation

A potential byproduct in this reaction is the dicarbamate, where both hydroxyl groups of resorcinol have reacted with methyl isocyanate. The formation of this byproduct can be minimized by controlling the stoichiometry of the reactants, typically by using an excess of resorcinol or by carefully controlling the addition of methyl isocyanate. Other potential side reactions include the trimerization of methyl isocyanate to form a solid isocyanurate, which can be promoted by certain catalysts and high temperatures.

Alternative Synthesis Pathways

While the reaction of resorcinol with methyl isocyanate is the most common route, alternative methods exist, often developed to avoid the use of the highly toxic and volatile methyl isocyanate.

Use of Phenyl Chlorocarbonates

One alternative involves the reaction of 3-aminophenol with a suitable chloroformate, such as methyl chloroformate. However, a more common variation for the synthesis of aryl carbamates involves the reaction of a substituted amine with a phenyl chlorocarbonate.[1] For the synthesis of 3-Hydroxyphenyl methylcarbamate, a plausible route would involve the protection of one of the hydroxyl groups of resorcinol, followed by reaction with methyl carbamoyl chloride and subsequent deprotection. A one-pot procedure for the synthesis of O-aryl carbamates involves the in-situ formation of N-substituted carbamoyl chlorides from amines and their subsequent reaction with phenols.[4]

"Green" Synthesis Routes

In recent years, there has been a drive to develop more environmentally benign methods for carbamate synthesis. These "green" routes often focus on avoiding toxic reagents like phosgene and its derivatives. One such approach involves the reductive carbonylation of nitroaromatic compounds.[5] Another strategy is the use of dimethyl carbonate (DMC) as a green methylating and carbonylating agent.

Experimental Protocol: Synthesis of 3-Hydroxyphenyl Methylcarbamate

The following is a detailed, step-by-step methodology for the synthesis of 3-Hydroxyphenyl methylcarbamate via the reaction of resorcinol with methyl isocyanate. This protocol is designed to be self-validating by including clear steps for purification and characterization.

Safety Precaution: Methyl isocyanate is extremely toxic, volatile, and flammable.[6] All manipulations involving methyl isocyanate must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[7] An appropriate quenching solution (e.g., a mixture of 10% isopropyl alcohol and 1% ammonia in water) should be readily available.[7]

Materials and Equipment
  • Resorcinol

  • Methyl Isocyanate (MIC)

  • Triethylamine (catalyst)

  • Anhydrous diethyl ether (solvent)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser with a drying tube

  • Ice bath

  • Rotary evaporator

  • Apparatus for recrystallization

  • NMR spectrometer for product characterization

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve resorcinol (1.10 g, 10 mmol) in anhydrous diethyl ether (50 mL).

  • Catalyst Addition: Add a catalytic amount of triethylamine (0.1 mL) to the resorcinol solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Methyl Isocyanate: Slowly add a solution of methyl isocyanate (0.57 g, 10 mmol) in anhydrous diethyl ether (10 mL) to the cooled resorcinol solution via the dropping funnel over a period of 30 minutes with continuous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Upon completion of the reaction (monitored by TLC), a white precipitate of 3-Hydroxyphenyl methylcarbamate will have formed.

  • Purification:

    • Filter the precipitate and wash it with cold diethyl ether to remove any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent system, such as a mixture of ethanol and water, to obtain pure 3-Hydroxyphenyl methylcarbamate.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure of the synthesized compound.[2]

    • The molecular formula of 3-Hydroxyphenyl methylcarbamate is C₈H₉NO₃, and its molecular weight is 167.16 g/mol .[2]

Data Presentation

ParameterValueReference
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Appearance White solid
Boiling Point 249.8 °C at 760 mmHg[8]
Density 1.313 g/cm³[8]
Flash Point 104.9 °C[8]
Solubility Soluble in acetonitrile.[9]

Visualization of the Synthesis Pathway

Synthesis_Pathway Resorcinol Resorcinol Intermediate Activated Complex Resorcinol->Intermediate Nucleophilic attack MIC Methyl Isocyanate MIC->Intermediate Catalyst Tertiary Amine (e.g., Triethylamine) Catalyst->Intermediate Product 3-Hydroxyphenyl methylcarbamate Intermediate->Product

Caption: Reaction scheme for the synthesis of 3-Hydroxyphenyl methylcarbamate.

Conclusion

The synthesis of 3-Hydroxyphenyl methylcarbamate, primarily through the reaction of resorcinol and methyl isocyanate, is a well-established and efficient method. This guide has provided a detailed overview of the synthesis, including the underlying reaction mechanism, potential byproducts, and alternative synthetic routes. The provided experimental protocol, coupled with essential safety information, offers a practical framework for the successful and safe laboratory preparation of this important carbamate derivative. A thorough understanding of the reaction parameters and careful handling of the hazardous reagents are paramount for achieving high yields and ensuring the safety of the researcher.

References

  • Binder W. H., Dunky M. Melamine-formaldehyde resins. In: Encyclopedia of Polymer Science and Technology. John Wiley & Sons; 2002.
  • Ayrilmis N. Enhancement of dimensional stability and mechanical properties of light MDF by adding melamine resin impregnated paper waste. International Journal of Adhesion and Adhesives. 2012;33:45–49.
  • Bishopp J. 13-Adhesives for aerospace structures. In: Ebnesajjad S., editor. Handbook of Adhesives and Surface Preparation. Oxford, UK: William Andrew Publishing; 2011. pp. 301–344.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 26181, Methyl (3-hydroxyphenyl)-carbamate. [Link]. Accessed Jan 24, 2026.

  • Ferra J. M. M., Ohlmeyer M., Mendes A. M., Costa M. R. N., Carvalho L. H., Magalhães F. D. Evaluation of urea-formaldehyde adhesives performance by recently developed mechanical tests. International Journal of Adhesion and Adhesives. 2011;31(3):127–134.
  • Majda P., Skrodzewicz J. A modified creep model of epoxy adhesive at ambient temperature. International Journal of Adhesion and Adhesives. 2009;29(4):426-431.
  • Clad W. Developments and problems in adhesives used for particle board manufacture. International Journal of Adhesion and Adhesives. 1983;3(3):127–131.
  • Chem Service. SAFETY DATA SHEET: Methyl isocyanate. [Link]. Accessed Jan 24, 2026.

  • Ragaini, F. Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts.
  • Kocienski, P. J. Protecting Groups. 3rd ed. Georg Thieme Verlag, 2004.
  • ChemSrc. METHYL (3-HYDROXYPHENYL)CARBAMATE. [Link]. Accessed Jan 24, 2026.

  • Vollenweider, S., & Lacroix, C. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of agricultural and food chemistry, 51(13), 3828–3833.
  • Henriksen, L. The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Acta Chemica Scandinavica. 1967, 21, 1981-1986.
  • U.S. Patent 9,012,676.
  • Chen, K., Kang, Q. K., Li, Y., Wu, W. Q., Zhu, H., & Shi, H. (2022). Catalytic Amination of Phenols with Amines. Journal of the American Chemical Society, 144(3), 1144–1151.
  • Varjosaari, S. E., Suating, P., & Adler, M. J. (2016).
  • Bacaloglu, R., Cotarcă, L., Marcu, N., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Revue Roumaine de Chimie, 33(4), 345-353.
  • European Patent EP0275263A1.
  • Reddit. Safety measures for working with isocyanate. r/chemistry. [Link]. Accessed Jan 24, 2026.

  • Varjosaari, S. E., Suating, P., & Adler, M. J. (2016).
  • Zarei, A., & Zolfigol, M. A. (2014). Efficient Catalytic Synthesis of primary Carbamates using Preyssler heteropolyacid catalyst, H14[NaP5W30O110] under solvent-fre. Molbank, 2014(2), M823.
  • Chemos GmbH & Co. KG. Safety Data Sheet: methyl isocyanate. [Link]. Accessed Jan 24, 2026.

  • Zhang, F., et al. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. AAPS PharmSciTech, 26(1), 23.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12228, Methyl Isocyanate. [Link]. Accessed Jan 24, 2026.

  • Chen, K., Kang, Q. K., Li, Y., Wu, W. Q., Zhu, H., & Shi, H. (2022). Catalytic Amination of Phenols with Amines. Journal of the American Chemical Society, 144(3), 1144–1151.
  • Actsafe. Safe work procedures for isocyanate containing products. [Link]. Accessed Jan 24, 2026.

  • Khan, M. A., et al. (2014). Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins. Advances in Materials Science and Engineering, 2014, 1-6.
  • Szycher, M. (2012). Szycher's handbook of polyurethanes. CRC press.
  • Verma, D. K., & Hasan, S. H. (2016). An overview on Common Organic Solvents and their Toxicity. Journal of Chemical and Pharmaceutical Research, 8(5), 466-471.

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-Hydroxyphenyl methylcarbamate

This guide provides a comprehensive technical overview of the mechanism of action of 3-Hydroxyphenyl methylcarbamate, a compound belonging to the carbamate class of molecules. This document is intended for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mechanism of action of 3-Hydroxyphenyl methylcarbamate, a compound belonging to the carbamate class of molecules. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cholinesterase inhibitors and related fields.

Introduction: The Significance of 3-Hydroxyphenyl methylcarbamate

3-Hydroxyphenyl methylcarbamate is a member of the carbamate family, a diverse group of organic compounds. Carbamates are structurally derived from carbamic acid and are recognized for their role as cholinesterase inhibitors.[1] This primary mechanism of action underpins their use as insecticides and their investigation in various pharmacological contexts.[2][3] Notably, 3-Hydroxyphenyl methylcarbamate is also a known metabolite of the herbicide phenmedipham, highlighting its environmental and toxicological relevance.[4] Understanding the precise molecular interactions and metabolic fate of this compound is crucial for assessing its biological impact and potential therapeutic or toxic effects.

Core Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

The principal mechanism of action of 3-Hydroxyphenyl methylcarbamate, like other N-methyl carbamates, is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft. This process is essential for terminating nerve impulses at cholinergic synapses.

Inhibition of AChE by 3-Hydroxyphenyl methylcarbamate leads to an accumulation of acetylcholine in the synapse, resulting in overstimulation of cholinergic receptors. This prolonged signaling can have a range of physiological effects, from therapeutic outcomes in conditions characterized by cholinergic deficits to toxic effects in cases of overexposure.

The Chemistry of Reversible Inhibition: Carbamylation

The interaction between 3-Hydroxyphenyl methylcarbamate and AChE is a multi-step process that results in a temporary inactivation of the enzyme. This is in contrast to organophosphates, which typically cause irreversible inhibition.[1][5] The process can be described as follows:

  • Binding: The 3-Hydroxyphenyl methylcarbamate molecule initially binds to the active site of AChE.

  • Carbamylation: The serine hydroxyl group in the catalytic triad of AChE attacks the carbonyl carbon of the carbamate. This results in the formation of a carbamylated enzyme and the release of the 3-hydroxyphenol leaving group.

  • Slow Decarbamylation: The carbamylated enzyme is relatively stable but undergoes slow hydrolysis. This regeneration of the active enzyme is significantly slower than the deacetylation that occurs after acetylcholine hydrolysis, leading to a temporary but effective inhibition of AChE activity.

The reversible nature of this inhibition is a key characteristic of carbamates. The rate of decarbamylation determines the duration of the inhibitory effect.

AChE_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by 3-Hydroxyphenyl methylcarbamate AChE Acetylcholinesterase (AChE) AChE_ACh AChE-ACh Complex AChE->AChE_ACh Binds ACh Acetylcholine (ACh) ACh->AChE_ACh Products Choline + Acetate AChE_ACh->AChE Rapid Hydrolysis AChE_ACh->Products AChE2 AChE Carbamylated_AChE Carbamylated AChE (Inactive) AChE2->Carbamylated_AChE Carbamylation Carbamate 3-Hydroxyphenyl methylcarbamate Carbamate->Carbamylated_AChE Carbamylated_AChE->AChE2 Slow Decarbamylation (Regeneration) Hydroxyphenol 3-Hydroxyphenol Carbamylated_AChE->Hydroxyphenol

Caption: Reversible inhibition of Acetylcholinesterase (AChE) by 3-Hydroxyphenyl methylcarbamate.

Quantitative Analysis of Cholinesterase Inhibition

CompoundTarget EnzymeIC50 (µM)Reference
Benzyl(3-hydroxy-4-...carbamate)AChE36.05[6]
Benzyl{3-hydroxy-4-...carbamate}BuChE22.23[6]
3-diethylaminophenyl-N-methyl-carbamateAChEPotent[7]
3-diethylaminophenyl-N-methyl-carbamateBuChEWeak[7]

Note: The table presents data for structurally related compounds to provide a comparative context due to the absence of specific IC50 values for 3-Hydroxyphenyl methylcarbamate in the surveyed literature.

Metabolic Pathways and Toxicological Implications

The metabolic fate of 3-Hydroxyphenyl methylcarbamate is a critical determinant of its biological activity and potential toxicity. As a known metabolite of phenmedipham, its formation is an initial step in the degradation of the parent herbicide.[4] The subsequent metabolism of 3-Hydroxyphenyl methylcarbamate itself is likely to proceed through several key pathways common to carbamates and phenolic compounds.

Proposed Metabolic Pathway
  • Hydrolysis: The primary metabolic route for many carbamates is hydrolysis of the ester linkage. This would break down 3-Hydroxyphenyl methylcarbamate into 3-hydroxyphenol and a methylcarbamic acid moiety. The latter is unstable and would likely decompose to methylamine and carbon dioxide.

  • Conjugation: The resulting 3-hydroxyphenol can undergo phase II conjugation reactions to facilitate its excretion. This may include glucuronidation or sulfation. N-glucuronidation of the carbamate itself is also a potential metabolic pathway.[8]

Metabolism cluster_0 Phase I Metabolism cluster_1 Metabolites cluster_2 Decomposition & Phase II Parent 3-Hydroxyphenyl methylcarbamate Hydrolysis Hydrolysis Parent->Hydrolysis Hydroxyphenol 3-Hydroxyphenol Hydrolysis->Hydroxyphenol Methylcarbamic_acid Methylcarbamic Acid (unstable) Hydrolysis->Methylcarbamic_acid Conjugates Glucuronide/Sulfate Conjugates Hydroxyphenol->Conjugates Conjugation Decomposition_Products Methylamine + CO2 Methylcarbamic_acid->Decomposition_Products Decomposition Excretion Excretion Decomposition_Products->Excretion Conjugates->Excretion

Caption: Proposed metabolic pathway of 3-Hydroxyphenyl methylcarbamate.

Cellular Effects and Toxicity

Beyond direct cholinesterase inhibition, carbamates can exert other cellular effects. Studies on various carbamates have indicated the potential for inducing oxidative stress and disrupting glucose metabolism.[9] For instance, the carbamate insecticide carbofuran has been shown to affect cellular autophagy and senescence through the Nrf2 signaling pathway.[10] While specific studies on the cellular effects of 3-Hydroxyphenyl methylcarbamate are limited, it is plausible that it could share some of these broader toxicological properties with other members of its chemical class.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

To quantitatively assess the inhibitory potential of 3-Hydroxyphenyl methylcarbamate on acetylcholinesterase, the colorimetric method developed by Ellman is a widely accepted and robust protocol.

Principle

This assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of dithiobis-nitrobenzoic acid (DTNB) with thiocholine. Thiocholine is generated from the hydrolysis of the substrate acetylthiocholine by AChE. An inhibitor will reduce the rate of this color formation.

Materials
  • Acetylcholinesterase (e.g., from electric eel)

  • 3-Hydroxyphenyl methylcarbamate (test compound)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of 3-Hydroxyphenyl methylcarbamate in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare a 15 mM ATCI solution in deionized water.

    • Prepare a 3 mM DTNB solution in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5 minutes.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well in the specified order:

      • 125 µL of 3 mM DTNB solution

      • 25 µL of the 3-Hydroxyphenyl methylcarbamate solution at various concentrations (or buffer for the control, and a known inhibitor like physostigmine for a positive control).

      • 25 µL of AChE solution.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of 15 mM ATCI solution to each well.

    • Immediately start monitoring the change in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.

Rationale for Experimental Choices
  • pH 8.0: This pH is optimal for AChE activity and the reaction of DTNB with thiocholine.

  • Pre-incubation: The 15-minute pre-incubation of the enzyme with the inhibitor allows for the establishment of the binding equilibrium, which is particularly important for time-dependent inhibitors.

  • Kinetic Measurement: Monitoring the reaction over time ensures that the initial velocity is measured, which is crucial for accurate enzyme kinetics.

Conclusion

3-Hydroxyphenyl methylcarbamate exerts its primary biological effect through the reversible inhibition of acetylcholinesterase via carbamylation of the enzyme's active site. While specific quantitative data on its inhibitory potency and pharmacokinetics are not extensively documented in publicly available literature, its mechanism is well-understood within the broader context of carbamate chemistry. Its role as a metabolite of the herbicide phenmedipham underscores its environmental and toxicological significance. Further research is warranted to fully characterize its biological activity, metabolic fate, and potential cellular effects to provide a comprehensive risk assessment and explore any potential therapeutic applications. The provided experimental protocol offers a robust framework for such investigations.

References

  • PubChem. Methyl (3-hydroxyphenyl)-carbamate. National Center for Biotechnology Information. [Link]

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

  • Decker, M. (2011). The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Herald Scholarly Open Access, 3(1), 1-15. [Link]

  • Feske, E., & Jaga, A. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules, 24(7), 1283. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

  • Gocer, H., Akincioglu, A., Goksu, S., & Supuran, C. T. (2014). Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates. Journal of enzyme inhibition and medicinal chemistry, 29(3), 375–380. [Link]

  • Hrelia, P., & Angeloni, C. (2020). Carbofuran affects cellular autophagy and developmental senescence through the impairment of Nrf2 signalling. Aging, 13(14), 18010–18023. [Link]

  • Karimi, M., & Jadidi-Niaragh, F. (2024). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. Journal of Biochemical and Molecular Toxicology, 38(1), e23617. [Link]

  • Keeley, L. (2011, October 26). 9. Carbamate Insecticide Action. YouTube. [Link]

  • Krátký, M., Stolaříková, J., & Vinšová, J. (2017). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 22(1), 123. [Link]

  • Liu, C., & Li, Y. (2019). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. Molecules, 24(23), 4349. [Link]

  • Pohanka, M. (2012). Cholinesterases, a target of pharmacology and toxicology. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 156(3), 219–229. [Link]

  • Pohanka, M. (2014). Anticholinesterase action of 3-diethylaminophenyl-N-methyl-carbamate methiodide in vitro and in vivo. Journal of applied biomedicine, 12(1), 35–40. [Link]

  • Rusko, N., & White, A. R. (2019). Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. Molecules, 24(11), 2056. [Link]

  • S.L. (2019). 3-NOP: ADME studies in rats and ruminating animals. Food and Chemical Toxicology, 125, 339-347. [Link]

  • Tsukamoto, H., Yoshimura, H., & Tatsumi, K. (1963). Metabolism of drugs. XXXV. Metabolic fate of meprobamate. (3). A new metabolic pathway of carbamate group--the formation of meprobamate N-glucuronide in animal body. Chemical & pharmaceutical bulletin, 11, 421–426. [Link]

  • Weiner, B., & Lahann, T. R. (2014). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. ACS medicinal chemistry letters, 5(10), 1103–1108. [Link]

  • MSD Manual Professional Edition. (n.d.). Organophosphate Poisoning and Carbamate Poisoning. [Link]

  • StatPearls. (2023). Carbamate Toxicity. NCBI Bookshelf. [Link]

  • YouTube. (2011). Mode of action of carbamate.pptx. [Link]

  • PubChem. (n.d.). Ethyl (3-hydroxyphenyl)carbamate. [Link]

  • ACS Publications. (1969). Synthesis of possible metabolites of methylcarbamate insecticide chemicals; hydroxyaryl and hydroxyalkylphenyl methylcarbamates. Journal of Agricultural and Food Chemistry, 17(6), 1204–1207. [Link]

  • PubMed. (n.d.). Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease. [Link]

  • ResearchGate. (n.d.). In vitro AChE inhibition by methomyl (carbamate) and profenofos (organophosphate) pesticides using Ellman et al. method. [Link]

  • PubMed Central. (n.d.). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Stability of 3-Hydroxyphenyl methylcarbamate

Introduction In the landscape of drug development and xenobiotic research, understanding the metabolic fate of a compound is a cornerstone of safety and efficacy assessment. 3-Hydroxyphenyl methylcarbamate, a molecule be...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development and xenobiotic research, understanding the metabolic fate of a compound is a cornerstone of safety and efficacy assessment. 3-Hydroxyphenyl methylcarbamate, a molecule belonging to the phenyl carbamate class, represents a structure susceptible to metabolic transformation.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for evaluating the in vitro stability of this compound. The stability of a molecule in biological matrices is a critical parameter, influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.

For researchers, scientists, and drug development professionals, this document serves as a practical framework. It moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are not just followed, but understood. This approach is grounded in the principles of scientific integrity, providing self-validating systems for robust and reproducible data generation, in alignment with regulatory expectations.[3]

Section 1: Fundamental Principles of Carbamate Stability

The stability of 3-Hydroxyphenyl methylcarbamate is governed by two primary routes of degradation: enzymatic hydrolysis and chemical hydrolysis. Both pathways target the carbamate ester linkage, which is the molecule's principal metabolic soft spot.

Enzymatic Hydrolysis: The primary enzymes responsible for the hydrolysis of carbamates in the body are carboxylesterases (CES).[4][5] These serine hydrolases are abundant in the liver and plasma and efficiently catalyze the cleavage of ester, amide, and carbamate bonds.[4][5][6] In humans, two main forms, hCE1 (predominantly in the liver) and hCE2 (abundant in the intestine), exhibit different substrate specificities.[4] The hydrolysis of 3-Hydroxyphenyl methylcarbamate by CES would yield 3-hydroxyphenol and methylcarbamic acid, the latter of which is unstable and decomposes to methylamine and carbon dioxide.

Chemical Hydrolysis: The carbamate bond is also susceptible to non-enzymatic, pH-dependent chemical hydrolysis. This process is typically slower than enzymatic hydrolysis at physiological pH but can be a contributing factor to degradation, especially under non-physiological storage or assay conditions.

Understanding these degradation pathways is crucial for designing relevant stability studies and interpreting the resulting data.

Caption: General workflow for an in vitro stability assay.

Section 4: Bioanalytical Methodology for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. [7][8][9]

  • Principle: The process involves three main steps:

    • Chromatographic Separation (LC): The sample is injected into a liquid chromatograph. The compound of interest is separated from other matrix components on a column (e.g., a C18 reversed-phase column). [7] 2. Ionization: The separated compound is ionized, typically using Electrospray Ionization (ESI), which creates charged molecules. [10] 3. Mass Detection (MS/MS): The ionized molecules are detected by a mass spectrometer. In MS/MS, a specific parent ion is selected, fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and minimizes interference.

  • Quantification: The peak area of the analyte is measured relative to the peak area of the co-eluting internal standard. This ratio is used to determine the concentration of the parent compound remaining at each time point.

Section 5: Data Analysis and Interpretation

The primary goal of data analysis is to determine the rate of compound depletion.

  • Calculate Percent Remaining: The amount of 3-Hydroxyphenyl methylcarbamate at each time point is expressed as a percentage of the amount present at time zero.

    • % Remaining = (Analyte/IS Peak Area at Tₓ) / (Analyte/IS Peak Area at T₀) * 100

  • Determine Degradation Rate: The natural logarithm (ln) of the percent remaining is plotted against time. If the degradation follows first-order kinetics, this plot will yield a straight line.

    • The slope of this line (k) represents the elimination rate constant.

  • Calculate In Vitro Half-Life (t½): The half-life is the time required for 50% of the compound to be eliminated.

    • t½ = 0.693 / |k| [11]

  • Calculate Intrinsic Clearance (CLᵢₙₜ): For microsomal studies, the data can be used to calculate the intrinsic clearance, a measure of the metabolic capacity of the liver.

    • CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) [12] Data Presentation

Quantitative data should be summarized in a clear, tabular format.

Time (min)Peak Area Ratio (Analyte/IS)% Remainingln(% Remaining)
01.50100.04.61
51.2885.34.45
150.9563.34.15
300.5536.73.60
600.1812.02.48
Calculated t½ (min) \multicolumn{3}{c}{25.1}
Calculated CLᵢₙₜ (µL/min/mg) \multicolumn{3}{c}{55.2}

Table 1: Example data set and calculated parameters from a liver microsomal stability assay (0.5 mg/mL protein concentration).

Conclusion

Evaluating the in vitro stability of 3-Hydroxyphenyl methylcarbamate is a multi-faceted process that requires a strong understanding of both biochemical principles and analytical techniques. By employing robust, self-validating protocols in relevant biological matrices like liver microsomes and plasma, researchers can generate high-quality data on the compound's susceptibility to enzymatic and chemical degradation. This information is invaluable, providing early insights into a molecule's potential pharmacokinetic behavior and guiding the strategic decisions necessary for successful drug development and chemical safety assessment.

References

  • National Center for Biotechnology Information. (n.d.). Methyl (3-hydroxyphenyl)-carbamate. PubChem. Retrieved from [Link]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210-222. Retrieved from [Link]

  • Cyprotex. (n.d.). Plasma Stability. Evotec. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl carbamate. PubChem. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • ACS Publications. (n.d.). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). The hydrolysis of the carbamate group and ethyl ester group of the.... Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Regulations.gov. (2017). Guidance for Industry: drug interactions, in vitro and in vivo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carboxylesterases: Dual roles in lipid and pesticide metabolism. PMC. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Methyl (3-hydroxyphenyl)-carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • J-STAGE. (n.d.). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Retrieved from [Link]

  • Royal Society of Chemistry. (1999). Phenyl carbamates. In Metabolic Pathways of Agrochemicals: Part 2. Retrieved from [Link]

  • Di, L., et al. (2005). Development and application of high throughput plasma stability assay for drug discovery. International Journal of Pharmaceutics, 297(1-2), 110-119. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597. PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • LookChem. (n.d.). methyl N-(3-hydroxyphenyl)carbamate. Retrieved from [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Separation Science. (2023). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Human carboxylesterases: a comprehensive review. PMC. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. Retrieved from [Link]

  • YouTube. (2021). 8: Phenylketonuria | Amino acid Metabolism | Biochemistry. Retrieved from [Link]

  • Chemsrc. (n.d.). METHYL (3-HYDROXYPHENYL)CARBAMATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl Methylcarbamate. PubChem. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Known Biological Targets of 3-Hydroxyphenyl methylcarbamate

Introduction 3-Hydroxyphenyl methylcarbamate is a chemical compound belonging to the carbamate class of molecules. Carbamates are organic compounds derived from carbamic acid (NH₂COOH).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Hydroxyphenyl methylcarbamate is a chemical compound belonging to the carbamate class of molecules. Carbamates are organic compounds derived from carbamic acid (NH₂COOH). This particular molecule is characterized by a methylcarbamate group attached to a phenol ring at the meta position. While it shares a core structure with many commercially significant compounds, including insecticides and pharmaceuticals, this guide will focus specifically on its known interactions with biological systems at a molecular level. Understanding the biological targets of 3-Hydroxyphenyl methylcarbamate is crucial for researchers in toxicology, pharmacology, and drug development, as it provides a foundation for predicting its physiological effects, potential therapeutic applications, and toxicological profile.

Primary Biological Target: Acetylcholinesterase (AChE)

The principal and most well-documented biological target of 3-Hydroxyphenyl methylcarbamate, like other N-methyl carbamates, is the enzyme Acetylcholinesterase (AChE).[1][2] AChE is a critical serine hydrolase responsible for the termination of nerve impulses at cholinergic synapses by catalyzing the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1] The rapid removal of ACh from the synaptic cleft is essential for preventing the continuous stimulation of postsynaptic receptors and allowing for precise temporal control of neurotransmission.

Mechanism of Inhibition: Reversible Carbamylation

3-Hydroxyphenyl methylcarbamate inhibits AChE through a process known as carbamylation. The carbamate moiety of the inhibitor acts as a substrate for the enzyme, and in a reaction analogous to the hydrolysis of acetylcholine, the serine residue (Ser200) in the active site of AChE becomes carbamylated. This covalent modification renders the enzyme inactive.

Unlike the phosphorylation caused by organophosphates, carbamylation of AChE is a reversible process.[3] The carbamylated enzyme undergoes spontaneous hydrolysis, regenerating the active enzyme. However, the rate of decarbamylation is significantly slower than the rate of deacetylation following acetylcholine hydrolysis. This leads to a temporary accumulation of acetylcholine in the synapse, resulting in overstimulation of cholinergic receptors. The duration of inhibition is a key feature of carbamate toxicity and therapeutic action.[3]

AChE Active AChE (with Serine-OH) Carbamylated_AChE Carbamylated AChE (Inactive) Products Choline + Acetate AChE->Products Hydroxyphenol 3-Hydroxyphenol AChE->Hydroxyphenol Release of phenol group Carbamylated_AChE->AChE Carbamate 3-Hydroxyphenyl methylcarbamate Carbamate->AChE Carbamylation ACh Acetylcholine ACh->AChE Hydrolysis (Fast) Water H₂O

Caption: Mechanism of AChE inhibition by 3-Hydroxyphenyl methylcarbamate.

Secondary Biological Target: Butyrylcholinesterase (BChE)

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is another cholinesterase found in mammals, primarily in the plasma, liver, and glial cells of the brain.[4] While AChE is the primary enzyme responsible for acetylcholine hydrolysis at synapses, BChE can also hydrolyze acetylcholine and other esters.[2][5] The relative importance of BChE in cholinergic neurotransmission is thought to increase in certain pathological conditions, such as Alzheimer's disease, where AChE activity may be reduced.[4]

CompoundTarget EnzymeIC50Source
Rivastigmine Acetylcholinesterase (AChE)4.3 - 4760 nM[6]
Butyrylcholinesterase (BChE)16 - 238 nM[6]
Physostigmine Acetylcholinesterase (AChE)~0.001 - 0.05 µM (Ki)[7]
Butyrylcholinesterase (BChE)~0.15 µM[7]

This table presents IC50/Ki values for the well-characterized carbamates rivastigmine and physostigmine to provide a comparative context for the expected potency of carbamate inhibitors. Specific quantitative data for 3-Hydroxyphenyl methylcarbamate was not found in the reviewed literature.

Potential Off-Target Interactions

A critical aspect of modern drug development and toxicology is the assessment of off-target effects, where a compound interacts with unintended biological molecules, potentially leading to adverse effects or providing opportunities for drug repurposing. For a relatively simple molecule like 3-Hydroxyphenyl methylcarbamate, a comprehensive off-target profile would typically be generated by screening against a panel of receptors, enzymes, and ion channels.

Publicly available, specific off-target screening data for 3-Hydroxyphenyl methylcarbamate is limited. However, it is important for researchers to consider this possibility.

One potential indirect downstream effect of some carbamates is the activation of the Nrf2 signaling pathway.[8] This pathway is a key regulator of cellular responses to oxidative stress. Exposure to certain carbamates can lead to the overproduction of reactive oxygen species (ROS), which in turn can activate the Nrf2 pathway as a protective mechanism.[8] It is important to note that this is likely an indirect effect of cellular stress rather than a direct binding interaction of the carbamate with a component of the Nrf2 pathway.

Experimental Protocols: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

To determine the inhibitory potency of 3-Hydroxyphenyl methylcarbamate against AChE and BChE, the most widely used method is the spectrophotometric assay developed by Ellman and colleagues. This assay is based on the reaction of the thiol product of substrate hydrolysis with a chromogenic reagent.

Principle of the Assay

The enzyme (AChE or BChE) hydrolyzes the substrate acetylthiocholine (ATC) to produce thiocholine and acetic acid. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity. In the presence of an inhibitor like 3-Hydroxyphenyl methylcarbamate, the rate of the reaction decreases.

Step-by-Step Methodology
  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0).

    • DTNB Solution: Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • Substrate Solution (ATC): Dissolve acetylthiocholine iodide in the phosphate buffer to a final concentration of 75 mM.

    • Enzyme Solution: Prepare stock solutions of human recombinant AChE or BChE in phosphate buffer containing 0.1% bovine serum albumin (BSA). The final concentration will depend on the specific activity of the enzyme lot.

    • Inhibitor Solution: Prepare a stock solution of 3-Hydroxyphenyl methylcarbamate in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer. Ensure the final solvent concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the inhibitor solution (or buffer for control wells) to each well.

    • Add 50 µL of the DTNB solution to all wells.

    • Add 25 µL of the enzyme solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of the ATC substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically (e.g., every minute for 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Rate of sample / Rate of control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis Reagents Prepare Reagents: - Buffer - DTNB - Substrate (ATC) - Enzyme (AChE/BChE) - Inhibitor Plate Add to 96-well plate: 1. Inhibitor 2. DTNB 3. Enzyme Reagents->Plate Incubate Incubate (e.g., 15 min at 37°C) Plate->Incubate Start_Reaction Initiate Reaction: Add Substrate (ATC) Incubate->Start_Reaction Measure Kinetic Measurement: Absorbance at 412 nm (e.g., every min for 10-15 min) Start_Reaction->Measure Calculate_Rate Calculate Reaction Rate (ΔAbs/min) Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot Plot % Inhibition vs. [Inhibitor] Calculate_Inhibition->Plot IC50 Determine IC50 Value Plot->IC50

Sources

Foundational

Foundational Principles: Mechanistic and Regulatory Context

An In-Depth Technical Guide to the Acute Toxicity of 3-Hydroxyphenyl methylcarbamate For Researchers, Scientists, and Drug Development Professionals This technical guide offers a comprehensive framework for designing, ex...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acute Toxicity of 3-Hydroxyphenyl methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive framework for designing, executing, and interpreting acute toxicity studies for 3-Hydroxyphenyl methylcarbamate. As a Senior Application Scientist, the following narrative synthesizes established toxicological protocols with the underlying scientific rationale, ensuring a robust and defensible safety assessment.

3-Hydroxyphenyl methylcarbamate belongs to the carbamate class of compounds. The primary mechanism of toxicity for many carbamates is the reversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the degradation of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses and neuromuscular junctions, resulting in a characteristic cholinergic toxidrome.[2] While the binding is reversible and typically of shorter duration than that of organophosphates, the potential for severe acute toxicity remains significant.[1]

From a regulatory perspective, acute toxicity data, particularly the median lethal dose (LD50), is a foundational requirement for hazard classification and risk assessment under guidelines provided by bodies such as the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD).[3][4] While a Safety Data Sheet for Methyl (3-hydroxyphenyl)-carbamate suggests it shall not be classified as acutely toxic, it does indicate hazards such as skin and eye irritation.[5][6] A thorough experimental investigation is imperative for confirmation and detailed characterization.

Strategic Experimental Design

A successful acute toxicity study is built upon a carefully considered experimental design. The choices of animal model, vehicle, and route of administration are critical for generating relevant and reproducible data.

Test System and Substance Preparation
  • Test Substance: The 3-Hydroxyphenyl methylcarbamate used must be of high purity, with its identity and purity confirmed by analytical methods. A certificate of analysis is essential. The substance should be stored under conditions that ensure its stability throughout the study period.[7]

  • Vehicle Selection: The vehicle used to suspend or dissolve the test substance must be inert and should not produce toxic effects of its own. The choice depends on the physicochemical properties of 3-Hydroxyphenyl methylcarbamate. Common vehicles include water, corn oil, or a 0.5% methylcellulose solution. The rationale for the chosen vehicle must be documented.

  • Animal Model: The albino rat (e.g., Wistar or Sprague-Dawley strains) is the most commonly recommended species for initial acute oral toxicity studies.[3] Both male and female young adult animals should be used to identify any sex-dependent differences in toxicity. Animals must be sourced from a reputable supplier and acclimatized to laboratory conditions before the start of the study.

Core Methodologies for Acute Toxicity Assessment

The following protocols represent a scientifically sound approach to evaluating the acute toxicity of 3-Hydroxyphenyl methylcarbamate.

Determination of the Median Lethal Dose (LD50)

The LD50 is the statistically estimated dose that is expected to be lethal to 50% of a test population. Modern methods prioritize the reduction of animal use. The Up-and-Down Procedure (UDP), OECD Test Guideline 425, is a preferred method.[4]

Experimental Protocol: Up-and-Down Procedure (OECD TG 425)

  • Fasting: Prior to dosing, animals are fasted overnight (food, but not water) to promote absorption of the test substance.

  • Initial Dose Selection: An initial dose is selected based on available data, often a level just below the estimated LD50.

  • Sequential Dosing: A single animal is dosed.

  • Observation: The animal is observed for mortality or survival over a 48-hour period.

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by a constant multiplicative factor (e.g., 1.5-2.0).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Study Termination: The study is stopped after a specified number of dose reversals (e.g., a survival outcome followed by a mortality outcome, or vice versa) have occurred.

  • LD50 Calculation: The LD50 is calculated from the sequence of outcomes using maximum likelihood estimation software provided with the guideline.

UDP_Workflow cluster_prep Preparation cluster_observe Observation & Decision cluster_action Dose Adjustment Start Select Initial Dose (Based on preliminary data) Dose_Animal Dose Single Fasted Animal Start->Dose_Animal Observe Observe for 48h Dose_Animal->Observe Outcome Animal Survived? Observe->Outcome Increase_Dose Increase Dose for Next Animal Outcome->Increase_Dose Yes Decrease_Dose Decrease Dose for Next Animal Outcome->Decrease_Dose No Increase_Dose->Dose_Animal Repeat Cycle Stop Stopping Criteria Met Calculate LD50 Increase_Dose->Stop Decrease_Dose->Dose_Animal Repeat Cycle Decrease_Dose->Stop

Caption: Workflow for LD50 determination using the Up-and-Down Procedure (UDP).

Clinical Observation and Functional Assessment

Diligent clinical observation is crucial for identifying the nature, onset, and duration of toxic effects. Given the carbamate nature of the test substance, observations should focus on signs of cholinergic stimulation.[1][8]

Step-by-Step Observational Protocol:

  • Pre-Dose: Record baseline body weight and conduct a general health check.

  • Immediate Post-Dose: Observe animals continuously for the first 30 minutes, then at hourly intervals for the first 4-6 hours.

  • Daily Observation: Thereafter, observe animals at least once daily for a total of 14 days.

  • Parameters to Record:

    • Cholinergic Signs: Look for salivation, lacrimation, urination, defecation (SLUD), tremors, and fasciculations.[1]

    • Central Nervous System (CNS): Note any changes in gait, posture, reactivity to stimuli, convulsions, or lethargy.[8]

    • Autonomic Effects: Observe for changes in pupil size (miosis or mydriasis) and respiratory patterns.[1]

    • General Health: Monitor for changes in skin, fur, eyes, and mucous membranes.

  • Body Weight: Record body weights on Day 7 and Day 14 (or at the time of death) to assess morbidity.

Observation_Timeline Dosing Day 0 Dosing IntenseObs Hours 0-6 Intensive Observation (Hourly) Dosing->IntenseObs DailyObs Days 1-14 Daily Observation IntenseObs->DailyObs Weighing1 Day 7 Body Weight DailyObs->Weighing1 Necropsy Day 14 Terminal Necropsy DailyObs->Necropsy Weighing2 Day 14 Body Weight Weighing1->Weighing2

Caption: Timeline of key events in a 14-day acute toxicity study.

Post-Mortem Analysis: Gross Necropsy and Histopathology

Step-by-Step Pathology Protocol:

  • Euthanasia: Surviving animals are humanely euthanized at the end of the 14-day observation period.

  • Gross Necropsy: A systematic external and internal examination is performed. All abnormalities in tissues and organs (e.g., changes in size, color, texture) are recorded.

  • Tissue Collection and Fixation: A comprehensive set of tissues is collected and preserved in a suitable fixative (e.g., 10% neutral buffered formalin). Given the potential for neurotoxicity, special attention should be paid to the brain, spinal cord, and peripheral nerves. Respiratory tissues are also critical, as respiratory failure is a common cause of mortality in carbamate poisoning.[9][10]

  • Histopathology: Preserved tissues are processed, embedded in paraffin, sectioned, and stained (typically with hematoxylin and eosin). A qualified veterinary pathologist then examines the slides microscopically to identify any treatment-related cellular changes.

Data Presentation and Interpretation

Data should be summarized to facilitate clear interpretation.

Table 1: Summary of Acute Oral Toxicity Data for 3-Hydroxyphenyl methylcarbamate

ParameterMale RatsFemale Rats
LD50 (mg/kg body weight) Value to be determinedValue to be determined
95% Confidence Interval (Calculated)(Calculated)
Time to Onset of Clinical Signs e.g., 15-30 minutese.g., 15-30 minutes
Predominant Clinical Signs e.g., Salivation, tremorse.g., Salivation, tremors
Time to Mortality e.g., 2-8 hourse.g., 2-8 hours
Key Gross Necropsy Findings e.g., Pulmonary congestione.g., Pulmonary congestion
Primary Target Organs e.g., Nervous System, Lungse.g., Nervous System, Lungs

Note: Values in italics are illustrative and must be replaced with experimental data.

Interpretation: The findings should be synthesized into a cohesive narrative. The LD50 value provides a quantitative measure of lethality. The clinical signs should be correlated with the known AChE-inhibiting mechanism of carbamates. Pathological findings provide the morphological evidence of target organ toxicity. For instance, observing pulmonary edema at necropsy would align with the known risk of respiratory failure from severe cholinergic stimulation.[9]

Conclusion

This technical guide outlines a robust methodology for the acute toxicity assessment of 3-Hydroxyphenyl methylcarbamate. By integrating a modern, animal-sparing LD50 determination method with detailed clinical and pathological evaluations, researchers can generate the high-quality data necessary for hazard identification and risk assessment. The causality-driven approach, linking clinical signs to the underlying mechanism of action and confirming target organs through pathology, ensures the scientific integrity of the study.

References

  • Krishnan, A. & Marwaha, R. (2023). Carbamate Toxicity. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: Methyl (3-hydroxyphenyl)-carbamate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26181, Methyl (3-hydroxyphenyl)-carbamate. Retrieved from [Link]

  • Lee, S. H., et al. (2007). Carbamate Poisoning: High Resolution CT and Pathologic Findings. Korean Journal of Radiology, 8(1), 58–61. Available from: [Link]

  • University of Hertfordshire. (n.d.). Pesticide properties for Methyl-3-hydroxylphenylcarbamate. AERU. Retrieved from [Link]

  • Hejduk, J., & Svobodova, Z. (1980). Results of the acute toxicity tests with carbamate-based pesticides conducted in three fish species. Acta Veterinaria Brno, 49(3-4), 251-257. Available from: [Link]

  • SARKAR, A., & GHOSH, D. (2015). Determination of Median Lethal Dose of Carbamate Insecticides Bendiocarb and Carbaryl in Garden Lizard, Calotes versicolor. Journal of Stress Physiology & Biochemistry, 11(4). Available from: [Link]

  • Alvarez-Gonzalez, G. A., et al. (2021). Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats. Pharmaceuticals, 14(11), 1162. Available from: [Link]

  • Lee, S. H., et al. (2007). Carbamate Poisoning: High Resolution CT and Pathologic Findings. ResearchGate. Available from: [Link]

  • Jacob, C. R., et al. (2015). Determination of acute lethal doses (LD50 and LC50) of imidacloprid for the native bee Melipona scutellaris Latreille, 1811 (Hymenoptera: Apidae). Sociobiology, 62(1), 12-18. Available from: [Link]

  • Journal of Pioneering Medical Sciences. (2024). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Available from: [Link]

  • WikEM. (2019). Carbamate toxicity. Retrieved from [Link]

  • LookChem. (n.d.). methyl N-(3-hydroxyphenyl)carbamate. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Organophosphate Poisoning and Carbamate Poisoning. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Methyl carbamate – Knowledge and References. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Series 870 - Health Effects Test Guidelines. Retrieved from [Link]

  • Tighadouini, S., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 16(14), 1149-1166. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23548, Carbamic acid, N-(3-hydroxyphenyl)-, ethyl ester. Retrieved from [Link]

  • Yadav, R., et al. (2015). Effective alternative methods of LD50 help to save number of experimental animals. Journal of Chemical and Pharmaceutical Research, 7(12), 438-443. Available from: [Link]

  • Słoczyńska, K., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Drug Targets, 22(12), 1337–1355. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Metabolic Pathway Analysis of 3-Hydroxyphenyl Methylcarbamate

For Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Hydroxyphenyl methylcarbamate (3-HPMC) is a significant metabolite of several widely used carbamate pesticides, such as phenmedipham.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxyphenyl methylcarbamate (3-HPMC) is a significant metabolite of several widely used carbamate pesticides, such as phenmedipham.[1][2] Understanding its metabolic fate is crucial for assessing the toxicological risk associated with exposure to the parent compounds. This guide provides a comprehensive technical overview of the metabolic pathways of 3-HPMC and details the state-of-the-art experimental strategies required for their elucidation. We will explore the enzymatic systems responsible for its biotransformation, present detailed protocols for in vitro and analytical methodologies, and offer insights into data interpretation. This document is designed to serve as a practical resource for scientists engaged in toxicology, environmental science, and drug metabolism research.

Introduction: The Significance of 3-HPMC Metabolism

Carbamate pesticides are a class of compounds extensively used in agriculture.[3] Their metabolism in mammals is a critical detoxification process, but can also sometimes lead to the formation of active or toxic intermediates.[4] 3-HPMC is a key environmental transformation product and metabolite of these pesticides.[1] The study of its metabolic pathways is essential for several reasons:

  • Toxicological Assessment: The rate and profile of metabolism directly influence the compound's half-life and potential for accumulation and toxicity.

  • Exposure Biomonitoring: Identifying unique metabolites in urine or blood can provide reliable biomarkers for assessing human exposure.

  • Understanding Drug-Drug/Chemical Interactions: As carbamates are metabolized by common enzyme systems, there is a potential for interactions with therapeutic drugs, which can alter the efficacy or toxicity of either compound.

The metabolism of xenobiotics like 3-HPMC is typically divided into two phases.[4] Phase I reactions, mediated primarily by cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[4] Phase II reactions then conjugate these groups with endogenous molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion.[4][5]

Part 1: The Metabolic Landscape of 3-HPMC

The biotransformation of 3-HPMC involves three primary routes: hydrolysis of the carbamate ester linkage, oxidation of the aromatic ring and N-methyl group, and conjugation of the phenolic hydroxyl group.

Phase I Metabolism: Functionalization Pathways

Hydrolysis: The ester bond in carbamates is susceptible to hydrolysis by carboxylesterases (CES), which are abundant in the liver and plasma.[3][6][7] This reaction cleaves the carbamate into 3-aminophenol and releases methylamine and carbon dioxide. This is generally considered a detoxification pathway.

Oxidation (CYP-Mediated): The cytochrome P450 superfamily of enzymes, located primarily in the liver, is central to the oxidative metabolism of many xenobiotics, including carbamates.[8][9][10][11] For 3-HPMC, two main oxidative reactions are predicted:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, creating a catechol-like structure.

  • N-demethylation: Oxidation of the N-methyl group, leading to the formation of an N-hydroxymethyl intermediate that can be unstable and decompose to the corresponding formamide or demethylated carbamate.

Phase II Metabolism: Conjugation Pathways

The phenolic hydroxyl group of 3-HPMC and its oxidized metabolites makes them prime substrates for Phase II conjugation enzymes.

Glucuronidation: UDP-glucuronosyltransferases (UGTs) are a major family of Phase II enzymes that catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate.[5][12] The resulting glucuronide conjugate is significantly more water-soluble and readily excreted in urine or bile. This is expected to be a major clearance pathway for 3-HPMC.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl or amine groups.[13] The resulting sulfate conjugates are also highly water-soluble and easily eliminated.

Below is a diagram illustrating the predicted metabolic pathways for 3-HPMC.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion HPMC 3-Hydroxyphenyl methylcarbamate (3-HPMC) Hydrolysis_Metabolite 3-Aminophenol + Methylamine + CO2 HPMC->Hydrolysis_Metabolite Carboxylesterases Oxidative_Metabolite Oxidized Metabolites (e.g., Catechol, N-demethylated) HPMC->Oxidative_Metabolite CYP450 Enzymes Glucuronide_Conjugate 3-HPMC-Glucuronide HPMC->Glucuronide_Conjugate UGTs Sulfate_Conjugate 3-HPMC-Sulfate HPMC->Sulfate_Conjugate SULTs Excretion Urine / Bile Hydrolysis_Metabolite->Excretion Oxidative_Glucuronide Oxidized-Glucuronide Conjugates Oxidative_Metabolite->Oxidative_Glucuronide UGTs Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion Oxidative_Glucuronide->Excretion

Caption: Predicted metabolic pathways of 3-Hydroxyphenyl methylcarbamate (3-HPMC).

Part 2: Experimental Strategies for Metabolic Pathway Elucidation

A tiered in vitro approach is the most effective strategy to delineate the metabolic pathways of 3-HPMC. This allows for a systematic and cost-effective investigation, starting with broad screening and moving to more specific enzyme characterization.

Caption: A tiered experimental workflow for 3-HPMC metabolism studies.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Expert Rationale: This assay is the first step to determine if 3-HPMC is a substrate for Phase I (CYP) and/or Phase II (UGT, SULT) enzymes.[14][15] Liver microsomes are enriched with these enzymes.[14][15] By running the assay with and without necessary cofactors (NADPH for CYPs, UDPGA for UGTs, PAPS for SULTs), we can selectively identify which pathways are active.

Materials:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • 3-HPMC (Test Article)

  • NADPH regenerating system (or 20 mM NADPH stock)

  • UDPGA (40 mM stock)

  • PAPS (1 mM stock)

  • Alamethicin (pore-forming agent to allow cofactor access for UGTs)

  • Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination

  • 96-well plates, incubator, centrifuge

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes quickly in a 37°C water bath and immediately place on ice.[16] Dilute the microsomes to a working concentration of 0.5 mg/mL in 0.1 M phosphate buffer.

  • Reaction Setup: In a 96-well plate, prepare separate sets of wells for Phase I and Phase II analysis.

    • For Phase I (CYP): Add 3-HPMC (final concentration 1 µM) to the microsomal suspension. Pre-incubate at 37°C for 5 minutes.

    • For Phase II (UGT/SULT): Add 3-HPMC (1 µM) and alamethicin (final concentration ~25 µg/mg protein) to the microsomal suspension. Pre-incubate at 37°C for 10 minutes.[17]

  • Initiation:

    • Phase I: Initiate the reaction by adding NADPH (final concentration 1 mM).[15]

    • Phase II (UGT): Initiate by adding UDPGA (final concentration 2 mM).

    • Phase II (SULT): Initiate by adding PAPS (final concentration 0.1 mM).

  • Incubation: Incubate the plate at 37°C with gentle shaking.[14][15] Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[14][15] The "0-minute" sample is terminated immediately after adding the cofactor.

  • Sample Processing: Centrifuge the plate at ~3000 rpm for 10 minutes to pellet the protein.[15]

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining 3-HPMC.

Self-Validation/Controls:

  • No Cofactor Control: Incubate 3-HPMC with microsomes for the longest time point without adding the cofactor. This accounts for any non-enzymatic degradation.

  • Positive Control: Use a known substrate for the enzyme system (e.g., Midazolam for CYPs) to ensure the microsomes are active.[16]

  • Heat-Inactivated Microsomes: Pre-heating microsomes denatures enzymes and serves as a negative control.[14]

Protocol: UGT and SULT Reaction Phenotyping

Expert Rationale: Once it is established that 3-HPMC undergoes glucuronidation or sulfation, the next logical step is to identify the specific UGT or SULT isozymes involved. This is critical for predicting potential drug/chemical interactions. This protocol uses commercially available recombinant enzymes.

Materials:

  • Recombinant human UGTs (e.g., UGT1A1, 1A9, 2B7) and SULTs (e.g., SULT1A1, 1E1, 2A1)

  • Assay buffers specific to the enzyme (often provided by the manufacturer)

  • Cofactors: UDPGA and PAPS

  • 3-HPMC

  • LC-MS/MS system

Step-by-Step Methodology:

  • Reaction Setup: In separate wells of a 96-well plate, add the appropriate buffer, recombinant enzyme (e.g., 0.1-0.5 mg/mL), and 3-HPMC (at a concentration near its Km, if known, or 1-10 µM).

  • Pre-incubation: Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the respective cofactor (UDPGA for UGTs, PAPS for SULTs).

  • Incubation: Incubate for a fixed time (e.g., 60 minutes) at 37°C. The time should be within the linear range of metabolite formation.

  • Termination & Processing: Stop the reaction with cold acetonitrile containing an internal standard and process as described in the HLM stability assay.

  • Analysis: Analyze the samples by LC-MS/MS, this time monitoring for the formation of the specific glucuronide or sulfate conjugate. The enzyme producing the highest amount of metabolite is the primary contributor.

Part 3: Bioanalytical Methodologies - LC-MS/MS

Expert Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing drug and metabolite concentrations in complex biological matrices due to its high sensitivity, selectivity, and speed.[18][19]

Workflow:

  • Chromatographic Separation: A C18 reverse-phase HPLC or UHPLC column is typically used to separate 3-HPMC from its more polar metabolites.[20] A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile or methanol is common.

  • Mass Spectrometric Detection: The column effluent is directed to a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source.

  • MRM Analysis: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion (Q1) is selected and fragmented, and a specific product ion (Q3) is monitored. This Q1/Q3 transition is highly specific to the analyte, minimizing interference from the biological matrix.

Data Presentation: Quantitative Data Summary

The results from the in vitro experiments should be summarized for clarity.

Table 1: Metabolic Stability of 3-HPMC in Human Liver Microsomes

ConditionHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
+ NADPH (CYP-mediated)> 60< 5
+ UDPGA (UGT-mediated)1546.2
+ PAPS (SULT-mediated)4515.4
No CofactorNo significant loss-

(Note: Data are illustrative examples for demonstration purposes.)

Table 2: Example LC-MS/MS MRM Transitions for 3-HPMC and its Metabolites

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zPolarity
3-HPMC168.1111.1Positive
3-HPMC Glucuronide344.1168.1Positive
3-HPMC Sulfate248.0168.0Negative
Internal Standard (Tolbutamide)271.1155.1Positive

(Note: Exact m/z values are hypothetical and must be determined experimentally.)

Conclusion

The metabolic pathway analysis of 3-Hydroxyphenyl methylcarbamate is a multi-faceted process that requires a systematic in vitro and bioanalytical approach. The primary routes of metabolism are predicted to be hydrolysis via carboxylesterases and, more significantly, Phase II conjugation of the phenolic hydroxyl group by UGT and SULT enzymes. Cytochrome P450-mediated oxidation likely plays a secondary role. By employing the detailed protocols for liver microsomal stability and recombinant enzyme phenotyping assays, coupled with sensitive LC-MS/MS analysis, researchers can accurately map these pathways. This information is fundamental to building robust toxicological profiles and ensuring the safety assessment of parent carbamate compounds.

References

  • PubChem. Methyl (3-hydroxyphenyl)-carbamate. National Center for Biotechnology Information. Available from: [Link]

  • Hodgson, E. (2012). Chapter 10. Metabolism of Organophosphorus and Carbamate Pesticides. In ResearchGate. Available from: [Link]

  • Feyereisen, R. (2012). Role of cytochrome P450s in insecticide resistance: impact on the control of mosquito-borne diseases and use of insecticides on Earth. Philosophical Transactions of the Royal Society B: Biological Sciences, 368(1612), 20120428. Available from: [Link]

  • Pop, C. E., et al. (2018). Discovery of carbamate degrading enzymes by functional metagenomics. Scientific Reports, 8(1), 17700. Available from: [Link]

  • Strother, A. (1970). A Comparative In Vitro Metabolic Study of Certain Pesticidal Phenyl N-Methyl-Carbamates. University of the Pacific, Theses and Dissertations. Available from: [Link]

  • Malik, S., et al. (2012). Recent advances in sulfotransferase enzyme activity assays. Biotechnology Journal, 7(9), 1164-1175. Available from: [Link]

  • Bhatt, P., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 701295. Available from: [Link]

  • Paskaleva, E. E., et al. (2013). The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance. International Journal of Molecular Sciences, 14(3), 6290-6306. Available from: [Link]

  • Assay Genie. UGT Activity Assay / Ligand Screening Kit (Fluorometric). Available from: [Link]

  • Zhou, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2499. Available from: [Link]

  • Obach, R. S. (2018). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • De Vleeschouwer, M., et al. (2008). Chemical Models of Cytochrome P450 Catalyzed Insecticide Metabolism. Application to the Oxidative Metabolism of Carbamate Insecticides. Journal of Agricultural and Food Chemistry, 56(15), 6439-6448. Available from: [Link]

  • Assay Genie. Technical Manual Human SULT1A1 (Sulfotransferase 1A1) ELISA Kit. Available from: [Link]

  • Bhatt, P., et al. (2021). Metabolic pathways for the degradation of aromatic ring-based... ResearchGate. Available from: [Link]

  • Boatman, M. A., & Tanga, M. J. (2018). Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells. Methods in Molecular Biology, 1806, 175-183. Available from: [Link]

  • Evans, M. V., et al. (2010). Metabolite Screening of Aromatic Amine Hair Dyes Using in Vitro Hepatic Models. Toxicological Sciences, 118(2), 371-383. Available from: [Link]

  • De Vleeschouwer, M., et al. (2008). Chemical models of cytochrome P450 catalyzed insecticide metabolism. Application to the oxidative metabolism of carbamate insecticides. Journal of Agricultural and Food Chemistry, 56(15), 6439-48. Available from: [Link]

  • Lu, C. Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Available from: [Link]

  • Shimadzu Scientific Instruments. (2021). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Available from: [Link]

  • Sobolewski, M., et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. Toxics, 11(8), 682. Available from: [Link]

  • Bhatt, P., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. Available from: [Link]

  • Tella, M., & Verma, A. K. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 249-251. Available from: [Link]

  • Sekisui XenoTech. Microsomal Protein Binding of Drugs. Available from: [Link]

  • Lai, J., et al. (2024). Comprehensive analysis of sulfotransferase activity using LC-MS/MS. AZoM. Available from: [Link]

  • DeNinno, M. P. (1970). Metabolism and properties of 3-methoxy-4-hydroxyphenyl-pyruvate; a metabolite of dihydroxyphenylalanine. Biochemical Pharmacology, 19(8), 2577-83. Available from: [Link]

  • Sogorb, M. A., & Vilanova, E. (2002). Enzymes involved in the detoxification of organophosphorus, carbamate and pyrethroid insecticides through hydrolysis. Toxicology Letters, 128(1-3), 215-28. Available from: [Link]

  • Cook, I., et al. (2013). Design and Interpretation of Human Sulfotransferase 1A1 Assays. PLoS One, 8(9), e74701. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • Charles River Laboratories. UGT Inhibition, Induction and Phenotyping Assays. Available from: [Link]

  • Nguyen, D. T., et al. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Engineering and Technology For Sustainable Development, 33(3), 48-57. Available from: [Link]

  • Kvarnström, I., et al. (2014). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. ACS Medicinal Chemistry Letters, 5(7), 820-824. Available from: [Link]

  • Rieder, M. J., et al. (1988). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. Journal of Pharmacology and Experimental Therapeutics, 244(2), 724-8. Available from: [Link]

  • Separation Science. Effective Analysis Carbamate Pesticides. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to 3-Hydroxyphenyl methylcarbamate: From Synthesis to Biological Impact

For Researchers, Scientists, and Drug Development Professionals Foreword 3-Hydroxyphenyl methylcarbamate, a molecule of significant interest in toxicology and pharmacology, stands as a key metabolite of the widely used h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Hydroxyphenyl methylcarbamate, a molecule of significant interest in toxicology and pharmacology, stands as a key metabolite of the widely used herbicide phenmedipham. Its structural relationship to the carbamate class of compounds, known for their potent cholinesterase-inhibiting properties, necessitates a thorough understanding of its chemical synthesis, biological activity, and analytical quantification. This technical guide provides a comprehensive review of the current scientific literature on 3-Hydroxyphenyl methylcarbamate, offering a foundational resource for researchers in environmental science, drug discovery, and toxicology. Synthesizing field-proven insights with technical accuracy, this document aims to elucidate the causal relationships behind experimental methodologies and provide a framework for future investigations into this important compound.

Chemical and Physical Properties

3-Hydroxyphenyl methylcarbamate (CAS No. 13683-89-1) is a carbamate ester with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Hydroxyphenyl methylcarbamate

PropertyValueReference
Appearance Soil-colored solid[2]
Melting Point 94-96 °C[2]
Boiling Point 249.8 °C at 760 mmHg[2]
Vapor Pressure 0.0142 mmHg at 25°C[2]
pKa 9.91 ± 0.10 (Predicted)[2]
Refractive Index 1.61[2]

Synthesis of 3-Hydroxyphenyl methylcarbamate

The synthesis of 3-Hydroxyphenyl methylcarbamate is a critical process, both for the commercial production of the herbicide phenmedipham, where it serves as a key intermediate, and for the generation of analytical standards for research purposes.

Commercial Synthesis Pathway

In the commercial synthesis of phenmedipham, 3-Hydroxyphenyl methylcarbamate is formed in a two-stage process that begins with m-aminophenol as the starting material.[3] This initial step involves the reaction of m-aminophenol with a methylating agent to introduce the methylcarbamate moiety. This intermediate is then further reacted to yield the final phenmedipham product.

Laboratory-Scale Synthesis Protocol

While specific, detailed laboratory protocols for the direct synthesis of 3-Hydroxyphenyl methylcarbamate are not extensively published, a general and efficient one-pot procedure for the preparation of carbamates can be adapted. This method involves the reaction of a carbonylimidazolide with a nucleophile in an aqueous environment, which often leads to the precipitation of the product in high purity.[4]

A more specific method that could be tailored for this synthesis involves the reaction of amides with a chlorinating agent to form N-chloroamides, which then rearrange to an isocyanate intermediate. In the presence of methanol, this intermediate is converted to the corresponding methyl carbamate.

Conceptual Laboratory Synthesis Workflow:

Caption: Conceptual workflow for the laboratory synthesis of 3-Hydroxyphenyl methylcarbamate.

Detailed Step-by-Step Protocol (Adapted from General Carbamate Synthesis):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve m-aminophenol in a suitable inert solvent (e.g., anhydrous tetrahydrofuran or dichloromethane).

  • Addition of Base: Add an appropriate base, such as pyridine or triethylamine, to the solution to act as a scavenger for the hydrochloric acid that will be generated.

  • Carbamoylation: Cool the reaction mixture in an ice bath. Slowly add methyl chloroformate dropwise to the stirred solution. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 3-Hydroxyphenyl methylcarbamate.

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for carbamate compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.

The Cholinergic Synapse and the Role of Acetylcholinesterase

Nerve impulses are transmitted across synapses by the release of neurotransmitters. In cholinergic synapses, acetylcholine is released into the synaptic cleft and binds to receptors on the postsynaptic membrane, propagating the nerve signal. To terminate the signal and allow the synapse to reset, AChE rapidly breaks down acetylcholine into choline and acetic acid.

Reversible Inhibition by Carbamates

Carbamates act as "pseudo-irreversible" or slowly reversible inhibitors of AChE. The carbamate molecule binds to the active site of the enzyme, and the carbamoyl group is transferred to a serine hydroxyl group within the enzyme's active site. This carbamoylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed during the normal catalytic process. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors and resulting in the characteristic signs of carbamate poisoning.

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by 3-Hydroxyphenyl methylcarbamate Presynaptic Presynaptic Neuron ACh_release Acetylcholine (ACh) Release Presynaptic->ACh_release Nerve Impulse Postsynaptic Postsynaptic Neuron ACh_receptor ACh Receptor ACh_release->ACh_receptor Binds to ACh_receptor->Postsynaptic Signal Propagation AChE Acetylcholinesterase (AChE) AChE->ACh_release Hydrolyzes AChE_inhibited Carbamoylated AChE (Inactive) AChE->AChE_inhibited Carbamate 3-Hydroxyphenyl methylcarbamate Carbamate->AChE Inhibits ACh_accumulation ACh Accumulation AChE_inhibited->ACh_accumulation Leads to Overstimulation Receptor Overstimulation ACh_accumulation->Overstimulation Sample_Prep_Workflow plasma_sample Plasma Sample protein_precipitation Protein Precipitation (e.g., Acetonitrile) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Optional for cleanup/concentration) supernatant->spe reconstitution Evaporation & Reconstitution in Mobile Phase spe->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving 3-Hydroxyphenyl methylcarbamate for cell culture

An Application Guide for the Preparation and Use of 3-Hydroxyphenyl methylcarbamate in Cellular Assays Introduction 3-Hydroxyphenyl methylcarbamate is a small molecule belonging to the carbamate class of organic compound...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preparation and Use of 3-Hydroxyphenyl methylcarbamate in Cellular Assays

Introduction

3-Hydroxyphenyl methylcarbamate is a small molecule belonging to the carbamate class of organic compounds. Carbamates are characterized by a carbonyl group flanked by an oxygen and a nitrogen atom and are of significant interest in pharmacology and drug development due to their diverse biological activities.[1] The carbamate functional group is found in several approved drugs and is often used as a stable surrogate for a peptide bond in medicinal chemistry, enhancing the cell permeability of drug candidates.[2][3]

This document provides a comprehensive protocol for the solubilization and application of 3-Hydroxyphenyl methylcarbamate in cell culture experiments. As a known metabolite of the herbicide phenmedipham, its primary mechanism of action is anticipated to be the inhibition of acetylcholinesterase (AChE), an enzyme critical for the regulation of neurotransmission.[4] However, other carbamates have demonstrated a range of cellular effects, including modulation of microtubule dynamics and anti-proliferative or neuroprotective activities, suggesting that the full spectrum of its biological effects warrants further investigation.[5][6][7]

This guide is intended for researchers, scientists, and drug development professionals. It offers detailed, step-by-step protocols for preparing stock and working solutions, as well as example applications in cell-based assays, to ensure reproducible and reliable experimental outcomes.

Compound Information

A summary of the key physicochemical properties of 3-Hydroxyphenyl methylcarbamate is provided below.

PropertyValueReference(s)
CAS Number 13683-89-1[8]
Molecular Formula C₈H₉NO₃[8]
Molecular Weight 167.16 g/mol [8]
Appearance Solid-
Melting Point 94-96 °C[9]
Predicted LogP 1.64 - 1.7[9]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 3[9]

Protocol for Preparation of Stock Solution (10 mM in DMSO)

The recommended solvent for preparing a stock solution of 3-Hydroxyphenyl methylcarbamate is dimethyl sulfoxide (DMSO). DMSO is a polar, aprotic solvent capable of dissolving a wide range of small organic molecules.[10]

Causality Behind Experimental Choices:
  • Choice of Solvent: DMSO is selected due to its high solubilizing capacity for organic compounds and its miscibility with aqueous cell culture media.

  • Concentration: A 10 mM stock solution is a standard starting concentration that is sufficiently concentrated for most cell-based assays while minimizing the volume of DMSO added to the final culture, thereby reducing the risk of solvent-induced cytotoxicity.

  • Safety: 3-Hydroxyphenyl methylcarbamate is classified as a skin and eye irritant.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling of the solid compound and concentrated DMSO stock solution should be performed in a chemical fume hood.

Materials and Reagents:
  • 3-Hydroxyphenyl methylcarbamate (solid)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Step-by-Step Methodology:
  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 167.16 g/mol * (1000 mg / 1 g) = 1.67 mg

  • Weigh the compound:

    • In a chemical fume hood, carefully weigh 1.67 mg of 3-Hydroxyphenyl methylcarbamate and place it into a sterile microcentrifuge tube or amber vial.

  • Dissolve in DMSO:

    • Add 1 mL of sterile, anhydrous DMSO to the tube containing the compound.

    • Cap the tube securely and vortex thoroughly for at least 1 minute to ensure complete dissolution.

    • Visually inspect the solution to confirm that no solid particles remain. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes may be beneficial.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

G cluster_prep Stock Solution Preparation Workflow start Start calculate Calculate Mass for 10 mM Solution (1.67 mg for 1 mL) start->calculate weigh Weigh 1.67 mg of Compound in a Fume Hood calculate->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm to 37°C if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_prep End store->end_prep

Workflow for preparing a 10 mM stock solution.

Protocol for Preparation of Working Solutions

Working solutions are prepared by diluting the 10 mM stock solution into your cell culture medium. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, with a preference for 0.1% or lower, to avoid confounding effects on cellular physiology.

Causality Behind Experimental Choices:
  • Serial Dilution: A serial dilution approach is recommended to ensure accuracy and to prevent precipitation of the compound when transferring from a high concentration of organic solvent (DMSO) to an aqueous medium.

  • DMSO Concentration Control: A final DMSO concentration of ≤ 0.1% is a widely accepted standard in cell culture to minimize solvent-induced artifacts. This requires a dilution factor of at least 1:1000 from the stock solution.

Materials and Reagents:
  • 10 mM stock solution of 3-Hydroxyphenyl methylcarbamate in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

  • Pipettes and sterile filter tips

Step-by-Step Methodology:
  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To achieve a final concentration of 10 µM with a 0.1% DMSO concentration, you can perform a 1:100 intermediate dilution followed by a 1:10 final dilution.

    • For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to create a 100 µM intermediate solution.

  • Prepare the Final Working Solution:

    • Add the appropriate volume of the stock or intermediate solution to your pre-warmed cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of medium.

    • Mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can damage media components.

  • Stability Consideration:

    • Monosubstituted carbamates can be susceptible to hydrolysis at physiological pH (7.4) and 37°C.[11] It is therefore recommended to prepare working solutions fresh for each experiment and to consider replenishing the media with a fresh working solution for experiments lasting longer than 24 hours.

Example Dilution Table (from 10 mM Stock):
Desired Final ConcentrationVolume of Stock (µL)Volume of Medium (mL)Final DMSO Concentration
100 µM100.991%
30 µM30.9970.3%
10 µM10.9990.1%
1 µM0.10.99990.01%

Application in Cell Culture

General Considerations:
  • Dose-Response and Cytotoxicity: It is essential to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. A preliminary cytotoxicity assay (e.g., MTT or resazurin) is highly recommended to identify the concentration range that is non-toxic. Based on data from similar carbamates, a starting range of 1 µM to 100 µM is a reasonable starting point for many cell lines.[5][7]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration, but without the compound itself.

Example Application: Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of AChE in a human neuroblastoma cell line, such as SH-SY5Y.[12][13] The assay is based on the Ellman method, where thiocholine, a product of acetylthiocholine hydrolysis by AChE, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.[4][14]

Materials:

  • SH-SY5Y cells

  • 96-well cell culture plates

  • Working solutions of 3-Hydroxyphenyl methylcarbamate

  • Positive control (e.g., Galantamine)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • DTNB solution (10 mM in assay buffer)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Treatment: The following day, remove the culture medium and treat the cells with various concentrations of 3-Hydroxyphenyl methylcarbamate (e.g., 0.1, 1, 10, 30, 100 µM) and controls (vehicle and positive control) for a predetermined incubation time (e.g., 1-2 hours).

  • Assay Initiation: After incubation, wash the cells gently with assay buffer.

  • Reaction Mixture: Add the reaction mixture containing assay buffer, DTNB, and ATCI to each well.

  • Measurement: Immediately begin reading the absorbance at 412 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (Vmax) for each well. The percent inhibition is calculated as: (1 - (Vmax of treated well / Vmax of vehicle control well)) * 100. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

G cluster_AChE Mechanism of Acetylcholinesterase (AChE) Inhibition AChE AChE Active Site (Serine Residue) Carbamoylated_AChE Carbamoylated AChE (Inactive Enzyme) AChE->Carbamoylated_AChE Carbamoylation Carbamate 3-Hydroxyphenyl methylcarbamate Carbamate->Carbamoylated_AChE Carbamoylated_AChE->AChE Regeneration Hydrolysis Slow Spontaneous Hydrolysis Hydrolysis->AChE Hydrolysis->Carbamoylated_AChE

Inhibition of AChE via carbamoylation of the active site.
Example Application: Cytotoxicity Assay (MTT)

This protocol is to determine the concentration of 3-Hydroxyphenyl methylcarbamate that is cytotoxic to a given cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of 3-Hydroxyphenyl methylcarbamate (e.g., 0.1 µM to 200 µM) in fresh medium. Include vehicle controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against the log of the compound concentration to determine the IC₅₀ value.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound precipitates upon dilution in media The compound's solubility limit in the aqueous medium has been exceeded.Prepare an intermediate dilution in a mix of DMSO and medium. Ensure the final DMSO concentration is as high as tolerable for the cells (e.g., 0.5%) for higher concentrations of the compound.
High variability between replicates Inaccurate pipetting; uneven cell seeding; compound instability.Use calibrated pipettes. Ensure a single-cell suspension before seeding. Prepare working solutions fresh before each use.
No observable effect at high concentrations The compound is inactive in the chosen assay; incorrect concentration calculation.Verify the mechanism of action. Use a positive control. Double-check all calculations for the stock solution. Test on a different cell line or with a different assay.
High cytotoxicity in vehicle control The final DMSO concentration is too high for the cell line.Reduce the final DMSO concentration to 0.1% or lower. Perform a DMSO tolerance test for your specific cell line.

References

  • Lahcen, R., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3224. [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Krstulja, M., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 73(2), 75-93. [Link]

  • Yemets, A., et al. (2008). Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action. Cell Biology International, 32(6), 623-629. [Link]

  • PubChem. Methyl (3-hydroxyphenyl)-carbamate. National Center for Biotechnology Information. [Link]

  • Bundgaard, H., et al. (1990). Carbamate ester prodrugs of 7-hydroxy-1,2,3,4-tetrahydro-3-benzazepines as potential antipsychotic agents: synthesis, stability, and enzymatic and microsomal hydrolysis. Journal of Pharmaceutical Sciences, 79(2), 145-151. [Link]

  • van Gassen, S., et al. (2022). High phenylalanine concentrations induce demyelination and microglial activation in mouse cerebellar organotypic slices. Journal of Inherited Metabolic Disease, 45(5), 895-908. [Link]

  • Sandoval-Schaefer, T., et al. (2019). Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms. Toxicology in Vitro, 59, 118-127. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • Legros, J., et al. (2012). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 2(11), 8345-8351. [Link]

  • Repetto, G., et al. (2008). Comparison of basal cytotoxicity of seven carbamates in CHO-K1 cells. Toxicology, 252(1-3), 83-89. [Link]

  • Lim, J., et al. (2021). Effect of 4-phenylbutyrate addition timing on titer of Fc-fusion protein in Chinese hamster ovary cell cultures. Applied Biological Chemistry, 64(1), 1-8. [Link]

  • Johnstone, T. C., et al. (2011). Synthesis, Characterization, and Cytotoxicity of Platinum(IV) Carbamate Complexes. Inorganic Chemistry, 50(21), 10882-10891. [Link]

  • Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric). [Link]

  • Martínez, F., et al. (2018). Increasing the Equilibrium Solubility of Meloxicam in Aqueous Media by Using Dimethyl Sulfoxide as a Cosolvent: Correlation, Dissolution Thermodynamics and Preferential Solvation. Pharmaceutics, 10(3), 113. [Link]

  • Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. [Link]

  • Chen, S., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1683, 121-131. [Link]

  • Schlegel, C., et al. (2016). A culture model for the assessment of phenylalanine neurotoxicity in phenylketonuria. Journal of Inherited Metabolic Disease, 39(4), 523-531. [Link]

  • O'Connor, G., et al. (2020). Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2). Journal of Medicinal Chemistry, 63(10), 5267-5285. [Link]

  • Leonova, Z. A., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. International Journal of Molecular Sciences, 23(11), 6271. [Link]

  • Helmy, F. M., & Munger, C. (1996). Determination of Felbamate Concentration in Pediatric Samples by High-Performance Liquid Chromatography. Therapeutic Drug Monitoring, 18(3), 329-332. [Link]

  • Chen, S., et al. (2019). Identification of Acetylcholinesterase Inhibitors using Homogenous Cell-Based Assays in Quantitative High-Throughput Screening Platforms. Toxicology in Vitro, 59, 118-127. [Link]

  • LookChem. methyl N-(3-hydroxyphenyl)carbamate. [Link]

  • Kumar, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-068. [Link]

  • PubChem. Carbamic acid, N-(3-hydroxyphenyl)-, ethyl ester. National Center for Biotechnology Information. [Link]

  • ChEMBL. Assay: Solubility of the compound in DMSO. European Bioinformatics Institute. [Link]

Sources

Application

Application Note &amp; Protocol: Preparation of High-Purity Stock Solutions of 3-Hydroxyphenyl methylcarbamate for Research Applications

Abstract: This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 3-Hydroxyphenyl methylcarbamate (MHPC). Tailored for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 3-Hydroxyphenyl methylcarbamate (MHPC). Tailored for researchers, scientists, and drug development professionals, this document outlines the critical chemical properties, safety considerations, and step-by-step procedures to ensure the accuracy, reproducibility, and stability of prepared solutions for use in toxicological, metabolic, and cholinesterase inhibition assays.

Introduction: The Scientific Context of 3-Hydroxyphenyl methylcarbamate

3-Hydroxyphenyl methylcarbamate (MHPC), a member of the carbamate class of compounds, is a molecule of significant interest in environmental science and toxicology. It is recognized as a primary metabolite of the herbicide phenmedipham, making it a critical analyte in studies monitoring pesticide degradation and environmental contamination[1][2]. Carbamates, as a class, are well-established inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system[3]. This inhibitory action, which can lead to neurotoxic effects, positions MHPC as a compound of interest for in-vitro and in-vivo toxicological assessments[2][3].

The accurate preparation of stock solutions is a fundamental prerequisite for any quantitative biological or analytical study. Errors in concentration, degradation of the compound, or contamination can lead to spurious and irreproducible results. This guide provides a robust, field-proven methodology for preparing MHPC stock solutions, emphasizing the scientific rationale behind each step to ensure the integrity of downstream applications.

Compound Specifications & Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Hydroxyphenyl methylcarbamate is essential for its effective handling and the preparation of stable solutions.

PropertyValueSource
Chemical Name methyl N-(3-hydroxyphenyl)carbamate[1][4]
CAS Number 13683-89-1[5][6]
Molecular Formula C₈H₉NO₃[1][4][6]
Molecular Weight 167.16 g/mol [1][4][6]
Physical State Solid[5]
Melting Point 94-96 °C[4]
Appearance Color not determined, potentially off-white to light brown solid.[4][5]

Safety & Handling: A Self-Validating System of Precaution

As a Senior Application Scientist, it is my experience that a proactive and informed approach to safety is paramount. The following precautions are not merely procedural; they constitute a self-validating system to protect both the researcher and the integrity of the experiment.

Hazard Identification: 3-Hydroxyphenyl methylcarbamate is classified with the following hazards:

  • Skin Irritation: Causes skin irritation[5].

  • Serious Eye Irritation: Causes serious eye irritation[5].

  • Skin Sensitization: May cause an allergic skin reaction[5].

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required to prevent eye contact.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A lab coat must be worn at all times.

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a particulate filter device (EN 143) is recommended to avoid inhalation of fine dust[5].

Engineering Controls: All handling of the solid compound and preparation of the stock solution should be performed within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of 3-Hydroxyphenyl methylcarbamate in Dimethyl Sulfoxide (DMSO). DMSO is selected as the primary solvent due to its broad solvating power for organic molecules and its compatibility with many biological assay systems at low final concentrations.

Materials & Reagents:

  • 3-Hydroxyphenyl methylcarbamate (solid, >98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Amber glass vial with a PTFE-lined cap

  • Volumetric flasks (Class A)

  • Micropipettes (calibrated)

  • Vortex mixer

Step-by-Step Methodology:

  • Pre-Protocol Calculations: The first step in a self-validating protocol is accurate calculation. To prepare a 10 mM stock solution, the required mass of MHPC must be determined.

    • Formula: Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Example for 10 mL of 10 mM stock: Mass (mg) = 0.010 mol/L * 0.010 L * 167.16 g/mol * 1000 mg/g = 16.72 mg

  • Aliquotting the Solid:

    • Place a clean, dry amber glass vial on the analytical balance and tare the weight.

    • Carefully weigh out the calculated mass (e.g., 16.72 mg) of 3-Hydroxyphenyl methylcarbamate directly into the vial. Causality Note: Weighing directly into the final storage vial minimizes loss of material during transfer.

  • Solvent Addition & Dissolution:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the MHPC solid. For a 10 mL final volume, this would be 10.0 mL.

    • Secure the PTFE-lined cap on the vial.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains. Causality Note: Anhydrous DMSO is critical as water can affect the solubility and long-term stability of some compounds.

  • Labeling & Documentation:

    • Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

    • Record all details, including the exact mass weighed, final volume, and lot number of the compound, in your laboratory notebook.

Workflow Visualization

The following diagram illustrates the logical flow of the stock solution preparation protocol.

G cluster_prep Preparation Phase cluster_sol Solubilization Phase cluster_final Finalization Phase A Step 1: Calculate Mass (e.g., 16.72 mg for 10 mL of 10 mM) B Step 2: Weigh Solid MHPC (in a tared amber vial) A->B C Step 3: Add Anhydrous DMSO (to the calculated final volume) B->C D Step 4: Vortex Until Dissolved (Visually confirm complete dissolution) C->D E Step 5: Label & Document (Name, Conc., Date, Solvent) D->E F Step 6: Storage (-20°C, protected from light) E->F

Caption: Workflow for preparing 3-Hydroxyphenyl methylcarbamate stock solution.

Storage & Stability: Ensuring Long-Term Integrity

The stability of the prepared stock solution is critical for the validity of long-term studies.

  • Storage Temperature: It is recommended to store the DMSO stock solution at -20°C . For short-term use (1-2 weeks), storage at 2-8°C is acceptable for related carbamate solutions[7].

  • Light Sensitivity: Store the solution in the amber vial provided to protect it from light, which can cause photodegradation of photosensitive compounds.

  • Aliquotting: For frequent use, it is advisable to create smaller, single-use aliquots from the main stock solution. This practice minimizes freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.

Quality Control & Validation

To ensure the accuracy of the stock solution concentration, particularly for regulatory or GLP-compliant studies, analytical validation is recommended.

  • Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for concentration verification.

  • Procedure: A calibration curve should be generated using a certified reference material. The prepared stock solution is then diluted to fall within the linear range of the calibration curve and its concentration is measured. The measured concentration should be within ±5% of the calculated target concentration.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparation of 3-Hydroxyphenyl methylcarbamate stock solutions. By adhering to these guidelines on calculations, safety, solvent selection, and storage, researchers can ensure the preparation of accurate, stable, and reproducible solutions, thereby enhancing the quality and reliability of their experimental outcomes.

References

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: Methyl (3-hydroxyphenyl)-carbamate. Retrieved from [Link]

  • LookChem. (n.d.). methyl N-(3-hydroxyphenyl)carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26181, Methyl (3-hydroxyphenyl)-carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23548, Carbamic acid, N-(3-hydroxyphenyl)-, ethyl ester. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Methyl carbamate – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17563, 3,5-Xylyl Methylcarbamate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for In Vivo Administration of 3-Hydroxyphenyl methylcarbamate in Mice

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the in vivo administration of 3-Hydroxyphenyl methylcarbamate to mice. While specific pharmacokine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo administration of 3-Hydroxyphenyl methylcarbamate to mice. While specific pharmacokinetic and toxicological data for this compound are not extensively available in public literature, this guide synthesizes established protocols for related N-methyl carbamates and general rodent handling procedures to offer a robust starting point for research. The protocols herein are designed with scientific integrity and animal welfare as paramount considerations, emphasizing the importance of careful dose-finding studies and thorough observation. This guide covers critical aspects from compound preparation and administration routes to potential mechanistic assays and data interpretation, equipping researchers with the necessary tools to conduct rigorous and reproducible in vivo studies.

Introduction: Understanding 3-Hydroxyphenyl methylcarbamate

3-Hydroxyphenyl methylcarbamate belongs to the carbamate class of compounds, which are structurally characterized by a carbamate ester functional group. While some carbamates are utilized as therapeutic agents, many, particularly N-methyl carbamates, are known for their role as pesticides.[1] The primary mechanism of action for many N-methyl carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system. It is plausible that 3-Hydroxyphenyl methylcarbamate shares this mechanism of action.

Recent research has also explored the potential for some carbamate derivatives to modulate inflammatory responses and metabolic pathways.[3] Given its structural features, including a phenolic hydroxyl group, 3-Hydroxyphenyl methylcarbamate may possess unique biological activities beyond cholinesterase inhibition that warrant investigation.[3][4]

These application notes will provide a framework for initiating in vivo studies in mice to explore the pharmacokinetic, pharmacodynamic, and toxicological profile of 3-Hydroxyphenyl methylcarbamate.

Pre-Clinical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[5][6] It is imperative to obtain approval from the Institutional Animal Care and Use Committee (IACUC) prior to initiating any studies.

Animal Husbandry
  • Species and Strain: Commonly used mouse strains for toxicological and pharmacological studies include C57BL/6J and BALB/c. The choice of strain should be justified based on the specific research question.

  • Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle, stable temperature (18-24°C), and humidity (40-70%).[7] Cages should provide adequate space and enrichment to allow for natural behaviors.[8]

  • Diet and Water: Standard chow and water should be provided ad libitum unless the experimental design requires specific dietary controls.[5]

Ethical Considerations and the 3Rs

The principles of the 3Rs (Replacement, Reduction, and Refinement) should be integral to the experimental design.[6]

  • Replacement: Consider in vitro methods to assess cytotoxicity or preliminary mechanism of action before proceeding to in vivo studies.

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant data.

  • Refinement: Refine procedures to minimize pain and distress. This includes using appropriate administration techniques, providing analgesia when necessary, and establishing humane endpoints.[9]

Compound Preparation and Formulation

The solubility and stability of 3-Hydroxyphenyl methylcarbamate in a chosen vehicle are critical for accurate dosing.

Vehicle Selection

A suitable vehicle should be non-toxic and not interfere with the biological activity of the compound. Common vehicles for oral and intraperitoneal administration in mice include:

  • Sterile Water

  • 0.9% Saline

  • Phosphate-Buffered Saline (PBS)

  • Corn oil

  • A mixture of DMSO, PEG300, and ethanol has been used for other compounds and could be explored for solubility enhancement.[10]

Protocol for Vehicle Selection:

  • Attempt to dissolve 3-Hydroxyphenyl methylcarbamate in sterile water or saline first.

  • If solubility is limited, consider using a small percentage of a co-solvent like DMSO (e.g., 5-10%), ensuring the final concentration is not toxic to the animals.

  • For lipophilic compounds, corn oil may be a suitable vehicle.

  • The final formulation should be sterile-filtered before administration.

In Vivo Administration Protocols

The choice of administration route significantly impacts the pharmacokinetic profile of a compound.[10] Oral gavage and intraperitoneal injection are common routes for initial in vivo studies in mice.

Oral Gavage (Per Os, P.O.)

Oral gavage ensures the direct delivery of a precise dose into the stomach.

Protocol for Oral Gavage in Mice:

  • Animal Restraint: Firmly restrain the mouse by scruffing the neck and back to immobilize the head and body.[11] The head and body should be aligned vertically with the esophagus.[11]

  • Gavage Needle Selection: Use a sterile, ball-tipped gavage needle (18-20 gauge for adult mice) to prevent tissue damage.[12]

  • Measurement: Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.[13]

  • Insertion: Gently insert the needle into the mouth, advancing it along the roof of the mouth towards the esophagus.[12][13] The mouse should swallow the needle; do not force it.[11][12]

  • Administration: Once the needle is in the correct position, slowly administer the compound.[11]

  • Withdrawal: Gently remove the needle in a single, smooth motion.

  • Observation: Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Dosage Considerations for Oral Gavage:

  • The maximum recommended volume for oral gavage in mice is 10 ml/kg.[12]

  • For initial studies with 3-Hydroxyphenyl methylcarbamate, a dose-range finding study is crucial. Based on toxicity studies of related compounds like methyl carbamate, a starting range of 50-200 mg/kg could be considered, with careful observation for any adverse effects.[14]

Intraperitoneal (I.P.) Injection

I.P. injection allows for rapid absorption into the systemic circulation.

Protocol for Intraperitoneal Injection in Mice:

  • Animal Restraint: Restrain the mouse with its head tilted downwards to move the abdominal organs away from the injection site.[15][16]

  • Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.[15]

  • Needle Selection: Use a 25-27 gauge needle.[17]

  • Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity.[18]

  • Aspiration: Gently pull back on the plunger to ensure no blood or urine is aspirated, which would indicate incorrect placement.[17]

  • Administration: Inject the compound slowly.

  • Withdrawal: Remove the needle and return the mouse to its cage.

  • Observation: Monitor the injection site for any signs of irritation.

Dosage Considerations for I.P. Injection:

  • The maximum recommended volume for I.P. injection in mice is 10 ml/kg.[17]

  • Doses for I.P. administration may need to be lower than for oral gavage due to more direct systemic exposure. A dose-range finding study is essential.

Experimental Workflow and Data Collection

A well-designed experimental workflow is critical for obtaining meaningful data.

Experimental Workflow Diagram:

experimental_workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_assessment Assessment Phase animal_acclimation Animal Acclimation (≥ 7 days) compound_prep Compound Preparation & Vehicle Selection animal_acclimation->compound_prep dose_calculation Dose Calculation (mg/kg) compound_prep->dose_calculation randomization Randomization of Animals into Groups dose_calculation->randomization administration Administration (Oral Gavage or I.P.) randomization->administration observation Clinical Observation (e.g., 0, 1, 4, 24h post-dose) administration->observation blood_collection Blood Collection (Pharmacokinetics) administration->blood_collection tissue_harvesting Tissue Harvesting (e.g., Brain, Liver) observation->tissue_harvesting biochemical_assays Biochemical Assays (e.g., AChE activity) blood_collection->biochemical_assays tissue_harvesting->biochemical_assays signaling_pathway compound 3-Hydroxyphenyl methylcarbamate AChE Acetylcholinesterase (AChE) compound->AChE Inhibition Choline Choline + Acetate AChE->Choline Hydrolysis ACh Acetylcholine (ACh) ACh->AChE Receptor Acetylcholine Receptor ACh->Receptor Synapse Synaptic Cleft Postsynaptic Postsynaptic Neuron Signal Nerve Signal Transmission Receptor->Signal

Sources

Application

Application Notes and Protocols for the Mass Spectrometry Analysis of 3-Hydroxyphenyl methylcarbamate

Introduction: The Analytical Imperative for 3-Hydroxyphenyl methylcarbamate 3-Hydroxyphenyl methylcarbamate (MHPC) is a metabolite of the widely used N-methyl carbamate pesticide, phenmedipham.[1] Its presence in environ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3-Hydroxyphenyl methylcarbamate

3-Hydroxyphenyl methylcarbamate (MHPC) is a metabolite of the widely used N-methyl carbamate pesticide, phenmedipham.[1] Its presence in environmental and biological matrices serves as a key indicator of pesticide application and subsequent degradation. The accurate and sensitive quantification of MHPC is paramount for environmental monitoring, food safety assurance, and toxicological studies. Due to the inherent polarity and thermal lability of carbamates, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for their analysis, offering unparalleled sensitivity and specificity.[2][3]

This guide provides a comprehensive overview and detailed protocols for the robust analysis of 3-Hydroxyphenyl methylcarbamate using LC-MS/MS. We will delve into the rationale behind method development, from sample preparation to the intricacies of mass spectrometric detection, empowering researchers and drug development professionals to achieve reliable and reproducible results.

Physicochemical Properties of 3-Hydroxyphenyl methylcarbamate

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular FormulaC₈H₉NO₃[1][4]
Molecular Weight167.16 g/mol [1][4]
Exact Mass167.058243149 Da[1]
Boiling Point249.8 °C at 760 mmHg[4][5]
Melting Point94-96 °C[5]
pKa9.91±0.10 (Predicted)[5]

Conceptual Workflow for LC-MS/MS Analysis

The analytical process can be visualized as a series of interconnected stages, each critical for the ultimate success of the measurement.

LC-MSMS_Workflow cluster_0 Sample Handling cluster_1 Analytical Instrumentation cluster_2 Data Processing Sample_Collection Sample Collection (e.g., Water Sample) Sample_Preparation Sample Preparation (Filtration/Extraction) Sample_Collection->Sample_Preparation Matrix Considerations LC_Separation Liquid Chromatography (Reversed-Phase) Sample_Preparation->LC_Separation Injection Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Elution MS_Analysis Tandem Mass Spectrometry (MRM) Ionization->MS_Analysis Ion Transfer Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification Calibration Curve

Caption: Overall workflow for the analysis of 3-Hydroxyphenyl methylcarbamate.

Part 1: Sample Preparation - The Foundation of Accurate Analysis

The goal of sample preparation is to extract the analyte from the matrix and remove interfering components that could compromise the analytical results. The choice of method depends on the complexity of the sample matrix.[6]

Protocol 1: Direct Aqueous Injection for Clean Water Samples

For relatively clean aqueous matrices such as drinking water or groundwater, a "dilute-and-shoot" approach is often sufficient.[7][8]

Materials:

  • Sample collection bottles, glass[9]

  • Syringe filters, 0.45 µm[7]

  • HPLC vials

  • Reagent water (HPLC grade)

  • Methanol (HPLC grade)

  • 3-Hydroxyphenyl methylcarbamate analytical standard

  • Internal standard (optional, e.g., isotopically labeled analog)

Procedure:

  • Sample Collection: Collect water samples in clean glass bottles. If residual chlorine is suspected, quench with a suitable agent like sodium thiosulfate.[9]

  • Preservation: For carbamates, it is crucial to prevent degradation. Adjust the sample pH to ~3 with a suitable buffer if necessary and store at 4°C.[9][10]

  • Fortification (for QC): For quality control samples (e.g., matrix spikes), add a known concentration of 3-Hydroxyphenyl methylcarbamate standard solution to the water sample.

  • Filtration: Allow the sample to equilibrate to room temperature. Using a syringe, filter the water sample through a 0.45 µm filter directly into an HPLC vial.[7] This step removes particulate matter that could clog the LC system.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Complex Aqueous Matrices

For matrices with higher levels of organic or inorganic interferents (e.g., wastewater, surface water), SPE provides a necessary cleanup and concentration step.[11]

Materials:

  • SPE cartridges (e.g., C18 or a polymer-based sorbent)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Reagent water (HPLC grade)

  • Ethyl acetate or other suitable elution solvent

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of reagent water through the sorbent bed. Do not allow the cartridge to go dry.

  • Sample Loading: Load 100-500 mL of the filtered water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of reagent water to remove any polar interferences that were not retained.

  • Drying: Dry the cartridge thoroughly by drawing a vacuum through it for 10-15 minutes. This step is critical for efficient elution.

  • Elution: Elute the retained analytes with 5-10 mL of ethyl acetate into a collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase (e.g., 90:10 water:methanol) and transfer to an HPLC vial.

Part 2: LC-MS/MS Method Development and Protocol

The heart of the analysis lies in the chromatographic separation and mass spectrometric detection.

Liquid Chromatography: Achieving a Robust Separation

A reversed-phase separation on a C18 column is the most common approach for carbamate analysis.[7]

Instrumentation and Parameters:

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemProvides the necessary pressure and flow control for reproducible separations.
Column C18, 2.1 x 100 mm, 1.8 µm particle sizeOffers a good balance of resolving power and analysis time for carbamates.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase promotes protonation of the analyte, enhancing ESI+ sensitivity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography, providing good peak shape.
Gradient Elution See table belowA gradient is necessary to elute the analyte with good peak shape in a reasonable time while separating it from matrix components.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes peak distortion, especially when the sample solvent differs from the initial mobile phase.[12]

Gradient Elution Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955
Mass Spectrometry: The Key to Sensitivity and Specificity

Electrospray ionization (ESI) in positive ion mode is highly effective for the analysis of N-methyl carbamates.[8] Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Ionization and Fragmentation:

In the ESI source, 3-Hydroxyphenyl methylcarbamate is protonated to form the precursor ion [M+H]⁺ at m/z 168.1. Inside the collision cell, this precursor ion is subjected to collision-induced dissociation (CID), causing it to fragment into stable product ions.[5][13] A key fragmentation pathway for N-methyl carbamates is the neutral loss of methyl isocyanate (CH₃NCO, 57 Da), leading to a protonated phenol.

Fragmentation_Pathway Precursor [M+H]⁺ m/z 168.1 Product1 Product Ion 1 [M+H - CH₃NCO]⁺ m/z 111.1 Precursor->Product1 CID Product2 Product Ion 2 Other Fragment Precursor->Product2 CID Neutral_Loss Neutral Loss of CH₃NCO

Caption: Proposed fragmentation of protonated 3-Hydroxyphenyl methylcarbamate.

MRM Protocol and Parameters:

The MRM mode provides exceptional selectivity by monitoring specific precursor-to-product ion transitions. At least two transitions should be monitored for confident identification.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveCarbamates readily form [M+H]⁺ ions.
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion formation.
Drying Gas Temp 350 °CFacilitates desolvation of the ESI droplets.
Drying Gas Flow 10 L/minAids in desolvation and prevents solvent clusters from entering the mass spectrometer.
Nebulizer Pressure 45 psiControls the formation of the aerosol in the ESI source.
Scan Type Multiple Reaction Monitoring (MRM)Provides high sensitivity and selectivity for quantitative analysis.[2]

Optimized MRM Transitions for 3-Hydroxyphenyl methylcarbamate:

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
168.1111.110015Quantifier (most intense)
168.183.110025Qualifier (for confirmation)

Note: Collision energies are instrument-dependent and require optimization.

Part 3: Method Validation and Quality Control

A robust analytical method must be validated to ensure its performance is fit for purpose. Key validation parameters are defined by regulatory bodies such as the EPA.[1]

Validation Parameters:

  • Linearity: The method should demonstrate a linear response over a defined concentration range (e.g., 0.5 to 100 µg/L). A coefficient of determination (r²) of >0.99 is typically required.[7]

  • Accuracy and Precision: Assessed by analyzing replicate matrix spike samples at multiple concentrations. Recoveries should typically be within 70-130% with a relative standard deviation (RSD) of <20%.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are determined statistically from replicate analyses of low-level standards.

  • Selectivity: The ability of the method to differentiate the analyte from other components in the sample. This is demonstrated by the absence of interfering peaks in blank matrix samples at the retention time of the analyte.

Ongoing Quality Control:

  • Method Blanks: An aliquot of reagent water is carried through the entire analytical process to check for contamination.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard is analyzed periodically to ensure the instrument's response remains stable.

  • Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known amount of analyte is added to a sample to assess matrix effects on recovery and precision.

Conclusion

This application note provides a comprehensive framework for the analysis of 3-Hydroxyphenyl methylcarbamate by LC-MS/MS. By understanding the principles behind each step, from sample preparation to data interpretation, researchers can develop and validate robust methods for the sensitive and specific quantification of this important pesticide metabolite. The protocols outlined herein serve as a starting point, and should be adapted and optimized for the specific instrumentation and sample matrices encountered in your laboratory.

References

  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26181, Methyl (3-hydroxyphenyl)-carbamate. Retrieved from [Link]

  • Hanh, V. T., & Duong, N. V. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385–394.
  • Nguyen, D. T., Nguyen, Q. V., Pham, T. P., & Tran, T. T. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Engineering and Technology For Sustainable Development, 33(3), 48-57.
  • U.S. Environmental Protection Agency. (1992). Method 531.
  • Varian, Inc. (n.d.). Fast LC-MS-MS Quantitation of N-Methyl Carbamate Pesticides in Food using Bond Elut® Plexa™ and Pursuit® XRs C18.
  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508–548.
  • Alcaraz, A., et al. (2011). Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666.
  • U.S. Environmental Protection Agency. (1995). Method 531.
  • Lanças, F. M., et al. (2001). Liquid Chromatographic Determination of N-methyl Carbamate Pesticide Residues at Low Parts-Per-Billion Levels in Eggs.
  • California Department of Food and Agriculture. (2011). Determination of N-methylcarbamate Pesticides in Surface Water using High Performance Liquid Chromatography and Post-column derivatization.
  • Yu, K., Krol, J., Balogh, M., & Monks, I. (2003). A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. Analytical chemistry, 75(16), 4103–4112.
  • U.S. Environmental Protection Agency. (n.d.). EPA-TSC/NERL: 531.
  • Wang, Y., et al. (2017). Fragmentation of Protonated N-phenylcinnamide. Journal of The Chinese Chemical Society, 64(10), 1167-1173.
  • U.S. Environmental Protection Agency. (2007).
  • LookChem. (n.d.). methyl N-(3-hydroxyphenyl)carbamate. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
  • Wang, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(7), 1156–1164.
  • Shimadzu Scientific Instruments. (n.d.). Method 531.1. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Agilent Technologies. (n.d.).
  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature reviews. Drug discovery, 2(2), 140–150.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Mcluckey, S. A., & Wells, J. M. (2001). Mass analysis at the advent of the 21st century. Chemical reviews, 101(2), 571–606.
  • Chemsrc. (n.d.). METHYL (3-HYDROXYPHENYL)CARBAMATE. Retrieved from [Link]

Sources

Method

Safe handling and storage procedures for 3-Hydroxyphenyl methylcarbamate

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding 3-Hydroxyphenyl methylcarbamate 3-Hydroxyphenyl methylcarbamate (CAS No. 13683-89-1) is a chemical compound of significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 3-Hydroxyphenyl methylcarbamate

3-Hydroxyphenyl methylcarbamate (CAS No. 13683-89-1) is a chemical compound of significant interest in environmental science and toxicology.[1] It is primarily recognized as a metabolite of the herbicide Phenmedipham.[1] As such, its presence in environmental and biological samples can indicate exposure to the parent pesticide. In the laboratory, 3-Hydroxyphenyl methylcarbamate is predominantly used as a certified reference material or analytical standard for the calibration of analytical instrumentation and the validation of methods for detecting pesticide residues in various matrices, such as water and food products.

Given its application as a precise analytical standard and its inherent chemical properties, adherence to strict safe handling and storage procedures is paramount to ensure the integrity of experimental results and, most importantly, the safety of laboratory personnel. These application notes provide a comprehensive guide to the safe handling, storage, and use of this compound, grounded in established safety protocols and scientific principles.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. 3-Hydroxyphenyl methylcarbamate is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[2]

  • Skin Sensitization: May cause an allergic skin reaction.[2]

The primary routes of exposure are inhalation of dust, skin contact, and eye contact. While it is not classified as acutely toxic, repeated or prolonged exposure can lead to the development of skin sensitization.[2]

Causality of Hazards

The irritant effects of 3-Hydroxyphenyl methylcarbamate are attributed to its chemical structure, which can interact with biological tissues, leading to an inflammatory response. The potential for skin sensitization arises from the molecule's ability to act as a hapten, binding to skin proteins and triggering an immune response in susceptible individuals.

Risk Assessment Workflow

A systematic risk assessment should be conducted before any handling of 3-Hydroxyphenyl methylcarbamate. This process involves identifying the hazards, evaluating the risks associated with the planned experimental procedures, and implementing appropriate control measures.

RiskAssessment cluster_assessment Risk Assessment Process A Identify Hazards - Skin Irritant - Eye Irritant - Skin Sensitizer B Evaluate Experimental Risks - Quantity of substance - Duration of handling - Potential for dust generation A->B informs C Implement Control Measures - Engineering Controls - Personal Protective Equipment - Administrative Controls B->C dictates D Review and Refine - Monitor effectiveness of controls - Update protocols as needed C->D requires D->A continuous improvement

Caption: Risk assessment workflow for handling 3-Hydroxyphenyl methylcarbamate.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Based on the risk assessment, a combination of engineering controls and personal protective equipment must be employed to minimize exposure.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of solid 3-Hydroxyphenyl methylcarbamate that may generate dust should be performed in a certified chemical fume hood or a ventilated balance enclosure.[2] General laboratory ventilation should be adequate for handling sealed containers and prepared solutions.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the areas where the compound is handled.

Personal Protective Equipment (PPE): Essential for Individual Safety

The following PPE is mandatory when handling 3-Hydroxyphenyl methylcarbamate in its solid form. For handling dilute solutions, a risk assessment may permit a reduction in some PPE, but gloves and eye protection should be considered a minimum.

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles or a face shield in combination with goggles.To protect against dust particles and splashes of solutions, preventing serious eye irritation.
Hand Nitrile or latex gloves.To prevent skin contact, which can cause irritation and allergic reactions.
Body A laboratory coat.To protect skin and personal clothing from contamination.
Respiratory For operations with a high potential for dust generation, a NIOSH-approved respirator with a particulate filter may be necessary.To prevent inhalation of airborne particles. The need for respiratory protection should be determined by a formal risk assessment.

Section 3: Experimental Protocols

The following protocols are designed to provide a framework for the safe and accurate use of 3-Hydroxyphenyl methylcarbamate as an analytical standard.

Protocol for Weighing Solid 3-Hydroxyphenyl methylcarbamate

Objective: To accurately weigh a specific amount of the solid compound while minimizing dust generation and exposure.

Materials:

  • 3-Hydroxyphenyl methylcarbamate (solid)

  • Analytical balance within a ventilated enclosure

  • Spatula

  • Weighing paper or boat

  • Appropriate volumetric flask

  • Funnel

Procedure:

  • Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the ventilated balance enclosure is functioning correctly.

  • Tare: Place the weighing paper or boat on the analytical balance and tare the balance.

  • Transfer: Carefully open the container of 3-Hydroxyphenyl methylcarbamate. Using a clean spatula, transfer a small amount of the solid to the weighing paper. Avoid creating dust.

  • Weighing: Record the mass of the compound. Adjust the amount as necessary to achieve the target weight.

  • Transfer to Flask: Carefully transfer the weighed solid into a labeled volumetric flask using a funnel.

  • Cleanup: Gently tap the weighing paper to ensure all powder is transferred. Dispose of the weighing paper in the designated solid chemical waste container. Clean the spatula and any contaminated surfaces.

  • Secure: Tightly close the container of 3-Hydroxyphenyl methylcarbamate and return it to its designated storage location.

Protocol for Preparation of a Stock Standard Solution (e.g., 100 µg/mL in Methanol)

Objective: To prepare a stock solution of known concentration for use in analytical calibration.

Causality of Solvent Choice: Methanol and acetonitrile are common solvents for carbamate pesticide standards due to their ability to dissolve these compounds and their compatibility with analytical techniques like High-Performance Liquid Chromatography (HPLC).[3][4]

Materials:

  • Weighed 3-Hydroxyphenyl methylcarbamate

  • Volumetric flask (e.g., 100 mL, Class A)

  • HPLC-grade methanol

  • Pipettes

  • Amber glass vial with a PTFE-lined cap for storage

Procedure:

  • Initial Dissolution: Add a small volume of methanol (approximately 20-30% of the final volume) to the volumetric flask containing the weighed solid.

  • Dissolve: Gently swirl the flask to dissolve the solid. If necessary, sonicate for a few minutes to ensure complete dissolution.

  • Dilute to Volume: Once the solid is completely dissolved, add methanol to the calibration mark on the volumetric flask.

  • Homogenize: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Transfer and Label: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, date of preparation, and the preparer's initials.

  • Storage: Store the stock solution in a refrigerator or freezer as per the storage guidelines in Section 4.

SolutionPrep cluster_workflow Stock Solution Preparation Workflow Start Start: Don PPE Weigh Weigh Solid Compound in Ventilated Enclosure Start->Weigh Transfer Transfer to Volumetric Flask Weigh->Transfer AddSolvent Add Small Amount of Solvent Transfer->AddSolvent Dissolve Dissolve Solid (Swirl/Sonicate) AddSolvent->Dissolve Dilute Dilute to Final Volume Dissolve->Dilute Homogenize Cap and Invert to Mix Dilute->Homogenize Store Transfer to Labeled Vial and Store Properly Homogenize->Store End End Store->End

Caption: Workflow for preparing a standard solution of 3-Hydroxyphenyl methylcarbamate.

Section 4: Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of 3-Hydroxyphenyl methylcarbamate as a reference standard.

Neat Compound
  • Container: Store the solid compound in its original, tightly sealed container.

  • Temperature: Store in a cool, dry place, away from direct sunlight.[3] Recommended storage temperatures are typically between 2-8°C.

  • Incompatibilities: Keep away from strong oxidizing agents.[2]

Standard Solutions
  • Container: Store solutions in amber glass vials with PTFE-lined caps to protect from light.

  • Temperature: For long-term storage, solutions should be kept in a freezer at -10°C or below.[5][6][7] For short-term use, refrigeration at 2-8°C is acceptable.

  • Stability: Carbamate pesticide solutions can degrade over time.[8] It is recommended to prepare fresh working solutions from the stock solution daily for calibration purposes.[8] Stock solutions stored at -10°C are generally stable for at least 28 days, though stability may be matrix-dependent.[5]

Section 5: Accidental Release and Waste Disposal

Spill Cleanup Protocol

For Solid Spills:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Gently sweep or vacuum the spilled solid. Avoid creating dust.

  • Place the collected material into a labeled container for hazardous waste disposal.

  • Clean the spill area with soap and water.

For Solution Spills:

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads).

  • Place the contaminated absorbent material into a labeled container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent followed by soap and water.

Waste Disposal

All waste containing 3-Hydroxyphenyl methylcarbamate, including contaminated PPE, weighing paper, and excess solutions, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

References

  • Shimadzu Scientific Instruments. (n.d.). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Drinking Water by High Performance Liquid Chromatography (HPLC) with Post Column Derivatization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl (3-hydroxyphenyl)-carbamate. PubChem. Retrieved from [Link]

  • European Food Safety Authority. (n.d.). Pesticide Residue and Metabolite Storage Stability. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Methyl (3-hydroxyphenyl)-carbamate. Retrieved from [Link]

  • ILSI India. (2016). Storage and Handling of Reference Standards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • ResearchGate. (2009). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]

  • Regulations.gov. (n.d.). Residue Chemistry Test Guidelines OPPTS 860.1380 Storage Stability Data. Retrieved from [Link]

  • LookChem. (n.d.). methyl N-(3-hydroxyphenyl)carbamate. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 3-Hydroxyphenyl methylcarbamate in High-Throughput Screening

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-Hydroxyphenyl methylcarbamate in high-throughput screening (HTS) pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-Hydroxyphenyl methylcarbamate in high-throughput screening (HTS) protocols. As a well-characterized carbamate inhibitor of acetylcholinesterase (AChE), this compound serves as an invaluable tool, primarily as a positive control, in the discovery and development of novel cholinesterase inhibitors. We delve into the mechanistic underpinnings of carbamate-mediated enzyme inhibition, present detailed, field-proven HTS protocols, and offer insights into data analysis and quality control. The methodologies described herein are designed to be robust, reproducible, and adaptable for large-scale screening campaigns.

Introduction: The Role of 3-Hydroxyphenyl methylcarbamate in Cholinesterase Inhibition Screening

Cholinesterase inhibitors (ChEIs) are a critical class of compounds that prevent the breakdown of the neurotransmitter acetylcholine by the enzyme acetylcholinesterase (AChE).[1] This mechanism increases acetylcholine levels in the synaptic cleft, proving beneficial for treating conditions characterized by cholinergic deficits, such as Alzheimer's disease and myasthenia gravis.[2][3] The carbamate class of molecules, to which 3-Hydroxyphenyl methylcarbamate belongs, represents a significant group of ChEIs used both therapeutically and as insecticides.[4][5][6]

3-Hydroxyphenyl methylcarbamate functions as a "pseudo-irreversible" or intermediate-duration inhibitor of AChE.[7][8] Unlike rapidly reversible inhibitors, it forms a transient covalent bond with the serine residue in the enzyme's active site, creating a carbamoylated enzyme that is much slower to hydrolyze than the acetylated enzyme formed with the natural substrate.[7] This prolonged, yet not permanent, inhibition makes it an ideal reference compound or positive control in HTS campaigns designed to identify new AChE inhibitors.[9][10][11] High-throughput screening allows for the rapid evaluation of vast chemical libraries, making the inclusion of reliable controls essential for validating assay performance and identifying true hits.[12][13][14]

This guide will focus on the practical application of 3-Hydroxyphenyl methylcarbamate within a widely adopted HTS assay for AChE activity: the Ellman method.[15][16][17]

Mechanism of Action: Carbamoylation of Acetylcholinesterase

The inhibitory action of 3-Hydroxyphenyl methylcarbamate and other carbamates is a two-step process that mimics the initial stages of acetylcholine hydrolysis.

  • Binding: The carbamate molecule docks at the active site of the AChE enzyme.

  • Carbamoylation: The carbamate group is transferred to the hydroxyl group of a critical serine residue within the active site, releasing the "leaving group" (in this case, 3-hydroxyphenol).

  • Inhibition: This results in a "carbamoylated enzyme," which is catalytically inactive.

  • Slow Reactivation: The carbamoyl-serine bond is hydrolyzed by water, but at a rate that is orders of magnitude slower than the hydrolysis of the acetyl-serine bond formed during normal substrate turnover. This slow decarbamoylation rate is the basis for the prolonged inhibitory effect, which can last from minutes to hours.[7]

G cluster_0 AChE Active Site cluster_1 Inhibition & Reactivation AChE Active AChE (Serine-OH) Intermediate Enzyme-Inhibitor Complex AChE->Intermediate Carbamate 3-Hydroxyphenyl methylcarbamate Carbamate->Intermediate Binding InhibitedAChE Carbamoylated AChE (Inactive) Intermediate->InhibitedAChE Carbamoylation LeavingGroup 3-Hydroxyphenol (Released) Intermediate->LeavingGroup InhibitedAChE->AChE Slow Hydrolysis (Reactivation) Water H₂O Water->InhibitedAChE

Caption: Mechanism of AChE inhibition by carbamates.

High-Throughput Screening Protocol for AChE Inhibition

This protocol is optimized for a 384-well microplate format and utilizes the colorimetric Ellman's assay, which is robust, cost-effective, and suitable for automation.[15][18]

Principle of the Ellman's Assay

The assay measures the activity of AChE by monitoring the production of thiocholine.[17] AChE hydrolyzes the substrate acetylthiocholine (ATCh) into acetate and thiocholine. The released thiocholine reacts with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion whose absorbance can be measured at 412 nm.[16][19] The rate of color formation is directly proportional to AChE activity.[17] Inhibitors will slow this rate.

G cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection ATCh Acetylthiocholine (Substrate) Thiocholine Thiocholine (Product) ATCh->Thiocholine hydrolysis AChE AChE Thiocholine_c Thiocholine Thiocholine->Thiocholine_c Acetate Acetate DTNB DTNB (Ellman's Reagent, Colorless) TNB TNB²⁻ (Yellow Product) DTNB->TNB Thiocholine_c->TNB reaction

Caption: Biochemical pathway of the Ellman's assay.

Materials and Reagents
Reagent/MaterialSupplier ExamplePurpose
3-Hydroxyphenyl methylcarbamateSigma-AldrichPositive Control Inhibitor
Acetylcholinesterase (AChE), human recomb.Sigma-AldrichEnzyme
Acetylthiocholine Iodide (ATCh)Sigma-AldrichSubstrate
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)Sigma-AldrichChromogen (Ellman's Reagent)
Tris-HClFisher ScientificBuffer Component
Bovine Serum Albumin (BSA)Sigma-AldrichStabilizing Agent
Dimethyl Sulfoxide (DMSO), ACS GradeFisher ScientificCompound Solvent
384-well clear, flat-bottom microplatesCorningAssay Plate
Automated Liquid HandlerRevvity, BeckmanPrecise reagent and compound dispensing[20]
Kinetic Microplate ReaderMolecular DevicesAbsorbance measurement at 412 nm
Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, with 0.1% BSA. Filter sterilize and store at 4°C. Rationale: pH 8.0 is optimal for AChE activity. BSA is included to prevent enzyme denaturation and non-specific binding to plates.

  • 3-Hydroxyphenyl methylcarbamate (Positive Control): Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.

  • AChE Enzyme Stock: Reconstitute lyophilized enzyme in Assay Buffer to a concentration of 1 unit/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • ATCh Substrate Stock: Prepare a 100 mM solution in deionized water. Aliquot and store at -20°C. Note: ATCh solutions are susceptible to hydrolysis; prepare fresh or use for a limited time.

  • DTNB Stock: Prepare a 25 mM solution in Assay Buffer. Store protected from light at 4°C.

  • Working Enzyme Solution: Dilute the AChE stock in Assay Buffer to 0.04 units/mL. Prepare fresh before use and keep on ice.

  • Working Substrate/Chromogen Mix: Just before initiating the reaction, mix equal volumes of 1.5 mM ATCh (diluted from stock) and 0.5 mM DTNB (diluted from stock) in Assay Buffer. Rationale: Preparing a combined mix simplifies the final addition step, which is crucial for timing in HTS.

HTS Assay Workflow

The following protocol is for a final assay volume of 40 µL per well.

HTS_Workflow start Start step1 1. Compound Plating Dispense 200 nL of compounds (in 100% DMSO) into 384-well plate. start->step1 step2 2. Enzyme Addition Add 20 µL of Working Enzyme Solution (0.04 U/mL) to all wells. step1->step2 Final DMSO: 0.5% step3 3. Pre-incubation Incubate for 15 minutes at room temperature. step2->step3 Allows inhibitor-enzyme binding step4 4. Reaction Initiation Add 20 µL of Substrate/Chromogen Mix. step3->step4 step5 5. Kinetic Measurement Read absorbance at 412 nm every 30 seconds for 5-10 minutes. step4->step5 step6 6. Data Analysis Calculate reaction rates (Vmax), % inhibition, and Z'-factor. step5->step6 end End step6->end

Caption: High-throughput screening workflow for AChE inhibition.

Detailed Steps:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 200 nL of library compounds, positive controls (a serial dilution of 3-Hydroxyphenyl methylcarbamate), and negative controls (100% DMSO) to designated wells of a 384-well plate.

    • Positive Control: A typical starting concentration for the highest dose of 3-Hydroxyphenyl methylcarbamate would be 100 µM (final concentration).

    • Negative Control: These wells receive only DMSO and represent 0% inhibition (100% enzyme activity).

    • Blank Control: Wells with all reagents except the enzyme, used for background subtraction.

  • Enzyme Addition: Using an automated liquid handler, add 20 µL of the freshly prepared Working Enzyme Solution to all wells except the blanks.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step is critical to allow time-dependent inhibitors, like carbamates, to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of the Working Substrate/Chromogen Mix to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a kinetic microplate reader and begin measuring the absorbance at 412 nm every 30 seconds for 5 to 10 minutes.

Data Analysis and Quality Control
  • Calculate Reaction Rate (Vmax): For each well, plot absorbance vs. time. The initial linear portion of this curve represents the reaction rate (slope, or Vmax), typically expressed as mOD/min.

  • Calculate Percent Inhibition: Use the average rates from the negative (DMSO) and positive controls to calculate the percent inhibition for each test compound. % Inhibition = (1 - (Vmax_compound - Vmax_blank) / (Vmax_neg_ctrl - Vmax_blank)) * 100

  • Dose-Response and IC₅₀: For active compounds ("hits"), a dose-response curve is generated by plotting % inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, the concentration at which 50% of the enzyme's activity is inhibited, is determined from this curve using a non-linear regression model (e.g., four-parameter logistic fit).

  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter that assesses the quality and robustness of an HTS assay. It is calculated using the signals from the positive and negative controls. Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

    • An assay is considered excellent and suitable for HTS when the Z'-factor is > 0.5 .[21]

ParameterTypical Value/RangeSignificance
Final Enzyme Conc.0.02 U/mLSufficient for a robust signal within the linear range of the reader.
Final ATCh Conc.0.75 mMNear the Km for AChE, providing good sensitivity to competitive inhibitors.
Final DTNB Conc.0.25 mMSufficient to ensure it is not rate-limiting for color development.
Final DMSO Conc.≤ 0.5%Minimizes solvent effects on enzyme activity.
Z'-Factor > 0.5 Indicates a high-quality, reliable assay.[12][21]
Signal-to-Background> 10Ensures a clear distinction between the signal and background noise.[12]
3-HPM IC₅₀ (Expected)0.1 - 10 µMVaries with enzyme source and conditions; consistency is key.

Safety and Handling

All laboratory procedures should be conducted in accordance with institutional safety guidelines.

  • 3-Hydroxyphenyl methylcarbamate: May cause skin, eye, and respiratory irritation.[22] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[23][24] Avoid creating dust.

  • DMSO: Can facilitate the absorption of other chemicals through the skin. Always wear gloves when handling.

  • Reagents: Consult the Safety Data Sheet (SDS) for each chemical before use. Dispose of chemical waste according to local regulations.[25]

Conclusion

3-Hydroxyphenyl methylcarbamate is an essential tool for high-throughput screening campaigns targeting acetylcholinesterase. Its well-defined, intermediate-duration mechanism of inhibition makes it an exemplary positive control for validating assay performance and ensuring the reliability of screening data. The detailed protocol provided here, based on the robust Ellman's method, offers a validated framework for identifying and characterizing novel AChE inhibitors. By adhering to best practices in reagent preparation, automation, and data analysis, including rigorous quality control via the Z'-factor, researchers can confidently execute large-scale screens to advance drug discovery in neurodegenerative diseases and other fields involving the cholinergic system.

References

  • Nonstop Neuron. (2019, April 9). Anticholinesterase Agents (Organophosphates & Carbamates). YouTube. Retrieved from [Link]

  • Rosenberry, T. L., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(16), 5068-5078. Retrieved from [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254. Retrieved from [Link]

  • Or-Chen, K., et al. (2023). High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2. BMC Infectious Diseases, 23(1), 26. Retrieved from [Link]

  • Worek, F., et al. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 3(3), 183-191. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl (3-hydroxyphenyl)-carbamate. PubChem. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Methyl (3-hydroxyphenyl)-carbamate. Retrieved from [Link]

  • Nuvisan. (n.d.). Compound screening. Retrieved from [Link]

  • Rosenberry, T. L., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. Retrieved from [Link]

  • Sharma, R., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-6. Retrieved from [Link]

  • Aruoma, O. I., et al. (2023). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Organophosphate Poisoning and Carbamate Poisoning. Retrieved from [Link]

  • Li, S., et al. (2022). High-throughput screening for identifying acetylcholinesterase inhibitors: Insights on novel inhibitors and the use of liver microsomes. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Cholinesterase inhibitor. Retrieved from [Link]

  • Stojan, J. (2009). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. Retrieved from [Link]

  • Axcelead. (2024, December 5). Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. YouTube. Retrieved from [Link]

  • Pet Poison Helpline. (n.d.). Organophosphate and Carbamate Insecticide Poisoning. Retrieved from [Link]

  • Krátký, M., et al. (2017). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 22(10), 1693. Retrieved from [Link]

  • Li, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. Retrieved from [Link]

  • Goodwin, R. J. A., et al. (2016). High throughput screening of complex biological samples with mass spectrometry – from bulk measurements to single cell analysis. Analyst, 141(13), 3949-3965. Retrieved from [Link]

  • New Jersey Department of Health. (1999). Hazard Summary: Phenol, 3-(1-Methylethyl)-, Methylcarbamate. Retrieved from [Link]

  • LookChem. (n.d.). Cas no 13683-89-1 (Methyl N-(3-hydroxyphenyl)carbamate). Retrieved from [Link]

  • D'Arrigo, C., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 585-594. Retrieved from [Link]

  • University of Arizona. (n.d.). High-Throughput Discovery Sciences. Retrieved from [Link]

  • LookChem. (n.d.). methyl N-(3-hydroxyphenyl)carbamate. Retrieved from [Link]

  • Li, S., et al. (2022). High-throughput screening for identifying acetylcholinesterase inhibitors: Insights on novel inhibitors and the use of liver microsomes. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamic acid, N-(3-hydroxyphenyl)-, ethyl ester. PubChem. Retrieved from [Link]

  • Andersson, C. D., et al. (2011). Targeting acetylcholinesterase: identification of chemical leads by high throughput screening, structure determination and molecular modeling. Journal of Medicinal Chemistry, 54(23), 8146-8158. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Hydroxyphenyl methylcarbamate (3-HPMC) Aqueous Stability

Welcome to the technical support guide for investigating the degradation of 3-Hydroxyphenyl methylcarbamate (3-HPMC) in aqueous solutions. This resource is designed for researchers, analytical scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for investigating the degradation of 3-Hydroxyphenyl methylcarbamate (3-HPMC) in aqueous solutions. This resource is designed for researchers, analytical scientists, and drug development professionals who require a deep understanding of the stability and degradation kinetics of this compound. As a known environmental transformation product of the pesticide Phenmedipham, understanding its fate in aqueous environments is critical.[1] This guide moves beyond simple protocols to explain the causality behind experimental design, ensuring your results are both accurate and robust.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-HPMC in an aqueous solution?

3-HPMC, like other N-methylcarbamate pesticides, primarily degrades in aqueous media through two main pathways: chemical hydrolysis and photodegradation.[2] In environmental contexts, microbial degradation also plays a significant role.[3][4]

  • Chemical Hydrolysis: This is often the most significant abiotic pathway. The ester linkage of the carbamate is susceptible to cleavage, a reaction that is heavily influenced by pH.[5]

  • Photodegradation (Photolysis): Exposure to light, particularly ultraviolet (UV) radiation, can induce cleavage of the molecule. The rate and extent of photolysis depend on the wavelength and intensity of the light source.[6][7]

  • Microbial Degradation: Various microorganisms, including bacteria and fungi, can utilize carbamates as a source of carbon and nitrogen, typically initiating degradation via enzymatic hydrolysis of the carbamate bond.[8][9]

Q2: How does pH influence the stability of 3-HPMC?

The stability of 3-HPMC is highly pH-dependent. Carbamates are generally more stable in neutral to acidic conditions and undergo accelerated hydrolysis under alkaline (basic) conditions.[10] The hydrolysis in alkaline solution is a base-catalyzed reaction, leading to the formation of 3-aminophenol and methylamine.[5] Therefore, experiments must be conducted in well-buffered solutions to ensure a constant pH is maintained throughout the study.

Q3: What are the expected degradation products of 3-HPMC hydrolysis?

The primary products of 3-HPMC hydrolysis are 3-aminophenol and methyl isocyanate (which rapidly hydrolyzes to methylamine and carbon dioxide). This reaction proceeds through the cleavage of the carbamate ester linkage.[5][8] Identifying and quantifying the appearance of 3-aminophenol alongside the disappearance of 3-HPMC is a key self-validating step in any degradation study.

Q4: What is the best analytical technique to monitor 3-HPMC degradation?

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing carbamates due to their potential thermal instability, which makes Gas Chromatography (GC) challenging.[11] A reversed-phase HPLC method, typically with a C8 or C18 column, coupled with a UV detector is highly effective for quantifying both 3-HPMC and its primary degradant, 3-aminophenol. For enhanced sensitivity and selectivity, especially in complex matrices, post-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection can be employed.[11][12]

Troubleshooting Guides & In-Depth Analysis

This section addresses specific experimental challenges in a Q&A format, providing insights into causality and robust solutions.

Problem 1: Inconsistent Degradation Rates in Hydrolysis Studies

Q: My hydrolysis experiments are showing variable half-lives for 3-HPMC at the same nominal pH and temperature. What are the likely causes?

A: This is a common issue that often points to subtle, uncontrolled variables in the experimental setup. Let's break down the potential causes and solutions.

Causality & Explanation:

  • Poor Buffering Capacity: If the buffer concentration is too low or the chosen buffer has a pKa far from the experimental pH, its ability to resist pH shifts during the reaction is compromised. The hydrolysis of 3-HPMC itself can alter the pH, creating a feedback loop that changes the reaction rate.

  • Catalysis by Trace Metals or Surfaces: Trace metal ions in your water or leached from glassware can catalyze hydrolysis.[13] Additionally, the surface of certain types of glass or plastic can have an adsorptive or catalytic effect on the reaction.[14]

  • Temperature Fluctuations: Carbamate hydrolysis is temperature-sensitive. Inconsistent temperature control, even by a few degrees, will lead to significant variations in kinetic rates.

  • Microbial Contamination: If solutions are not sterile, microbial activity can contribute to degradation, especially in long-term studies at near-neutral pH.[9] This introduces a biological degradation pathway that confounds the chemical hydrolysis data.

Troubleshooting Workflow & Protocol Validation:

To diagnose and eliminate these issues, a systematic approach is required. The following workflow incorporates self-validating checks.

G cluster_0 Troubleshooting Inconsistent Hydrolysis start Inconsistent t½ Observed check_buffer Verify Buffer Integrity (Check pH, Recalculate Capacity) start->check_buffer check_temp Validate Temperature Control (Use Calibrated Thermometer) check_buffer->check_temp If buffer is OK check_water Assess Water Purity (Use HPLC-grade, Check TOC) check_temp->check_water If temp is stable check_glassware Test for Surface Effects (Run test in Silanized Glass vs. Borosilicate) check_water->check_glassware If water is pure check_sterility Evaluate Microbial Role (Compare Sterile vs. Non-Sterile) check_glassware->check_sterility If no surface effects resolve Consistent t½ Achieved check_sterility->resolve If sterile control is stable

Caption: Troubleshooting workflow for inconsistent hydrolysis data.

Solution Protocol:

  • Buffer Preparation: Use a buffer concentration of at least 50 mM. For alkaline studies (pH > 8), a borate buffer is often suitable. For neutral studies, use a phosphate buffer. Always prepare fresh and verify the final pH with a calibrated meter.

  • Glassware: Use high-quality borosilicate glassware. For highly sensitive studies, consider silanizing the glassware to minimize surface interactions.

  • Controls: Always include the following controls run in parallel:

    • Sterile Control: Prepare a sample using autoclaved, buffered water and filter-sterilize the 3-HPMC stock solution. This helps isolate chemical from microbial degradation.

    • Dark Control: Ensure all samples are incubated in complete darkness (e.g., in an amber vial inside a dark incubator) to prevent any contribution from photolysis.[15]

Problem 2: Difficulty Identifying Degradation Products

Q: My HPLC-UV analysis shows the 3-HPMC peak decreasing over time, but the expected 3-aminophenol peak is either absent, very small, or other unknown peaks are appearing. Why?

A: This situation suggests that either your analytical method is not optimized for the degradant, or secondary degradation is occurring.

Causality & Explanation:

  • Chromatographic Co-elution: The 3-aminophenol peak may be co-eluting with the solvent front or another sample component, making it difficult to resolve.

  • Different Molar Absorptivity: 3-HPMC and 3-aminophenol have different chemical structures and thus will have different UV absorption maxima and molar absorptivity coefficients. If you are monitoring at a wavelength optimized for 3-HPMC, the response for 3-aminophenol might be very low.

  • Secondary Degradation: 3-aminophenol is itself susceptible to oxidation, especially at higher pH and in the presence of oxygen, forming colored polymeric products. This would cause the 3-aminophenol peak to appear transiently and then decrease, while other broad, unresolved peaks might emerge later in the chromatogram.

Solution Protocol:

  • Method Validation for Degradants:

    • Obtain an authentic reference standard for 3-aminophenol.

    • Inject the standard to determine its retention time and optimal UV detection wavelength. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is invaluable here, as it can capture the full UV spectrum of each peak.

    • Prepare and inject a mixed standard of 3-HPMC and 3-aminophenol to confirm baseline separation. Adjust the mobile phase composition (e.g., acetonitrile/water ratio) or gradient if necessary to achieve resolution.

  • Mass Balance Analysis: A robust degradation study should aim for mass balance. The molar decrease in the parent compound should be matched by the molar increase in the identified products. If the mass balance is poor (>10-15% discrepancy), it strongly indicates the formation of un-identified or non-UV-active products. In this case, analysis by HPLC-Mass Spectrometry (HPLC-MS) is recommended for definitive identification of all major degradants.

Parameter 3-HPMC 3-Aminophenol Rationale
Typical Retention Time LaterEarlier3-Aminophenol is more polar and will elute earlier on a reversed-phase column.
Optimal UV Wavelength ~240 nm~275 nmDifferent chromophores lead to different absorption maxima. A DAD/PDA is ideal.
Potential Issues HydrolysisOxidation, PolymerizationThe stability of the degradant itself must be considered in the experimental design.
Table 1: Comparative Analytical Parameters for 3-HPMC and its Primary Degradant.

Experimental Protocols

Protocol 1: Standardized Aqueous Hydrolysis Kinetic Study

This protocol is designed to generate reliable pseudo-first-order degradation kinetics.

  • Reagent Preparation:

    • Prepare 0.1 M buffer solutions for your target pH values (e.g., pH 5, 7, 9). Use an appropriate buffer system (e.g., acetate for pH 5, phosphate for pH 7, borate for pH 9).

    • Prepare a 1 mg/mL stock solution of 3-HPMC in a suitable solvent like acetonitrile or methanol. Ensure the stock solvent is miscible with water and will constitute <1% of the final reaction volume to avoid co-solvent effects.

  • Reaction Setup:

    • In triplicate for each pH, add the appropriate volume of buffer to 10 mL amber glass vials.

    • Place the vials in a calibrated, temperature-controlled water bath or incubator set to the desired temperature (e.g., 25°C or 50°C). Allow them to equilibrate for at least 30 minutes.

    • Spike each vial with the 3-HPMC stock solution to achieve the desired final concentration (e.g., 10 µg/mL). Vortex briefly to mix. This is your t=0 .

  • Sampling:

    • Immediately withdraw an aliquot from each replicate for the t=0 time point. Quench the reaction by adding the aliquot to a vial containing a small amount of acid (e.g., phosphoric acid) to bring the pH to ~3, effectively stopping hydrolysis.

    • Continue to withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours). The sampling frequency should be adjusted based on the expected degradation rate to capture at least 5-6 time points before 90% degradation.

  • Analysis:

    • Analyze all quenched samples by a validated HPLC-UV method (see Protocol 2).

    • Plot the natural logarithm of the 3-HPMC concentration (ln[C]) versus time (t).

  • Data Interpretation:

    • The degradation should follow pseudo-first-order kinetics.[10][16] The slope of the ln[C] vs. t plot will be equal to the negative rate constant (-k).

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Caption: Experimental workflow for a hydrolysis kinetics study.

Protocol 2: HPLC-UV Method for Quantification

This provides a starting point for an analytical method. It must be validated for your specific instrument and conditions.

Parameter Setting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 90% B over 10 min, hold 2 min, return to 10% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV DAD/PDA at 240 nm (for 3-HPMC) and 275 nm (for 3-aminophenol)
Table 2: Example HPLC-UV Method Parameters.

Method Validation Steps:

  • Specificity: Ensure no interference from buffer components.

  • Linearity: Prepare a calibration curve from at least five standards. R² should be > 0.995.

  • Accuracy & Precision: Analyze standards at low, medium, and high concentrations to confirm recovery and repeatability.

References

  • MDPI. (n.d.). Microbiology and Biochemistry of Pesticides Biodegradation. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl (3-hydroxyphenyl)-carbamate. PubChem. Retrieved from [Link]

  • Megriche, A., et al. (2018). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical Stability of Hydroxypropyl Methylcellulose-Based Amorphous Solid Dispersions: Experimental and Computational Study. Retrieved from [Link]

  • Tomašević, A., et al. (2015). Photocatalytic degradation of carbamate insecticides: Effect of different parameters. ResearchGate. Retrieved from [Link]

  • Sahoo, S. K., et al. (2022). A concise overview on pesticide detection and degradation strategies. Taylor & Francis Online. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms. Retrieved from [Link]

  • Knowles, C. O., & Benezet, H. J. (1981). Microbial degradation of the carbamate pesticides desmedipham, phenmedipham, promecarb, and propamocarb. PubMed. Retrieved from [Link]

  • Juríková, T., et al. (2023). Pesticide Use and Degradation Strategies: Food Safety, Challenges and Perspectives. MDPI. Retrieved from [Link]

  • Al-Tabakha, M. M. (2023). Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. Retrieved from [Link]

  • Al-Baldawi, I. A., et al. (2022). Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils. MDPI. Retrieved from [Link]

  • Taliani, S., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • El-Gindy, A., et al. (2001). Methocarbamol degradation in aqueous solution. PubMed. Retrieved from [Link]

  • Sharma, A., et al. (2022). Review on degradation of pesticides through different techniques in different conditions. Taylor & Francis Online. Retrieved from [Link]

  • Mustapha, M. U., et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. ResearchGate. Retrieved from [Link]

  • Kostakis, C., et al. (2023). Hydroxypropyl Cellulose Polymers as Efficient Emulsion Stabilizers: The Effect of Molecular Weight and Overlap Concentration. MDPI. Retrieved from [Link]

  • Bhise, S. B., & Rajkumar, M. (2008). Effect of HPMC on solubility and dissolution of carbamazepine form III in simulated gastrointestinal fluids. Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Wang, Y., et al. (2022). Degradation strategies of pesticide residue: From chemicals to synthetic biology. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Mustapha, M. U., et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Pertanika Journal of Science & Technology. Retrieved from [Link]

  • Wang, Z., et al. (2023). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation. MDPI. Retrieved from [Link]

  • Wei, J., et al. (2001). Influence of clay minerals on the hydrolysis of carbamate pesticides. PubMed. Retrieved from [Link]

  • Bermejo, E., et al. (2018). Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Biswas, G. R. (2017). Hydroxy Propyl Methyl Cellulose: Different Aspects in Drug Delivery. ResearchGate. Retrieved from [Link]

  • Lenehan, C. E., & Gainsford, T. (1998). Degradation of Dacarbazine in Aqueous Solution. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates. Retrieved from [Link]

  • Jakaria, S. M., et al. (2023). Strategies to stabilize dalbavancin in aqueous solutions. ResearchGate. Retrieved from [Link]

Sources

Optimization

How to prevent 3-Hydroxyphenyl methylcarbamate precipitation in media

<Technical Support Center: 3-Hydroxyphenyl methylcarbamate > A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Precipitation in Experimental Media Introduction: Disclaimer: The compoun...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: 3-Hydroxyphenyl methylcarbamate >

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Precipitation in Experimental Media

Introduction:

Disclaimer: The compound "3-Hydroxyphenyl methylcarbamate" can refer to several isomers. This guide will focus on the general principles applicable to sparingly soluble N-substituted phenylcarbamates. The specific properties of your compound, such as its pKa and LogP, should always be considered for optimal results.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my 3-Hydroxyphenyl methylcarbamate precipitating out of my cell culture medium?

A1: Precipitation of 3-Hydroxyphenyl methylcarbamate in aqueous media, such as cell culture medium, is primarily due to its limited aqueous solubility.[1] This can be caused by several factors:

  • "Solvent Shock": When a concentrated stock solution of the compound (typically in an organic solvent like DMSO) is added to the aqueous medium, the rapid change in solvent polarity can cause the compound to crash out of solution.[1]

  • Exceeding Solubility Limit: The final concentration of the compound in the medium may be higher than its maximum solubility in that specific medium.[1]

  • pH of the Medium: The pH of the experimental medium influences the ionization state of the compound, which in turn affects its solubility.[1][2]

  • Temperature Effects: Changes in temperature can alter the solubility of chemical compounds.[1] While warming media to 37°C can sometimes help, some compounds are less soluble at higher temperatures.[1][3]

  • Interactions with Media Components: The compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[1][3]

Q2: What are the key chemical properties of 3-Hydroxyphenyl methylcarbamate that I should be aware of?

A2: Understanding the physicochemical properties of 3-Hydroxyphenyl methylcarbamate is crucial for preventing precipitation. Key parameters include:

  • Solubility: The solubility of carbamates in aqueous solutions is often limited.[4]

  • pKa: The predicted pKa of a similar compound, methyl N-(3-hydroxyphenyl)carbamate, is approximately 9.91.[5] This indicates it is a weak acid, and its solubility will increase at a pH above its pKa.[6]

  • LogP: The predicted LogP value of ~1.6-1.7 suggests a moderate level of lipophilicity, which contributes to its limited water solubility.[5]

  • Stability: Carbamates can undergo hydrolysis, especially at non-neutral pH. They generally show higher stability at a pH between 1 and 6.[7]

Q3: Can I just sonicate the medium to redissolve the precipitate?

A3: While sonication can temporarily redisperse a precipitate, it is generally not a recommended long-term solution. The underlying issue of supersaturation remains, and the compound will likely precipitate again over time, especially during incubation. Furthermore, excessive sonication can potentially degrade the compound or other media components.

Part 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting precipitation issues.

Caption: Troubleshooting workflow for addressing compound precipitation.

Q4: My stock solution in DMSO is clear, but precipitation occurs immediately upon adding it to the medium. What should I do?

A4: This is a classic case of "solvent shock."[1] Here’s how to address it:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.[1] This will require adding a larger volume to your medium, but it reduces the localized concentration gradient during addition.

  • Modify the Addition Technique:

    • Warm the medium to 37°C.

    • While gently vortexing or swirling the medium, add the stock solution drop-by-drop. This helps to rapidly disperse the compound.

  • Pre-dilute in a Small Volume: First, dilute the stock solution in a small volume of medium (e.g., 100-200 µL). Then, add this intermediate dilution to the bulk of the medium.

Q5: The compound seems to dissolve initially but then precipitates after some time in the incubator. Why is this happening?

A5: This suggests either a slow precipitation process or compound instability.

  • Metastable Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable. Over time, the compound slowly crystallizes out. The solution is to lower the final concentration.

  • Temperature-Dependent Solubility: Some compounds are less soluble at higher temperatures.[8] While counterintuitive, your compound might be less soluble at 37°C than at room temperature. You can test the solubility at different temperatures to confirm this.

  • Compound Degradation: Carbamates can be susceptible to hydrolysis, and the degradation products may be less soluble.[7] If you suspect degradation, you can analyze a sample of the medium over time using techniques like HPLC.

  • pH Shift: Cell metabolism can cause the pH of the medium to decrease over time.[1] For a weakly acidic compound like 3-Hydroxyphenyl methylcarbamate, a decrease in pH will decrease its solubility. Ensure your medium is well-buffered.

Q6: Could the serum in my cell culture medium be causing the precipitation?

A6: Yes, interactions with serum proteins can be a factor.[1]

  • Protein Binding: The compound may bind to proteins like albumin, and this complex could be insoluble.

  • Troubleshooting Serum Effects:

    • Try reducing the serum concentration (e.g., from 10% to 5% or 2%).

    • If your cells can tolerate it, test the compound in a serum-free medium.

    • As a diagnostic test, prepare the compound in a basal medium without serum and see if precipitation still occurs.

Part 3: Protocols and Data

Protocol 1: Preparation of a Stable Stock Solution

This protocol provides a standardized method for preparing a stock solution of a sparingly soluble compound.

  • Determine the appropriate solvent: For many carbamates, DMSO is a good starting point.[9] Ethanol can also be used.

  • Weigh the compound: Accurately weigh the desired amount of 3-Hydroxyphenyl methylcarbamate using a calibrated analytical balance.

  • Dissolve the compound: Add the solvent to the solid compound. Use a vortex mixer to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) can be used if necessary, but be mindful of potential degradation.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Protect from light if the compound is light-sensitive.

Protocol 2: Determining the Maximum Soluble Concentration

This protocol helps you empirically determine the solubility limit of your compound in your specific experimental medium.

  • Prepare a serial dilution: In a series of microcentrifuge tubes, prepare different concentrations of 3-Hydroxyphenyl methylcarbamate in your final experimental medium.

  • Equilibrate: Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 2, 8, 24 hours).

  • Observe for precipitation: After incubation, visually inspect each tube for any signs of precipitation (cloudiness, crystals). A light microscope can be used for more sensitive detection.

  • Centrifuge and measure: For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 10,000 x g for 10 minutes) to pellet any precipitate. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Determine the limit: The highest concentration that remains clear and shows no significant loss of compound from the supernatant is your working maximum soluble concentration.

Data Table: Factors Influencing Carbamate Solubility
ParameterEffect on SolubilityRationale and Recommendations
pH Increases at pH > pKaFor a weak acid like 3-Hydroxyphenyl methylcarbamate (predicted pKa ~9.9), solubility increases in alkaline conditions.[5][6] However, stability may decrease.[7] Most cell culture media operate at pH 7.2-7.4.
Temperature VariableSolubility can increase or decrease with temperature.[10] Test solubility at both room temperature and 37°C. Avoid repeated freeze-thaw cycles of stock solutions.[3]
Co-solvents Can increase solubilitySmall amounts of co-solvents like ethanol or polyethylene glycol (PEG) can be used in the final medium to improve solubility.[11] Always run a vehicle control to check for cellular toxicity.
Ionic Strength Can decrease solubility ("salting out")High salt concentrations in some media can reduce the solubility of organic compounds.[2]

Part 4: Advanced Strategies

If the above troubleshooting steps are insufficient, you may need to consider more advanced formulation strategies.

Caption: Advanced formulation strategies for poorly soluble compounds.

  • Use of Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at low concentrations to form micelles that encapsulate the compound.

  • Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) or liposomal formulations can be developed to improve solubility and absorption.[12]

  • Amorphous Solid Dispersions: This involves dispersing the compound in an amorphous state within a hydrophilic polymer matrix, which can significantly enhance its dissolution rate.[13]

When using any of these advanced strategies, it is critical to test the formulation vehicle for any biological activity or toxicity in your experimental system.

References

  • Tihay, F., et al. (2005). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. Available at: [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]

  • LookChem. (n.d.). methyl N-(3-hydroxyphenyl)carbamate. LookChem. Available at: [Link]

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Methyl (3-hydroxyphenyl)-carbamate. Available at: [Link]

  • Tantillo, D. J. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl (3-hydroxyphenyl)-carbamate. PubChem. Available at: [Link]

  • Chemsrc. (n.d.). METHYL (3-HYDROXYPHENYL)CARBAMATE. Chemsrc. Available at: [Link]

  • Wikipedia. (n.d.). Methyl carbamate. Wikipedia. Available at: [Link]

  • ResearchGate. (2018). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Rabel, S. R., et al. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate... PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. Available at: [Link]

  • ACS Publications. (n.d.). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. Environmental Science & Technology. Available at: [Link]

  • MDPI. (2018). Dissolution and Interaction of Cellulose Carbamate in NaOH/ZnO Aqueous Solutions. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. PubMed Central. Available at: [Link]

  • MDPI. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2020). 2.5: Preparing Solutions. Chemistry LibreTexts. Available at: [Link]

  • MDPI. (2018). Dissolution and Interaction of Cellulose Carbamate in NaOH/ZnO Aqueous Solutions. MDPI. Available at: [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]

  • YouTube. (2022). How to select Co-solvent during hydrolytic forced degradation?. YouTube. Available at: [Link]

  • ResearchGate. (2014). How can I avoid precipitation of a substance after adding DMEM?. ResearchGate. Available at: [Link]

  • SciSpace. (2012). Photoremediation of Carbamate Residues in Water. SciSpace. Available at: [Link]

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ?. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solubility - What dissolves in What?. Chemistry LibreTexts. Available at: [Link]

  • MDPI. (2022). Analysis of Temperature Influence on Precipitation of Secondary Sediments during Water Injection into an Absorptive Well. MDPI. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]

  • YouTube. (2023). How Does Temperature Affect Precipitation Reactions?. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. PubMed Central. Available at: [Link]

  • ThoughtCo. (2019). Dilution Calculations From Stock Solutions in Chemistry. ThoughtCo. Available at: [Link]

  • Quora. (2018). Why do covalent compounds dissolve in organic solvents?. Quora. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 3-Hydroxyphenyl methylcarbamate (3-HPMC) Assay

Welcome to the technical support guide for troubleshooting assays involving 3-Hydroxyphenyl methylcarbamate (3-HPMC). This resource is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting assays involving 3-Hydroxyphenyl methylcarbamate (3-HPMC). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental interferences. The guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Foundational Knowledge & Analyte Properties

Before diving into troubleshooting, it's crucial to understand the analyte. 3-HPMC, also known as methyl N-(3-hydroxyphenyl)carbamate, is a metabolite and a carbamate compound.[1] Carbamates are a class of compounds often analyzed for their role as pesticides or as metabolites of pharmaceuticals.[1][2] Their analysis is commonly performed using two primary techniques:

  • Chromatographic Methods (HPLC, LC-MS/MS): These methods separate 3-HPMC from other matrix components before detection and quantification.[3][4] HPLC with UV or fluorescence detection is common, while LC-MS/MS offers superior sensitivity and specificity.[3][4][5]

  • Enzyme Inhibition Assays: Based on the principle that carbamates can inhibit acetylcholinesterase (AChE), this colorimetric or fluorometric method is often used for screening.[6][7]

Interference issues are unique to each platform, and this guide will address both.

Section 2: Troubleshooting Chromatographic Assays (HPLC, LC-MS/MS)

Chromatographic methods are powerful but susceptible to a range of interferences that can compromise data quality.

Q1: My 3-HPMC peak in the HPLC chromatogram is showing significant tailing or splitting. What's causing this?

Answer: Peak tailing or splitting is typically a sign of undesirable interactions between your analyte and the stationary phase, or issues with the flow path.

Causality Explained:

  • Secondary Silanol Interactions: Most reversed-phase columns (like C18) have residual silanol groups (-Si-OH) on the silica backbone. The phenolic hydroxyl group on 3-HPMC can engage in strong hydrogen bonding with these silanols, causing the analyte to "drag" along the column, resulting in a tailed peak.

  • Column Contamination or Degradation: Buildup of strongly retained matrix components from previous injections can create active sites that interfere with analyte passage. A void at the head of the column can also cause the sample band to split.

  • Mobile Phase Mismatch: If the sample solvent is significantly stronger (higher organic content) than the mobile phase, it can cause poor peak shape.

Troubleshooting Steps:

  • Lower Mobile Phase pH: Add a small amount of a modifying acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase. This protonates the silanol groups, reducing their ability to interact with 3-HPMC.

  • Use an End-Capped Column: Modern, high-quality columns are "end-capped" to minimize residual silanols. Ensure your column is suitable for polar analytes.

  • Perform a Column Wash: Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) as recommended by the manufacturer to remove contaminants.

  • Match Sample Solvent: If possible, dissolve your final extract in the initial mobile phase to ensure a sharp injection band.

Q2: I'm seeing poor recovery of 3-HPMC from my spiked biological samples (e.g., plasma, urine). Why is this happening?

Answer: Low recovery is almost always an issue with the sample preparation and extraction steps. The goal of extraction is to efficiently move the analyte from a complex matrix into a clean solvent while leaving interferences behind.

Causality Explained:

  • Inefficient Extraction: The chosen solvent may not have the optimal polarity to partition 3-HPMC from the aqueous biological matrix.

  • Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS): This is a critical issue in mass spectrometry.[8] Co-eluting matrix components (e.g., phospholipids, salts) can interfere with the ionization of 3-HPMC in the MS source, artificially suppressing or enhancing its signal.[3][8] This is not a true recovery problem but manifests as one.

  • Analyte Degradation: 3-HPMC may be unstable under the pH or temperature conditions of your extraction protocol.

Troubleshooting Workflow:

G cluster_extraction Extraction Optimization cluster_matrix Matrix Effect Mitigation cluster_stability Stability Assessment start Low Recovery Observed check_extraction Evaluate Extraction Efficiency start->check_extraction check_matrix Assess Matrix Effects start->check_matrix check_stability Investigate Analyte Stability start->check_stability extraction_solvent Test Different Solvents (e.g., Ethyl Acetate, MTBE) check_extraction->extraction_solvent spe Implement Solid-Phase Extraction (SPE) check_matrix->spe temp Process on Ice check_stability->temp extraction_ph Adjust Sample pH (e.g., Acetate Buffer pH 5) extraction_solvent->extraction_ph dilute Dilute Sample Extract spe->dilute matrix_matched Use Matrix-Matched Calibrators dilute->matrix_matched time Minimize Processing Time temp->time

Caption: Troubleshooting workflow for low analyte recovery.

Recommended Protocol: Solid-Phase Extraction (SPE) for Matrix Effect Removal

Solid-phase extraction is a highly effective technique for cleaning up complex samples before chromatographic analysis.[3]

  • Condition: Pass 1 mL of methanol through a C18 SPE cartridge, followed by 1 mL of deionized water. Do not let the sorbent go dry.

  • Load: Load 0.5 mL of your pre-treated sample (e.g., plasma diluted 1:1 with 2% phosphoric acid) onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the 3-HPMC with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

Q3: My assay is showing high background or "ghost peaks" in the chromatogram. Where are these coming from?

Answer: High background and ghost peaks are usually caused by contamination in the mobile phase, the HPLC system itself, or from the sample carryover.[9][10]

Causality Explained:

  • Solvent Contamination: Impurities in the water or organic solvents (even HPLC-grade) can accumulate on the column and elute as broad peaks, especially during gradient runs.[10]

  • System Contamination: Plasticizers from tubing, bacteria growing in buffer lines, or strongly retained compounds from previous analyses can leach out over time.[10]

  • Sample Carryover: If the injector needle and port are not adequately washed between runs, remnants of a previous, more concentrated sample can be injected, appearing as a small "ghost" of the main peak.

Mitigation Strategies:

Source of InterferenceRecommended ActionRationale
Mobile Phase Use freshly prepared mobile phase from high-purity (e.g., 18 MΩ·cm) water and LC-MS grade solvents. Filter all aqueous buffers.Prevents introduction of particulates and organic contaminants that cause ghost peaks.[9]
HPLC System Implement a regular system flush with a strong solvent wash sequence. Replace aqueous mobile phase daily to prevent bacterial growth.Removes strongly adsorbed compounds from the column and fluid paths that can bleed off during subsequent runs.[10]
Injector Carryover Optimize the injector wash procedure. Use a wash solvent that is a strong solvent for 3-HPMC (e.g., 50:50 acetonitrile:water).Ensures complete removal of the analyte from the needle and injection port surfaces, preventing cross-contamination between samples.

Section 3: Troubleshooting Acetylcholinesterase (AChE) Inhibition Assays

AChE assays are rapid and sensitive but can be prone to interference from various compounds that can either inhibit the enzyme or interfere with the colorimetric detection step.

Q4: My negative controls (samples without 3-HPMC) are showing enzyme inhibition. What could cause this false positive result?

Answer: False positives in an AChE inhibition assay indicate that something in your sample matrix, other than your target analyte, is inhibiting the enzyme or interfering with the detection chemistry.

Causality Explained:

  • Other Cholinesterase Inhibitors: The most common cause is the presence of other carbamate or organophosphate compounds in the sample, which also inhibit AChE.[2][6] This is a cross-reactivity issue.

  • Matrix Components: Certain compounds naturally present in complex matrices (e.g., some polyphenols in plant extracts, proteins in milk) can non-specifically inhibit AChE or chelate metal ions essential for enzyme activity.[2]

  • Color/Turbidity Interference: If your sample is colored or becomes turbid upon addition to the assay buffer, it can absorb light at the detection wavelength, mimicking a loss of signal (inhibition).

Troubleshooting and Validation Protocol:

G cluster_checks Diagnostic Checks start False Positive (Inhibition in Negative Control) sample_blank Run a 'Sample Blank' (Sample + Reagents, No Enzyme) start->sample_blank confirm_method Confirm with Orthogonal Method (e.g., LC-MS/MS) start->confirm_method spe_cleanup Apply Sample Cleanup (SPE or LLE) start->spe_cleanup result1 result1 sample_blank->result1 Signal > 0? conclusion1 Indicates Color/Turbidity Interference result1->conclusion1 Yes conclusion2 Indicates True Enzyme Inhibition by Matrix result1->conclusion2 No

Caption: Diagnostic workflow for false positives in AChE assays.

  • Run a Sample Blank: Prepare a well containing your sample matrix and all assay reagents except for the AChE enzyme. If you still see a signal decrease, the cause is color or turbidity, not enzyme inhibition.

  • Implement Sample Cleanup: Use a simple extraction method (e.g., liquid-liquid extraction with ethyl acetate or SPE as described in Q2) to separate 3-HPMC from interfering matrix components. Re-test the cleaned extract.

  • Confirmation with an Orthogonal Method: The most reliable way to validate a positive result from a screening assay is to confirm the presence and quantity of 3-HPMC using a specific and sensitive method like LC-MS/MS.[11]

Q5: My assay variability is high (high %CV between replicates). How can I improve precision?

Answer: High variability often points to inconsistent experimental conditions, such as temperature, timing, or pipetting errors.

Causality Explained:

  • Temperature Fluctuation: AChE is an enzyme, and its activity is highly dependent on temperature. Inconsistent temperatures across the assay plate will lead to variable reaction rates.

  • Inconsistent Incubation Times: The inhibition of AChE by carbamates is time-dependent.[12] Precise timing of the pre-incubation (enzyme + inhibitor) and substrate reaction steps is critical for reproducibility.

  • Reagent Instability: The enzyme or substrate may be degrading over the course of the experiment.

Best Practices for Improved Precision:

ParameterBest PracticeRationale
Temperature Use a temperature-controlled plate reader or water bath set to a consistent temperature (e.g., 25°C or 37°C). Allow all reagents to equilibrate to this temperature before starting.Ensures a constant and uniform enzyme reaction rate across all wells, minimizing a major source of variability.
Timing Use a multichannel pipette or automated liquid handler to add reagents (inhibitor, substrate) to the plate, ensuring simultaneous start times for reactions.Synchronizes the reaction start times, which is critical for time-dependent inhibition kinetics.[12]
Reagents Prepare enzyme and substrate solutions fresh daily. Keep the enzyme stock on ice at all times.Minimizes degradation of critical reagents, ensuring their activity is consistent throughout the experiment.
Quality Control Include QC samples at low, medium, and high concentrations on every plate to monitor assay performance.[13]Allows for tracking of inter-assay and intra-assay precision and helps identify anomalous runs.[13]

References

  • Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

  • Andres, D., et al. (2024). Recent Applications of Machine Learning Algorithms for Pesticide Analysis in Food Samples. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl (3-hydroxyphenyl)-carbamate. PubChem. Retrieved from [Link]

  • U.S. Geological Survey. (1988). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse. Retrieved from [Link]

  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Retrieved from [Link]

  • Chailapakul, O., et al. (2019). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. Analytica Chimica Acta. Retrieved from [Link]

  • Ishii, A., et al. (2004). Determination of some carbamate pesticides in human body fluids by headspace solid phase micro extraction and gas chromatography. Journal of Health Science. Retrieved from [Link]

  • Wang, J., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). The Use of Data on Cholinesterase Inhibition for Risk Assessments of Organophosphorous and Carbamate Pesticides. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters Alliance System for Carbamate Analysis Method Guide. Retrieved from [Link]

  • SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Retrieved from [Link]

  • Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology. Retrieved from [Link]

  • GMI - Trusted Laboratory Solutions. (2018). Pesticide Residue Analysis with HPLC. Retrieved from [Link]

  • Lee, S., et al. (2012). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Food Science and Biotechnology. Retrieved from [Link]

  • MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Frontiers. (2022). Modified matrix solid phase dispersion-HPLC method for determination of pesticide residue in vegetables and their impact on. Retrieved from [Link]

  • Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Retrieved from [Link]

  • Kos, J., et al. (2018). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. MDPI. Retrieved from [Link]

  • Komersova, A., et al. (2007). In vitro Inhibition of Cholinesterases by Carbamates - A Kinetic Study. Zeitschrift für Naturforschung C. Retrieved from [Link]

  • Universal Lab. (2024). Where Do Interference Peaks in Liquid Chromatography Come From?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Strategies To Stabilize Dalbavancin in Aqueous Solutions; Section 3: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Phosphate Buffer with and without Divalent Metal Ions. PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Hydroxyphenyl methylcarbamate

Welcome to the technical support center for the synthesis of 3-Hydroxyphenyl methylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Hydroxyphenyl methylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis and to provide actionable strategies for yield optimization. 3-Hydroxyphenyl methylcarbamate is a valuable chemical intermediate, notably in the synthesis of cholinesterase inhibitors like Rivastigmine, which is used in the management of Alzheimer's disease.[1]

Achieving a high yield of this carbamate requires careful control over reaction conditions and a deep understanding of the underlying reaction mechanisms and potential side reactions. This document provides troubleshooting guides, detailed protocols, and frequently asked questions to support your experimental work.

Core Synthesis Pathway: An Overview

The most common and direct method for synthesizing 3-Hydroxyphenyl methylcarbamate involves the reaction of 3-aminophenol with a suitable carbamoylating agent. A highly effective route is the reaction between 3-hydroxyphenol and methyl isocyanate, often catalyzed by a mild base. This reaction proceeds via nucleophilic attack of the phenolic hydroxyl group on the electrophilic carbonyl carbon of the isocyanate.

Synthesis_Pathway R1 3-Hydroxyphenol Int Intermediate Complex R1->Int R2 Methyl Isocyanate (CH3NCO) R2->Int Cat Base Catalyst (e.g., Triethylamine) Cat->Int Facilitates Deprotonation P 3-Hydroxyphenyl methylcarbamate Int->P Proton Transfer

Caption: Primary synthesis route for 3-Hydroxyphenyl methylcarbamate.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems quickly.

Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes?

A1: Low or no product formation is a common issue that typically points to problems with reagents, catalysts, or reaction conditions.

  • Causality 1: Reagent and Solvent Purity: Methyl isocyanate is highly reactive and susceptible to hydrolysis. The presence of water in your 3-hydroxyphenol starting material or solvent will consume the isocyanate, forming N-methylcarbamic acid, which is unstable and decomposes to methylamine and CO₂. The resulting methylamine can then react with another molecule of isocyanate to form an undesired 1,3-dimethylurea byproduct, significantly reducing your yield.

    • Solution: Ensure all reagents are of high purity and are thoroughly dried before use. Use anhydrous solvents (e.g., dichloromethane, toluene, or THF distilled over a suitable drying agent). Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.

  • Causality 2: Ineffective Base Catalysis: The reaction is facilitated by a base, which deprotonates the phenolic hydroxyl group, increasing its nucleophilicity. If the base is too weak, absent, or used in insufficient quantity, the reaction rate will be impractically slow.

    • Solution: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine in catalytic amounts (0.1-0.5 equivalents). For more challenging substrates, a stronger base might be considered, but this increases the risk of side reactions. Ensure the base is also anhydrous.

  • Causality 3: Sub-optimal Reaction Temperature: Carbamate formation is an exothermic process. If the temperature is too low, the reaction kinetics may be too slow. Conversely, excessively high temperatures can promote side reactions, such as the trimerization of the isocyanate or decomposition of the product.

    • Solution: Start the reaction at a low temperature (0-5 °C), especially during the addition of the highly reactive methyl isocyanate, to control the initial exotherm.[2] After the addition is complete, allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Gentle heating (40-50 °C) may be required to drive the reaction to completion, but this should be determined empirically.

Low_Yield_Troubleshooting Start Low or No Product Yield Check1 Check Reagent & Solvent Purity (Anhydrous Conditions?) Start->Check1 Check2 Verify Base Catalyst (Correct Base & Amount?) Start->Check2 Check3 Evaluate Reaction Temperature (Too Low or Too High?) Start->Check3 Sol1 Dry Reagents/Solvents. Use Inert Atmosphere. Check1->Sol1 Moisture Detected Sol2 Use Anhydrous TEA or Pyridine. Optimize Stoichiometry. Check2->Sol2 Base Ineffective Sol3 Control Initial Exotherm (0 °C). Warm Gradually. Monitor by TLC/HPLC. Check3->Sol3 Temp Not Optimized

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Q2: My final product is contaminated with significant impurities. How can I identify and prevent them?

A2: The primary impurity in this synthesis is typically 1,3-dimethylurea, arising from the reaction of methyl isocyanate with water.

  • Mechanism of Side Reaction:

    • Hydrolysis: CH₃NCO + H₂O → [CH₃NHCOOH] (unstable)

    • Decarboxylation: [CH₃NHCOOH] → CH₃NH₂ + CO₂

    • Urea Formation: CH₃NH₂ + CH₃NCO → (CH₃NH)₂CO (1,3-dimethylurea)

Side_Reaction cluster_main Desired Reaction cluster_side Side Reaction (Moisture Contamination) R1 3-Hydroxyphenol P Product: 3-Hydroxyphenyl methylcarbamate R1->P R2 Methyl Isocyanate R2->P H2O Water (H₂O) Amine Methylamine H2O->Amine Hydrolysis & Decarboxylation R2_side Methyl Isocyanate R2_side->Amine Urea Side Product: 1,3-Dimethylurea Amine->Urea R2_side2 Methyl Isocyanate R2_side2->Urea

Caption: Comparison of the desired reaction and the formation of 1,3-dimethylurea.

  • Prevention Strategy: The most effective prevention is strict adherence to anhydrous reaction conditions as detailed in A1. Adding the methyl isocyanate slowly and sub-surface to a stirred solution of the phenol can also minimize its exposure to any headspace moisture.

  • Purification Strategy: If urea has formed, it can often be removed during workup. 1,3-dimethylurea has some water solubility, while the desired carbamate product is more soluble in organic solvents. An acidic wash during the workup can protonate any residual methylamine, rendering it water-soluble and easily removable. For stubborn impurities, column chromatography is highly effective.

Q3: I am struggling with the purification and isolation of the final product. What is the best procedure?

A3: The physical properties of 3-Hydroxyphenyl methylcarbamate (often a solid or thick oil) can make purification challenging. A multi-step workup followed by recrystallization or chromatography is recommended.

  • Recommended Workup Protocol (Acid-Base Extraction): This technique is highly effective for separating the neutral carbamate product from basic (e.g., triethylamine) and acidic impurities.

    • Upon reaction completion (monitored by TLC/HPLC), quench the reaction by adding water.

    • Extract the mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the amine base.[2]

    • Next, wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acidic 3-hydroxyphenol.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Final Purification:

    • Recrystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, or ethanol/water).[4]

    • Column Chromatography: If the product is an oil or recrystallization is ineffective, purify it using silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions when handling methyl isocyanate? A: Methyl isocyanate (MIC) is extremely toxic, volatile, and a severe lachrymator. All manipulations must be conducted in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, a lab coat, and nitrile gloves (consider double-gloving). Keep a quench solution (e.g., a dilute solution of ammonia or sodium bisulfite) readily available to neutralize any spills or residual reagent in the glassware.

Q: How does the choice of solvent impact the reaction yield? A: The ideal solvent should be inert to the reactants and capable of dissolving the starting materials. Aprotic solvents are required to avoid reaction with the isocyanate.

  • Recommended: Dichloromethane (DCM), Chloroform, Toluene, Tetrahydrofuran (THF).

  • Avoid: Protic solvents like water, alcohols, or primary/secondary amines. The solvent polarity can also influence the reaction rate, but ensuring it is anhydrous is the most critical factor.[5]

Q: Can I use a different carbamoylating agent instead of methyl isocyanate? A: Yes. An alternative is to use N-methylcarbamoyl chloride. This method requires a stoichiometric amount of a non-nucleophilic base (like triethylamine) to neutralize the HCl that is generated as a byproduct.[1][6] Another approach is transcarbamoylation, using a donor like methyl carbamate in the presence of a tin catalyst, which can be a milder option.[7]

Reference Experimental Protocol

This protocol is a general guideline. Stoichiometry and conditions should be optimized for your specific setup.

Synthesis of 3-Hydroxyphenyl methylcarbamate via Methyl Isocyanate

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-hydroxyphenol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.5 M concentration).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (0.1-0.5 eq) to the solution.

  • Isocyanate Addition: Dissolve methyl isocyanate (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the isocyanate solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Workup & Purification: Follow the acid-base extraction workup and final purification steps as described in the troubleshooting guide (Q3).

Table 1: Impact of Key Parameters on Synthesis
ParameterRecommended ConditionRationale & Impact on Yield
Solvent Anhydrous DichloromethaneInert and aprotic. Prevents hydrolysis of isocyanate, maximizing its availability for the main reaction.
Temperature 0 °C for addition, then RTControls initial exotherm to prevent side reactions. Room temperature provides sufficient energy for reaction completion.
Base Triethylamine (0.1-0.5 eq)Catalytically increases the nucleophilicity of the phenol. Excess base can promote isocyanate side reactions.
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture, preventing the formation of 1,3-dimethylurea byproduct and maximizing yield.
Reagent Addition Slow, dropwise addition of isocyanateMaintains low concentration of the highly reactive isocyanate, minimizing self-reaction and improving reaction control.

References

  • Xu, G., et al. (n.d.). NOTE Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • Feng, J., Chen, W. M., & Sun, P. H. (2007). [Synthesis of S-(+)-rivastigmine hydrogentartrate]. Nan Fang Yi Ke Da Xue Xue Bao, 27(2), 177-80. Available at: [Link]

  • Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Google Patents. (n.d.). JP2798164B2 - Method for producing N-hydroxycarbamate.
  • Google Patents. (n.d.). US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates.
  • ResearchGate. (n.d.). Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. Available at: [Link]

  • Google Patents. (n.d.). US2615916A - Production of isopropyl n-phenyl carbamate.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available at: [Link]

  • Google Patents. (n.d.). EP0577167A2 - Method of producing an N-hydroxycarbamate compound.
  • Velena, A., & Kumar, V. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

  • PubChem - NIH. (n.d.). Methyl (3-hydroxyphenyl)-carbamate. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Bioevaluation of 3-(substitutedphenyl)-1-(4-hydroxyphenyl)-2-propen-1-ones and their Carbamate Derivatives against Root – Knot Nematode (Meloidogyne javanica). Available at: [Link]

  • Imrich, J., et al. (2009). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. PMC - NIH. Available at: [Link]

  • Speciality Chemicals Magazine. (n.d.). Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 3-Hydroxyphenyl methylcarbamate

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Hydroxyphenyl methylcarbamate. This document provides a series of trouble...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Hydroxyphenyl methylcarbamate. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The methodologies described herein are grounded in established scientific principles to ensure reliability and reproducibility in your experiments.

Understanding the Challenge: Physicochemical Properties of 3-Hydroxyphenyl methylcarbamate

Before delving into solubilization strategies, it is crucial to understand the inherent properties of 3-Hydroxyphenyl methylcarbamate that contribute to its poor aqueous solubility.

PropertyValueSource
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Predicted pKa 9.91 ± 0.10N/A
LogP 1.64N/A
Melting Point 94-96 °CN/A

The presence of a phenolic hydroxyl group and a carbamate moiety gives the molecule a degree of polarity, but the aromatic ring contributes to its hydrophobic character, leading to limited solubility in aqueous media. The predicted pKa of approximately 9.91 suggests that the phenolic hydroxyl group is weakly acidic, a key piece of information for pH-dependent solubilization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing solid particles of 3-Hydroxyphenyl methylcarbamate in my aqueous buffer. What is the first step to address this?

A1: Characterize the Baseline Solubility and Consider pH Adjustment.

The initial and most critical step is to determine the approximate aqueous solubility of your specific batch of 3-Hydroxyphenyl methylcarbamate. This baseline will serve as a benchmark for evaluating the effectiveness of any solubility enhancement technique.

Experimental Protocol: Determining Approximate Aqueous Solubility (Shake-Flask Method)

  • Preparation of Saturated Solution: Add an excess amount of 3-Hydroxyphenyl methylcarbamate to your aqueous buffer of choice in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. For more precise separation, centrifuge the sample at a high speed (e.g., 10,000 x g for 15 minutes).

  • Sample Collection: Carefully collect a known volume of the clear supernatant.

  • Quantification: Analyze the concentration of dissolved 3-Hydroxyphenyl methylcarbamate in the supernatant using a suitable analytical method (see Q5 for details).

Once you have an estimate of the baseline solubility, you can explore pH adjustment, which is often the simplest and most cost-effective method for compounds with ionizable groups.

Troubleshooting Guide: pH Adjustment

Given the predicted pKa of ~9.91 for the phenolic hydroxyl group, increasing the pH of the solution will deprotonate this group, forming a more soluble phenolate salt.

  • Action: Prepare a series of buffers with increasing pH values (e.g., pH 7.4, 8.0, 8.5, 9.0, 9.5, 10.0).

  • Procedure:

    • Add a known amount of 3-Hydroxyphenyl methylcarbamate to each buffer.

    • Stir or sonicate to aid dissolution.

    • Visually inspect for complete dissolution.

    • If dissolution is achieved, you can determine the solubility at that pH using the shake-flask method described above.

  • Causality: The Henderson-Hasselbalch equation dictates that as the pH approaches and surpasses the pKa, the proportion of the more soluble ionized form of the compound increases exponentially.

  • Caution: Be mindful of the stability of 3-Hydroxyphenyl methylcarbamate at high pH, as carbamates can be susceptible to hydrolysis in alkaline conditions[2]. It is advisable to assess the stability of your compound in the chosen buffer over the time course of your experiment.

pH_Adjustment cluster_0 Initial State cluster_1 Solubilization Process cluster_2 Final State Compound 3-Hydroxyphenyl methylcarbamate (Solid) Increase_pH Increase pH > pKa (~9.91) Compound->Increase_pH Addition of Base Deprotonation Deprotonation of Phenolic -OH Increase_pH->Deprotonation Formation Formation of Phenolate Salt Deprotonation->Formation Soluble_Compound Soluble 3-Hydroxyphenyl methylcarbamate Formation->Soluble_Compound Increased Aqueous Solubility

Caption: pH Adjustment Workflow for Solubilization.

Q2: pH adjustment is not sufficient or is incompatible with my experimental conditions. What is the next logical step?

A2: Explore the Use of Co-solvents.

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium[3]. Common co-solvents used in research and pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

Troubleshooting Guide: Co-solvent Systems

  • Selection of Co-solvent: The choice of co-solvent will depend on the specific requirements of your experiment, including cell compatibility, potential for interference with downstream assays, and the desired final concentration of the compound.

  • Experimental Protocol: Co-solvent Screening

    • Prepare stock solutions of 3-Hydroxyphenyl methylcarbamate in various neat co-solvents (e.g., 100% ethanol, 100% propylene glycol, 100% PEG 400) to determine its solubility in these solvents.

    • Prepare a series of aqueous buffer solutions containing increasing concentrations of the most promising co-solvent(s) (e.g., 5%, 10%, 20%, 30% v/v).

    • Determine the solubility of 3-Hydroxyphenyl methylcarbamate in each co-solvent mixture using the shake-flask method.

    • Plot the solubility of 3-Hydroxyphenyl methylcarbamate as a function of the co-solvent concentration to identify the optimal mixture.

  • Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the dissolution of non-polar solutes.

  • Precipitation upon Dilution: A common issue with co-solvent systems is the precipitation of the compound upon dilution with an aqueous medium. To mitigate this, it is crucial to add the concentrated co-solvent stock solution to the aqueous buffer slowly and with vigorous stirring.

Co_solvent_Workflow Start Poorly Soluble Compound in Aqueous Buffer Select_Cosolvent Select Potential Co-solvents (Ethanol, Propylene Glycol, PEG 400) Start->Select_Cosolvent Prepare_Stocks Prepare Stock Solutions in Neat Co-solvents Select_Cosolvent->Prepare_Stocks Determine_Solubility_Neat Determine Solubility in Neat Co-solvents Prepare_Stocks->Determine_Solubility_Neat Prepare_Mixtures Prepare Aqueous Buffer with Varying Co-solvent % Determine_Solubility_Neat->Prepare_Mixtures Determine_Solubility_Mix Determine Solubility in Co-solvent Mixtures Prepare_Mixtures->Determine_Solubility_Mix Plot_Data Plot Solubility vs. Co-solvent Concentration Determine_Solubility_Mix->Plot_Data Optimal_System Identify Optimal Co-solvent System Plot_Data->Optimal_System

Caption: Co-solvent Screening Workflow.

Q3: I am working with a sensitive biological system and need to avoid high concentrations of organic solvents. Are there other options?

A3: Yes, Consider Surfactant-based Solubilization or Cyclodextrin Complexation.

1. Surfactant-based Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC)[4]. The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility[5].

Troubleshooting Guide: Surfactants

  • Common Surfactants: Non-ionic surfactants such as Tween® 80 and Triton™ X-100 are frequently used in biological research due to their relatively low toxicity.

  • Experimental Protocol: Surfactant Solubilization

    • Prepare a series of aqueous buffer solutions containing the chosen surfactant at concentrations above its CMC.

    • Add an excess of 3-Hydroxyphenyl methylcarbamate to each surfactant solution.

    • Equilibrate the mixtures as described in the shake-flask method.

    • Separate the undissolved solid and quantify the concentration of the solubilized compound.

  • Causality: The hydrophobic portion of 3-Hydroxyphenyl methylcarbamate partitions into the hydrophobic core of the micelles, while the hydrophilic exterior of the micelles maintains solubility in the aqueous phase.

2. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion of the guest molecule and increasing its aqueous solubility[6].

Troubleshooting Guide: Cyclodextrins

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity[7].

  • Experimental Protocol: Cyclodextrin Complexation

    • Prepare an aqueous solution of HP-β-CD.

    • Add 3-Hydroxyphenyl methylcarbamate to the cyclodextrin solution. A 1:1 molar ratio is a good starting point[7].

    • Stir the mixture at room temperature for 24-48 hours.

    • Filter the solution to remove any uncomplexed, undissolved compound.

    • The resulting clear solution contains the water-soluble inclusion complex. The solution can be lyophilized to obtain a solid powder that can be readily reconstituted in aqueous media.

  • Causality: The aromatic ring of 3-Hydroxyphenyl methylcarbamate is encapsulated within the hydrophobic cavity of the cyclodextrin molecule, while the hydrophilic outer surface of the cyclodextrin interacts with water, rendering the complex soluble.

Q4: For solid dosage form development, are there alternative approaches to enhance dissolution?

A4: Yes, Solid Dispersion is a Powerful Technique.

Solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state[8]. This can lead to a reduction in particle size, an increase in surface area, and potentially the conversion of the drug to a more soluble amorphous form, all of which can enhance the dissolution rate[9].

Troubleshooting Guide: Solid Dispersion

  • Common Carriers: Polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs) are common hydrophilic carriers.

  • Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

    • Dissolve both 3-Hydroxyphenyl methylcarbamate and the carrier (e.g., PVP) in a common volatile solvent (e.g., ethanol or methanol).

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a solid mass.

    • Further dry the solid dispersion under vacuum to remove any residual solvent.

    • The resulting solid can be ground and sieved to obtain a powder with improved dissolution properties.

  • Causality: By dispersing the drug at a molecular level within a hydrophilic carrier, the dissolution of the carrier dictates the release of the drug, often at a much faster rate than the crystalline drug alone.

Q5: How can I accurately measure the concentration of dissolved 3-Hydroxyphenyl methylcarbamate in my samples?

A5: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are suitable methods.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying carbamates[10].

  • Methodology:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water is a common choice.

    • Detection: UV detection at a wavelength where 3-Hydroxyphenyl methylcarbamate has significant absorbance. A photodiode array (PDA) detector can be used to confirm the peak purity by spectral analysis[11].

  • Protocol Development:

    • Prepare a concentrated stock solution of 3-Hydroxyphenyl methylcarbamate in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Create a series of calibration standards by diluting the stock solution in the mobile phase.

    • Inject the standards to generate a calibration curve (peak area vs. concentration).

    • Inject your experimental samples (appropriately diluted if necessary) and determine the concentration from the calibration curve.

2. UV-Vis Spectrophotometry

For a less complex matrix, UV-Vis spectrophotometry can be a rapid and straightforward method for concentration determination.

  • Methodology:

    • Determine the wavelength of maximum absorbance (λmax) of 3-Hydroxyphenyl methylcarbamate in your chosen solvent system by scanning a solution of the compound across a range of UV-Vis wavelengths.

    • Prepare a series of calibration standards of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Construct a calibration curve (absorbance vs. concentration) according to the Beer-Lambert law.

    • Measure the absorbance of your experimental samples and calculate the concentration using the calibration curve.

  • Consideration: This method is susceptible to interference from other components in the sample that absorb at the same wavelength.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 26181, Methyl (3-hydroxyphenyl)-carbamate. [Link]. Accessed January 24, 2026.[1]

  • Megriche, A., et al. (2018). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate.[2]

  • LookChem. methyl N-(3-hydroxyphenyl)carbamate. [Link]. Accessed January 24, 2026.

  • Chemos GmbH & Co. KG. Safety Data Sheet: Methyl (3-hydroxyphenyl)-carbamate. [Link]. Accessed January 24, 2026.

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]. Accessed January 24, 2026.[10]

  • Lee, S. H., et al. (2016). Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. Preventive Nutrition and Food Science, 21(3), 224–230.[7]

  • Haj-Ahmad, R., et al. (2022). Identification and determination of phenyl methyl carbamate released from adducted hemoglobin for methyl isocyanate exposure verification. Journal of Chromatography A, 1681, 463454.[12]

  • Kim, J. Y., & Lee, J. Y. (2018). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 10(4), 257.[8]

  • Google Patents. A process for the preparation of a solid dispersion. . Accessed January 24, 2026.[13]

  • Szejtli, J. (2005). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 10(3), 343-359.[6]

  • Martínez, F., & Gómez, A. (2017). Thermodynamic study of the solubility of triclocarban in ethanol + propylene glycol mixtures. ResearchGate.[14]

  • Skidan, I., et al. (2014). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate.[15]

  • Vo, C. L. N., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 3(1), 1-6.[9]

  • U.S. Geological Survey. (1995). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. [Link]. Accessed January 24, 2026.[16]

  • Delgado, D. R., & Martínez, F. (2015). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Ciencias Químico-Farmacéuticas, 44(2), 176-193.[17]

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).[18]

  • Mohammed, N. J., et al. (2014). Spectrophotometric determination of Carbofuran in neutral and alkaline medium of environmental water samples. Global Journal for Research Analysis, 3(12), 92-93.[19]

  • Nokhodchi, A., et al. (2013). Dissolution enhancement of carbamazepine: solid dispersion formulations with glucosamine and the effect of different solvents. ResearchGate.[20]

  • Liu, M., et al. (2019). Preparation and Characterisation of Polyphenol-HP-β-Cyclodextrin Inclusion Complex that Protects Lamb Tripe Protein against Oxidation. Foods, 8(12), 659.[21]

  • Harwansh, R. K., et al. (2019). Effects of micellar media on the bioavailability, solubility, and stability of curcumin. Pharma Excipients.[22]

  • Shimadzu Scientific Instruments. (2021). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]. Accessed January 24, 2026.[23]

  • Liapunov, O., et al. (2024). Study of the effect of propylene glycol on the properties of poloxamer 338 solutions. ScienceRise: Pharmaceutical Science, (5), 24-32.[24]

  • Ortiz, C. P., et al. (2017). Solubility and preferential solvation of sulfadiazine, sulfamerazine and sulfamethazine in propylene glycol + water mixtures at 298.15 K. ResearchGate.[25]

  • Paruta, A. N. (1969). Solubility of the Parabens in Ethanol—Water Mixtures. Journal of Pharmaceutical Sciences, 58(2), 216-219.[26]

  • Georgiev, M., et al. (2022). IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]-4-[1-(3,5,5,8,8-PENTAMETHYL- 6,7 - MU-Varna.bg. Scripta Scientifica Pharmaceutica, 9(2), 24-28.[27]

  • Jouyban, A. (2018). Solubility of 3-Ethyl-5-methyl-(4RS)-2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate Monobenzenesulfonate (Amlodipine Besylate) in Ethanol + Water and Propane-1,2-diol + Water Mixtures at Various Temperatures. ResearchGate.[28]

  • Kumar, S., et al. (2021). Preparation and Characterization of Artemether Solid Dispersion by Spray Drying Technique. Journal of Drug Delivery and Therapeutics, 11(2), 1-7.[29]

  • Christophoridis, C., et al. (2019). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Molecules, 24(17), 3045.[30]

  • Wang, J., et al. (2008). [Solubilization of nitrobenzene in micellar solutions of Tween 80 and inorganic salts]. Huan jing ke xue= Huanjing kexue, 29(1), 137-141.[31]

  • Lu, S. S., et al. (2014). Development of a sensitive method for the quantification of urinary 3-hydroxybenzo[a]pyrene by solid phase extraction, dansyl chloride derivatization and liquid chromatography-tandem mass spectrometry detection. Analytical Methods, 6(19), 7859-7865.[32]

  • Wang, Y., et al. (2024). β-cyclodextrin inclusion complexes with short-chain phenolipids: An effective formulation for the dual sustained-release of phenolic compounds. Food Chemistry, 441, 138243.[33]

  • Rybaltova, A. A., et al. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Pharmaceutics, 15(10), 2471.[34]

  • Jouyban, A. (2018). Solubility of 3-Ethyl-5-methyl-(4RS)-2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate Monobenzenesulfonate (Amlodipine Besylate) in Ethanol + Water and Propane-1,2-diol + Water Mixtures at Various Temperatures. ResearchGate.[35]

  • Singh, G., et al. (2022). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. Journal of Controlled Release, 346, 26-45.[36]

  • Jakaria, M., et al. (2023). Strategies to stabilize dalbavancin in aqueous solutions: Section 4—identification of heat degradation products in 2-hydroxypropyl-β-cyclodextrin and divalent metal ion solutions at pH 4.5 and 7.0. AAPS Open, 9(1), 8.[37]

  • Al-Sabagh, A. M., et al. (2013). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant. Global Journal of Science Frontier Research Chemistry, 13(2).[4]

  • de Souza, H. D., et al. (2017). Development and validation of carbofuran and 3-hydroxycarbofuran analysis by high-pressure liquid chromatography with diode array detector (HPLC-DAD) for forensic Veterinary Medicine. Journal of Chromatography B, 1065-1066, 8-13.[11]

  • Miyako, Y., et al. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics, 393(1-2), 48-54.[3]

  • PubChem. Propylene Glycol. [Link]. Accessed January 24, 2026.[38]

  • Martínez, F., & Gómez, A. (2019). Temperature and cosolvent composition effects in the solubility of methylparaben in acetonitrile + water mixtures. ResearchGate.[39]

  • Liu, F., et al. (2016). Physical characterization and antioxidant activity of thymol solubilized Tween 80 micelles. Food Chemistry, 211, 888-894.[40]

  • U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]. Accessed January 24, 2026.[41]

  • Astray, G., et al. (2010). Inclusion complex formation of cyclodextrin with its guest and their applications. OAHOST.[42]

  • Savić, S., et al. (2024). Propylene glycol. ResearchGate.[43]

  • Jakaria, M., et al. (2023). Strategies To Stabilize Dalbavancin in Aqueous Solutions; Section 3: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Phosphate Buffer with and without Divalent Metal Ions. Molecular Pharmaceutics, 20(6), 3036-3047.[44]

  • PubChem. 3'-Hydroxyphenylacetic acid. [Link]. Accessed January 24, 2026.[45]7]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Cholinesterase Inhibitors: The Potent Therapeutic Agent Physostigmine versus the Environmental Metabolite 3-Hydroxyphenyl Methylcarbamate

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of cholinesterase inhibitors, a fascinating juxtaposition exists between well-characterized therapeutic agents an...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of cholinesterase inhibitors, a fascinating juxtaposition exists between well-characterized therapeutic agents and environmental metabolites that share a similar mechanism of action. This guide provides a detailed comparative analysis of physostigmine, a potent, naturally derived alkaloid with significant clinical applications, and 3-Hydroxyphenyl methylcarbamate, a primary metabolite of the widely used herbicide phenmedipham. While both are carbamate-based cholinesterase inhibitors, their origins, potencies, and toxicological profiles diverge significantly, offering a compelling case study for researchers in pharmacology, toxicology, and drug development.

At a Glance: Key Physicochemical and Pharmacological Properties

Property3-Hydroxyphenyl methylcarbamatePhysostigmine
Chemical Formula C₈H₉NO₃C₁₅H₂₁N₃O₂
Molar Mass 167.16 g/mol 275.35 g/mol
Source Metabolite of the herbicide phenmediphamNaturally occurring alkaloid from the Calabar bean (Physostigma venenosum)
Primary Application Environmental monitoring and toxicology studiesTreatment of glaucoma, anticholinergic toxicity, and myasthenia gravis
Blood-Brain Barrier Permeability Not extensively studied, but likely to cross due to its structureReadily crosses the blood-brain barrier
Mechanism of Action Reversible inhibition of cholinesterasesReversible inhibition of cholinesterases

Delving into the Mechanism of Action: A Shared Path with Divergent Consequences

Both 3-Hydroxyphenyl methylcarbamate and physostigmine exert their effects by inhibiting cholinesterases, primarily acetylcholinesterase (AChE) and to some extent, butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts. By inhibiting these enzymes, both compounds lead to an accumulation of ACh, resulting in enhanced cholinergic neurotransmission.

The mechanism of inhibition for carbamates involves the carbamoylation of a serine residue within the active site of the cholinesterase enzyme. This process is analogous for both compounds and can be visualized as a two-step process: the formation of a carbamoyl-enzyme intermediate and its subsequent slow hydrolysis (decarbamoylation). The rate of decarbamoylation determines the duration of inhibition, qualifying them as reversible inhibitors.

cluster_0 Synaptic Cleft cluster_1 Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Carbamoylated_AChE Carbamoylated AChE (Inactive) AChE->Carbamoylated_AChE Inhibitor Physostigmine or 3-Hydroxyphenyl methylcarbamate Inhibitor->AChE Carbamoylation Carbamoylated_AChE->AChE Slow Hydrolysis (Decarbamoylation)

Mechanism of Cholinesterase Inhibition by Carbamates.

Quantitative Comparison of Inhibitory Potency: A Data-Driven Divide

A critical metric for evaluating the efficacy of a cholinesterase inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Physostigmine:

Extensive research has well-established the potent inhibitory activity of physostigmine. In human brain tissue, physostigmine exhibits IC50 values in the nanomolar range, specifically around 14 to 15 nM for acetylcholinesterase[1]. Studies on human cholinesterases have reported an IC50 of approximately 0.117 µM for AChE and 0.059 µM for BChE[2]. This high potency is a cornerstone of its therapeutic efficacy.

3-Hydroxyphenyl methylcarbamate:

A significant gap in the current scientific literature is the absence of a reported IC50 value for 3-Hydroxyphenyl methylcarbamate against either AChE or BChE. While its parent compound, phenmedipham, is known to be a reversible cholinesterase inhibitor, the specific inhibitory potency of its primary metabolite has not been quantitatively characterized[1]. This lack of data prevents a direct quantitative comparison with physostigmine. However, based on the structure-activity relationships of carbamate inhibitors, it is reasonable to hypothesize that 3-Hydroxyphenyl methylcarbamate possesses cholinesterase inhibitory activity. The presence of the carbamate functional group is the key pharmacophore responsible for this action.

Selectivity Profile: Differentiating between AChE and BChE

The selectivity of a cholinesterase inhibitor for AChE over BChE is a crucial determinant of its therapeutic window and side-effect profile.

Physostigmine:

Physostigmine is considered a modestly selective inhibitor, with a slightly higher affinity for AChE over BChE in some studies, while others report comparable or even higher potency against BChE[1][2]. This dual inhibition can contribute to a broader range of cholinergic effects, both therapeutic and adverse.

3-Hydroxyphenyl methylcarbamate:

Without experimental data, the selectivity of 3-Hydroxyphenyl methylcarbamate remains speculative. The structural simplicity of this molecule compared to the complex tricyclic structure of physostigmine might influence its binding affinity and selectivity for the different cholinesterase isoforms.

Navigating the Blood-Brain Barrier: Central vs. Peripheral Effects

The ability of a cholinesterase inhibitor to cross the blood-brain barrier (BBB) dictates its capacity to exert effects on the central nervous system (CNS).

Physostigmine:

Physostigmine is a tertiary amine, a characteristic that allows it to readily cross the BBB[3]. This property is fundamental to its use in treating central anticholinergic toxicity, as it can counteract the CNS effects of anticholinergic drugs.

3-Hydroxyphenyl methylcarbamate:

While not explicitly studied, the relatively small and lipophilic nature of 3-Hydroxyphenyl methylcarbamate suggests a potential to cross the BBB. This has toxicological implications, as exposure to its parent compound, phenmedipham, could lead to central cholinergic effects if the metabolite accumulates in the brain.

Experimental Protocol: Determining the IC50 of 3-Hydroxyphenyl Methylcarbamate

To address the existing data gap, the following experimental workflow outlines a robust method for determining the IC50 of 3-Hydroxyphenyl methylcarbamate against AChE and BChE, based on the well-established Ellman's method.

cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis P1 Prepare stock solution of 3-Hydroxyphenyl methylcarbamate in a suitable solvent (e.g., DMSO) P2 Prepare serial dilutions of the stock solution in assay buffer P1->P2 P3 Prepare AChE/BChE enzyme solution, DTNB, and ATCI/BTCI substrate solutions P2->P3 A1 Add enzyme solution and inhibitor (or vehicle control) to microplate wells A2 Pre-incubate to allow inhibitor-enzyme binding A1->A2 A3 Add DTNB and substrate (ATCI for AChE, BTCI for BChE) A2->A3 A4 Monitor absorbance at 412 nm over time using a plate reader A3->A4 D1 Calculate the rate of reaction for each inhibitor concentration D2 Determine the percentage of enzyme inhibition D1->D2 D3 Plot % inhibition vs. log[inhibitor] and fit to a dose-response curve D2->D3 D4 Calculate the IC50 value D3->D4

Workflow for IC50 Determination of a Cholinesterase Inhibitor.

Clinical and Toxicological Implications: A Tale of Two Carbamates

Physostigmine:

The clinical utility of physostigmine is well-documented. It is used to reverse the effects of anticholinergic agents and in the treatment of glaucoma and myasthenia gravis. However, its use is associated with a range of cholinergic side effects, including nausea, vomiting, diarrhea, and bradycardia. Due to its potent effects and narrow therapeutic window, its administration requires careful monitoring.

3-Hydroxyphenyl methylcarbamate:

As a metabolite of the herbicide phenmedipham, the primary concern surrounding 3-Hydroxyphenyl methylcarbamate is its potential toxicity following environmental or occupational exposure to the parent compound. Phenmedipham itself has low to moderate acute toxicity. The potential for the metabolite to contribute to cholinergic toxicity, particularly with chronic exposure, warrants further investigation. The lack of specific toxicological data on this metabolite is a notable knowledge gap.

Conclusion: A Potent Tool and an Environmental Question Mark

The comparative analysis of physostigmine and 3-Hydroxyphenyl methylcarbamate highlights the diverse roles that compounds with similar mechanisms of action can play. Physostigmine stands as a powerful therapeutic tool, its utility tempered by a significant side-effect profile that necessitates careful clinical management. In contrast, 3-Hydroxyphenyl methylcarbamate represents an environmental and toxicological unknown. While its parent compound is a known cholinesterase inhibitor, the specific potency and toxicological relevance of this metabolite remain to be elucidated.

For researchers in drug development, the well-defined structure-activity relationships and extensive clinical data for physostigmine provide a rich foundation for the design of novel cholinesterase inhibitors with improved selectivity and safety profiles. For toxicologists and environmental scientists, the data gap surrounding 3-Hydroxyphenyl methylcarbamate underscores the importance of characterizing the biological activity of pesticide metabolites to fully assess their potential risks to human health and the environment. The experimental protocol outlined in this guide provides a clear path forward for addressing this critical unknown.

References

  • Triggle, D. J., & Rampe, D. (1998). The Pharmacology of Physostigmine. CNS Drug Reviews, 4(2), 87-128.
  • Atack, J. R., Yu, Q. S., Soncrant, T. T., & Rapoport, S. I. (1989). Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases. Journal of Pharmacology and Experimental Therapeutics, 249(1), 194-202.
  • Hofer, S., Eisenbach, C., Lukic, I. K., Schneider, L., Bode, K., Brueckmann, M., ... & Weigand, M. A. (2016). Species-and concentration-dependent differences of acetyl-and butyrylcholinesterase sensitivity to physostigmine and neostigmine. Naunyn-Schmiedeberg's archives of pharmacology, 389(1), 119-126.
  • PubChem. (n.d.). Phenmedipham. National Center for Biotechnology Information. Retrieved from [Link]

  • Kamiloglu, S., Sari, G., Ozdal, T., & Capanoglu, E. (2020). Anticholinesterase Activities of Different Solvent Extracts of Brewer's Spent Grain. Molecules, 25(14), 3289.
  • Darvesh, S., Darvesh, K. V., McDonald, R. S., Mataija, D., Walsh, R., Mothana, S., ... & Martin, E. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of medicinal chemistry, 51(14), 4200-4212.
  • Rampa, A., Bisi, A., Belluti, F., Gobbi, S., Valenti, P., Andrisano, V., ... & Cavalli, A. (2000). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl) methyl] aminoalkoxyaryl derivatives. Journal of medicinal chemistry, 43(18), 3455-3464.
  • Kuca, K., Musilek, K., & Jun, D. (2008). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. Current pharmaceutical design, 14(25), 2582-2592.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Inhibitory Effect of 3-Hydroxyphenyl methylcarbamate

Introduction: The Rationale for Investigating 3-Hydroxyphenyl methylcarbamate as a Cholinesterase Inhibitor In the landscape of neurodegenerative disease research and therapeutics, the inhibition of cholinesterases—speci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 3-Hydroxyphenyl methylcarbamate as a Cholinesterase Inhibitor

In the landscape of neurodegenerative disease research and therapeutics, the inhibition of cholinesterases—specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—remains a cornerstone of symptomatic treatment for conditions like Alzheimer's disease.[1] The carbamate functional group is a well-established pharmacophore for cholinesterase inhibition, present in clinically used drugs such as rivastigmine.[1] Carbamates act as reversible inhibitors by carbamoylating a serine residue in the active site of the enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine (ACh).[2] This guide focuses on a specific carbamate compound, 3-Hydroxyphenyl methylcarbamate, a molecule of interest due to its structural similarity to the active moieties of known cholinesterase inhibitors.

The Cholinergic Synapse: A Target for Therapeutic Intervention

The fundamental principle behind the use of cholinesterase inhibitors is the potentiation of cholinergic neurotransmission. In a healthy cholinergic synapse, acetylcholine is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to nicotinic or muscarinic receptors on the postsynaptic neuron, propagating the nerve impulse.[3] This signaling is rapidly terminated by the enzymatic hydrolysis of acetylcholine by AChE.[4] By inhibiting AChE, the concentration and residence time of acetylcholine in the synaptic cleft are increased, leading to enhanced stimulation of postsynaptic receptors.[5]

Signaling Pathway of Acetylcholine at the Synapse

Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Action Potential Arrives ca_channel Voltage-gated Ca2+ Channels Open presynaptic->ca_channel ca_influx Ca2+ Influx ca_channel->ca_influx vesicle_fusion Vesicle Fusion ca_influx->vesicle_fusion ach_release ACh Release vesicle_fusion->ach_release ach_diffusion ACh Diffusion ach_release->ach_diffusion ache AChE ach_diffusion->ache ach_receptor ACh Receptor Binding ach_diffusion->ach_receptor ach_hydrolysis ACh Hydrolysis to Choline + Acetate ache->ach_hydrolysis postsynaptic_potential Postsynaptic Potential Generation ach_receptor->postsynaptic_potential inhibitor 3-Hydroxyphenyl methylcarbamate (Putative Inhibitor) inhibitor->ache Inhibition

Caption: Cholinergic neurotransmission and the putative site of action for 3-Hydroxyphenyl methylcarbamate.

Comparative Analysis: Benchmarking Against Established Inhibitors

To provide a meaningful context for the experimental validation of 3-Hydroxyphenyl methylcarbamate, we will compare its performance against two clinically relevant cholinesterase inhibitors: Neostigmine and Physostigmine. Both are carbamate inhibitors with well-characterized mechanisms of action.

InhibitorTarget Enzyme(s)IC50 (AChE)IC50 (BChE)Key Characteristics
3-Hydroxyphenyl methylcarbamate To be determinedTo be determinedTo be determinedPutative cholinesterase inhibitor based on carbamate structure.
Neostigmine AChE & BChE~0.062 µM (human)[6]~0.373 µM (human)[6]Quaternary ammonium compound, does not cross the blood-brain barrier.[7]
Physostigmine AChE & BChE~0.117 µM (human)[6]~0.059 µM (human)[6]Tertiary amine, crosses the blood-brain barrier.[7]

Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, temperature, and pH).

Experimental Validation: A Step-by-Step Approach

The validation of 3-Hydroxyphenyl methylcarbamate as a cholinesterase inhibitor should follow a logical progression from in vitro enzyme assays to cell-based models. This approach allows for a thorough characterization of its inhibitory potency, selectivity, and cellular effects.

Experimental Workflow for Validating a Novel Cholinesterase Inhibitor

Validation_Workflow start Start: Synthesize and Purify 3-Hydroxyphenyl methylcarbamate in_vitro In Vitro Enzyme Assays (Ellman's Assay) start->in_vitro ic50_determination Determine IC50 values for AChE and BChE in_vitro->ic50_determination selectivity_analysis Analyze Selectivity (AChE vs. BChE) ic50_determination->selectivity_analysis cell_based Cell-Based Assays (SH-SY5Y neuroblastoma cells) selectivity_analysis->cell_based cellular_potency Determine Cellular IC50 cell_based->cellular_potency cytotoxicity Assess Cytotoxicity cell_based->cytotoxicity conclusion Conclusion: Characterize Inhibitory Profile cellular_potency->conclusion cytotoxicity->conclusion

Caption: A streamlined workflow for the comprehensive validation of a putative cholinesterase inhibitor.

Part 1: In Vitro Characterization using the Ellman's Assay

The Ellman's assay is a robust and widely used colorimetric method for measuring cholinesterase activity.[7] The assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[8]

Detailed Protocol for the Ellman's Assay:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare a stock solution of 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

    • DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer.

    • Acetylthiocholine Iodide (ATChI) Solution (75 mM): Dissolve ATChI in deionized water. Prepare fresh daily.

    • Enzyme Solution: Prepare stock solutions of human recombinant acetylcholinesterase and butyrylcholinesterase in phosphate buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 10 minutes.

    • Inhibitor Stock Solutions: Prepare a 10 mM stock solution of 3-Hydroxyphenyl methylcarbamate, Neostigmine, and Physostigmine in a suitable solvent (e.g., DMSO). Prepare serial dilutions in phosphate buffer to achieve a range of final assay concentrations.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the inhibitor dilutions (or buffer for control) to each well.

    • Add 50 µL of the enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

    • Add 125 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATChI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: Cell-Based Validation in a Neuronal Model

Cell-based assays provide a more physiologically relevant system to assess the efficacy and potential toxicity of a compound. The human neuroblastoma cell line, SH-SY5Y, is a commonly used model for neuronal studies as these cells endogenously express AChE.[9]

Detailed Protocol for SH-SY5Y Cell-Based AChE Inhibition Assay:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

    • For the assay, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere and grow for 24-48 hours.

  • Inhibitor Treatment:

    • Prepare serial dilutions of 3-Hydroxyphenyl methylcarbamate, Neostigmine, and Physostigmine in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitors. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

    • Incubate the cells with the inhibitors for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Lysis and AChE Activity Measurement:

    • After incubation, wash the cells with PBS.

    • Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in phosphate buffer).

    • Use the cell lysate as the enzyme source in the Ellman's assay as described in Part 1.

  • Cytotoxicity Assessment:

    • In a parallel plate, treat the cells with the same concentrations of inhibitors.

    • After the incubation period, assess cell viability using a standard method such as the MTT or LDH assay to determine if the observed inhibition is due to a specific effect on AChE or a general cytotoxic effect.

Expected Outcomes and Interpretation

A successful validation of 3-Hydroxyphenyl methylcarbamate as a cholinesterase inhibitor would yield the following outcomes:

  • In Vitro Assays: A dose-dependent inhibition of both AChE and BChE, allowing for the determination of specific IC50 values. A comparison of these values will reveal the compound's selectivity.

  • Cell-Based Assays: A dose-dependent inhibition of AChE activity in a neuronal cell line, confirming that the compound can penetrate the cell membrane and inhibit the enzyme in a cellular context.

  • Cytotoxicity Assays: Minimal cytotoxicity at concentrations that produce significant cholinesterase inhibition, indicating a specific mechanism of action.

By comparing the IC50 values of 3-Hydroxyphenyl methylcarbamate to those of Neostigmine and Physostigmine, researchers can gauge its relative potency. A lower IC50 value indicates a more potent inhibitor. The selectivity index (IC50 BChE / IC50 AChE) will provide insights into its potential for targeting specific cholinesterases.

Conclusion

This guide provides a comprehensive framework for the systematic validation of 3-Hydroxyphenyl methylcarbamate as a novel cholinesterase inhibitor. By following the detailed protocols for both in vitro and cell-based assays and comparing the results to established inhibitors, researchers can generate the robust data necessary to characterize its inhibitory profile. The insights gained from these experiments will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts in the field of neurodegenerative diseases.

References

  • Kuca, K., et al. (2018). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International Journal of Molecular Sciences, 19(12), 3847. [Link]

  • Purves, D., et al. (2001). Neuroscience, 2nd edition. Sinauer Associates. [Link]

  • Marquis, J. K., & Black, G. G. (1992). Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease. Neurochemical Research, 17(5), 469–475. [Link]

  • Greig, N. H., et al. (2005). INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. Medicinal Chemistry Research, 14(7-9), 323–342. [Link]

  • Albuquerque, E. X., et al. (1990). Acetylcholinesterase inhibition by (+)physostigmine and efficacy against lethality induced by soman. Journal of Toxicology: Clinical Toxicology, 28(2), 169-182. [Link]

  • Tuğrak, M., et al. (2019). Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 389–397. [Link]

  • ResearchGate. (n.d.). Neostigmine interactions with the AChE binding pocket. [Link]

  • ResearchGate. (n.d.). The interaction of neostigmine with acetylcholinesterase in the active site. [Link]

  • Pohanka, M. (2016). Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine. Drug and Chemical Toxicology, 39(1), 95–99. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). physostigmine. [Link]

  • Akaike, A., et al. (1990). Effects of neostigmine and physostigmine on the acetylcholine receptor-ionophore complex in frog isolated sympathetic neurones. British Journal of Pharmacology, 99(2), 333–338. [Link]

  • National Center for Biotechnology Information. (n.d.). Physiology, Acetylcholinesterase. [Link]

  • National Center for Biotechnology Information. (n.d.). Physiology, Acetylcholinesterase. [Link]

  • ResearchGate. (n.d.). Simplified diagram of the AChRs signal transduction pathways in the... [Link]

  • Wikipedia. (n.d.). Acetylcholine. [Link]

  • Wikipedia. (n.d.). Acetylcholine. [Link]

  • ResearchGate. (n.d.). IC 50 values of acetylcholinesterase enzyme (AChE) inhibition... [Link]

  • National Center for Biotechnology Information. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]

Sources

Validation

A Guide to Orthogonal Methods for Confirming 3-Hydroxyphenyl methylcarbamate's Acetylcholinesterase Inhibitory Activity

For researchers, scientists, and drug development professionals, the validation of a compound's biological activity is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth comparison of orthogona...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of a compound's biological activity is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth comparison of orthogonal experimental methods to confirm and characterize the acetylcholinesterase (AChE) inhibitory activity of 3-Hydroxyphenyl methylcarbamate. As a carbamate compound, its primary suspected mechanism of action is the inhibition of AChE, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1]

The Imperative of Orthogonal Validation

Relying on a single assay to confirm a compound's activity can be misleading. Orthogonal methods, which are based on different scientific principles, provide a more robust and comprehensive understanding of a compound's biological effects. By employing a multi-faceted approach, we can mitigate the risk of false positives and gain deeper insights into the compound's mechanism of action, from the molecular to the behavioral level. This guide will detail four key orthogonal approaches: an in vitro enzymatic assay, a cell-based functional assay, an in vivo neurochemical assay, and an in vivo behavioral assay.

Cholinergic Signaling Pathway: The Target of 3-Hydroxyphenyl methylcarbamate

Understanding the cholinergic signaling pathway is fundamental to appreciating the significance of acetylcholinesterase inhibition. In cholinergic synapses, the arrival of an action potential at the presynaptic terminal triggers the release of acetylcholine (ACh) into the synaptic cleft. ACh then binds to and activates nicotinic and muscarinic receptors on the postsynaptic neuron, propagating the nerve signal.[2] To terminate this signal, acetylcholinesterase rapidly hydrolyzes ACh into choline and acetate.[2] Inhibition of AChE by compounds like 3-Hydroxyphenyl methylcarbamate leads to an accumulation of ACh in the synaptic cleft, resulting in prolonged and enhanced activation of cholinergic receptors.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron pre_neuron Action Potential vesicle Synaptic Vesicle (contains Acetylcholine) pre_neuron->vesicle Triggers release ACh Acetylcholine (ACh) vesicle->ACh Releases AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes receptor Cholinergic Receptor (Nicotinic/Muscarinic) ACh->receptor Binds & Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Carbamate 3-Hydroxyphenyl methylcarbamate Carbamate->AChE Inhibits post_signal Signal Propagation receptor->post_signal Initiates

Caption: Cholinergic synapse signaling and the inhibitory action of 3-Hydroxyphenyl methylcarbamate.

Method 1: In Vitro Enzymatic Assay - The Ellman's Assay

The most direct method to assess AChE inhibition is the Ellman's assay, a widely used colorimetric technique.[3]

Scientific Principle

This assay measures the activity of AChE by detecting the production of thiocholine. Acetylthiocholine, a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to AChE activity. The presence of an inhibitor like 3-Hydroxyphenyl methylcarbamate will reduce the rate of this reaction.

Ellman_Assay cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolysis ATCh Acetylthiocholine (Substrate) ATCh->AChE DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB TNB TNB (Yellow Product) (Absorbance at 412 nm) DTNB->TNB Reaction Inhibitor 3-Hydroxyphenyl methylcarbamate Inhibitor->AChE Inhibits

Caption: Workflow of the Ellman's assay for measuring AChE activity and its inhibition.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

    • Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • Dissolve acetylthiocholine iodide in the phosphate buffer to a final concentration of 10 mM.

    • Prepare a stock solution of 3-Hydroxyphenyl methylcarbamate in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Prepare a solution of purified acetylcholinesterase (e.g., from electric eel or human recombinant).

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the DTNB solution.

    • Add 10 µL of the 3-Hydroxyphenyl methylcarbamate dilution (or vehicle control).

    • Add 10 µL of the AChE solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the acetylthiocholine iodide solution.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

    • Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Plot the percentage of AChE inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Parameter3-Hydroxyphenyl methylcarbamate (Expected)Rivastigmine (Reference)[4]Carbofuran (Reference)[5]
IC50 for AChE To be determined~4.5 µM~33 nM
Inhibition Type Pseudo-irreversible (expected)[6]Pseudo-irreversible[6]Reversible

Method 2: Cell-Based Functional Assay

Moving from a purified enzyme system to a cellular context provides a more physiologically relevant assessment of the compound's activity. The human neuroblastoma cell line SH-SY5Y is a commonly used model for neuronal studies as it endogenously expresses AChE.[7][8]

Scientific Principle

This method measures the AChE activity within intact or lysed SH-SY5Y cells. The principle is similar to the Ellman's assay, but the enzyme source is the cells themselves. This approach allows for the assessment of the compound's ability to cross cell membranes and inhibit intracellular AChE. It also provides an initial indication of potential cytotoxicity.

Cell_Based_Assay cluster_cell_culture Cell Culture & Treatment cluster_assay AChE Activity Measurement SHSY5Y SH-SY5Y Cells (in 96-well plate) Lysis Cell Lysis (optional) SHSY5Y->Lysis Inhibitor 3-Hydroxyphenyl methylcarbamate Inhibitor->SHSY5Y Incubate Reagents Assay Reagents (ATCh, DTNB) Lysis->Reagents Detection Measure Absorbance (412 nm) Reagents->Detection Reaction

Caption: Workflow for the cell-based AChE inhibition assay using SH-SY5Y cells.

Experimental Protocol
  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS).

    • Seed the cells into a 96-well plate at a density of approximately 50,000 cells per well and allow them to adhere overnight.[7]

  • Compound Treatment:

    • Prepare serial dilutions of 3-Hydroxyphenyl methylcarbamate in cell culture media.

    • Remove the old media from the cells and replace it with the media containing the different concentrations of the compound or vehicle control.

    • Incubate the cells with the compound for a predetermined time (e.g., 1-3 hours).[9]

  • AChE Activity Measurement:

    • After incubation, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a lysis buffer (e.g., PBS with 0.1% Triton X-100).

    • Add the Ellman's assay reagents (DTNB and acetylthiocholine) to the cell lysates.

    • Measure the absorbance at 412 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value as described for the in vitro assay.

    • A parallel cytotoxicity assay (e.g., MTT or LDH assay) should be performed to ensure that the observed decrease in AChE activity is not due to cell death.

Parameter3-Hydroxyphenyl methylcarbamate (Expected)Rivastigmine (Reference)
Cellular IC50 To be determinedIn the micromolar range
Cytotoxicity (CC50) To be determined>100 µM (cell line dependent)

Method 3: In Vivo Neurochemical Assay - Microdialysis

To confirm that 3-Hydroxyphenyl methylcarbamate can inhibit AChE in a living organism and lead to the expected downstream neurochemical changes, in vivo microdialysis in rodents is a powerful technique.

Scientific Principle

Microdialysis allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals. A microdialysis probe with a semi-permeable membrane is stereotactically implanted into a brain region rich in cholinergic neurons, such as the hippocampus or prefrontal cortex. Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe, and molecules from the extracellular fluid, including acetylcholine, diffuse across the membrane into the dialysate, which is then collected and analyzed, typically by HPLC with electrochemical detection. Administration of an effective AChE inhibitor like 3-Hydroxyphenyl methylcarbamate is expected to cause a measurable increase in the extracellular concentration of acetylcholine.

Microdialysis cluster_animal_prep Animal Preparation cluster_sampling Microdialysis Sampling cluster_analysis Neurotransmitter Analysis Rodent Rodent (Rat/Mouse) Probe Microdialysis Probe Implantation Rodent->Probe Dialysate Dialysate Collection (contains ACh) Probe->Dialysate Out aCSF aCSF Perfusion aCSF->Probe In HPLC HPLC-ECD Analysis Dialysate->HPLC ACh_Levels Quantification of Acetylcholine Levels HPLC->ACh_Levels Inhibitor Systemic Administration of 3-Hydroxyphenyl methylcarbamate Inhibitor->Rodent

Caption: Workflow for in vivo microdialysis to measure acetylcholine levels following administration of an AChE inhibitor.

Experimental Protocol
  • Surgical Procedure:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Implant a guide cannula targeted to the brain region of interest (e.g., hippocampus).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[1]

    • Collect baseline dialysate samples for a set period (e.g., 1-2 hours).

    • Administer 3-Hydroxyphenyl methylcarbamate (or vehicle) systemically (e.g., intraperitoneally or orally).

    • Continue to collect dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the acetylcholine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis:

    • Express the post-administration acetylcholine levels as a percentage of the baseline levels.

    • Compare the changes in acetylcholine levels between the treated and control groups.

Parameter3-Hydroxyphenyl methylcarbamate (Expected)Donepezil (Reference AChE Inhibitor)
Peak Extracellular ACh Increase Dose-dependent increaseSignificant increase (e.g., 200-500% of baseline)
Time to Peak Effect To be determinedTypically 1-3 hours post-administration

Method 4: In Vivo Behavioral Assays

The ultimate confirmation of a centrally acting AChE inhibitor's efficacy is the observation of pro-cognitive effects in behavioral paradigms. The Morris Water Maze and the Y-maze are two widely used tests to assess spatial learning and memory in rodents.

Scientific Principle
  • Morris Water Maze (MWM): This test assesses a rodent's spatial learning and memory by requiring it to find a hidden platform in a circular pool of opaque water, using distal visual cues in the room. An improvement in learning (reduced latency to find the platform over training days) and memory (spending more time in the target quadrant during a probe trial without the platform) after treatment with 3-Hydroxyphenyl methylcarbamate would indicate cognitive enhancement.[9]

  • Y-Maze: This maze is used to assess spatial working memory. Rodents have a natural tendency to explore novel environments. In the Y-maze, a mouse with intact working memory will show a higher rate of spontaneous alternation (entering a different arm of the maze in successive entries) than would be expected by chance. An increase in the percentage of spontaneous alternations with treatment suggests improved working memory.

Behavioral_Assays cluster_treatment Animal Treatment cluster_mwm Morris Water Maze cluster_ymaze Y-Maze Rodent Rodent Cohorts (e.g., aged or scopolamine-treated) Treatment Chronic or Acute Dosing with 3-Hydroxyphenyl methylcarbamate Rodent->Treatment MWM_Training Training Trials: Measure escape latency Treatment->MWM_Training MWM_Probe Probe Trial: Measure time in target quadrant Treatment->MWM_Probe YMaze_Test Spontaneous Alternation Test: Measure arm entry sequence Treatment->YMaze_Test

Caption: Workflow for in vivo behavioral testing of a cognitive-enhancing compound.

Experimental Protocol (Morris Water Maze Example)
  • Animal Model:

    • Use a rodent model of cognitive impairment, such as aged animals or animals treated with a cholinergic antagonist like scopolamine.

  • Drug Administration:

    • Administer 3-Hydroxyphenyl methylcarbamate or vehicle to the animals according to a predetermined dosing regimen (e.g., daily for several weeks).

  • Acquisition Phase (Learning):

    • For 4-5 consecutive days, conduct training trials where the animal is placed in the water maze from different starting positions and allowed to find the hidden platform.[9]

    • Record the time it takes for the animal to find the platform (escape latency).

  • Probe Trial (Memory):

    • On the day after the last training session, remove the platform and allow the animal to swim freely in the maze for a set time (e.g., 60 seconds).

    • Track the animal's swim path and measure the time spent in the quadrant where the platform was previously located.

  • Data Analysis:

    • Compare the learning curves (escape latency over days) between the treated and control groups.

    • Compare the time spent in the target quadrant during the probe trial between the groups.

Behavioral TestParameter MeasuredExpected Outcome with Effective AChE Inhibitor
Morris Water Maze Escape LatencyDecreased latency to find the platform
Time in Target QuadrantIncreased time spent in the correct quadrant
Y-Maze Spontaneous AlternationIncreased percentage of spontaneous alternations

Conclusion

Confirming the acetylcholinesterase inhibitory activity of 3-Hydroxyphenyl methylcarbamate requires a multi-pronged, orthogonal approach. While the foundational in vitro Ellman's assay provides a direct measure of enzyme inhibition, its physiological relevance is limited. A cell-based assay offers a more complex biological system to assess the compound's activity, including its ability to penetrate cells. In vivo microdialysis provides direct evidence of the neurochemical consequences of AChE inhibition in the brain of a living animal. Finally, in vivo behavioral assays serve as the ultimate functional readout, demonstrating whether the molecular and neurochemical effects translate into a meaningful improvement in cognitive function. By integrating the data from these diverse experimental platforms, researchers can build a robust and compelling case for the biological activity of 3-Hydroxyphenyl methylcarbamate and its potential as a therapeutic agent.

References

  • Rusina, A., et al. (2022). Validation of an SH-SY5Y Cell-Based Acetylcholinesterase Inhibition Assay for Water Quality Assessment. Environmental Toxicology and Chemistry, 41(12), 3046-3057. Available from: [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase (AchE) Activity Assay Kit Technical Manual. Available from: [Link]

  • Lopes, J. P., et al. (2021). New Resveratrol Derivatives Exhibit Acetylcholinesterase Inhibitory Properties and Decrease Reactive Oxygen Species Production in the SH-SY5Y Human Neuroblastoma Cell Line. Molecules, 26(11), 3123. Available from: [Link]

  • Liu, J., et al. (2021). Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction. STAR Protocols, 2(3), 100713. Available from: [Link]

  • Gupta, R. C. (1995). Comparative IC50 for Acetylcholinesterase (AChE) or Cholinesterase (ChE) Inhibition by Carbamates and Organophosphates. ResearchGate. Available from: [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. Available from: [Link]

  • Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 4(5), 447–462. Available from: [Link]

  • Dong, H., et al. (2005). Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease. Psychopharmacology, 181(1), 145–152. Available from: [Link]

  • Noldus Information Technology. (2022). Y-maze spatial learning and memory testing. Available from: [Link]

  • Watson, M., et al. (2010). Detection and Quantification of Neurotransmitters in Dialysates. Current protocols in neuroscience, Chapter 7, Unit 7.2. Available from: [Link]

  • Krátký, M., et al. (2012). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 17(8), 9460-9478. Available from: [Link]

  • Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current neuropharmacology, 11(3), 315–335. Available from: [Link]

  • Ismaili, L., et al. (2016). Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease. ACS chemical neuroscience, 7(12), 1736–1745. Available from: [Link]

  • Justice, J. B., Jr (Ed.). (2000). Microdialysis in the Neurosciences. Elsevier.
  • Es-haghi, A., et al. (2022). Validation of an SH-SY5Y Cell-Based Acetylcholinesterase Inhibition Assay for Water Quality Assessment. Environmental Toxicology and Chemistry, 41(12), 3046-3057. Available from: [Link]

  • Annovazzi, L., et al. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net. Available from: [Link]

  • Verulam Scientific. (n.d.). Neurotransmitter analysis and On-line Microdialysis (OMD). Available from: [Link]

  • Kihara, T., & Shimohama, S. (2004). Alzheimer's disease and acetylcholine receptors. Acta neurobiologiae experimentalis, 64(1), 99–105. Available from: [Link]

Sources

Comparative

A Head-to-Head Comparison of Carbamate Insecticides: A Technical Guide for Researchers

This guide provides an in-depth, head-to-head comparison of key carbamate insecticides, designed for researchers, scientists, and professionals in drug development and pest management. Moving beyond a simple catalog of p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, head-to-head comparison of key carbamate insecticides, designed for researchers, scientists, and professionals in drug development and pest management. Moving beyond a simple catalog of properties, we will delve into the nuanced differences in efficacy, toxicity, and environmental fate, supported by experimental data and protocols. Our focus is to elucidate the structure-activity relationships and metabolic pathways that govern the performance and selectivity of these critical compounds.

The Enduring Relevance of Carbamates in Pest Management

Developed in the mid-20th century, carbamate insecticides emerged as a significant class of neurotoxic agents for the control of a broad spectrum of agricultural and public health pests.[1] Derived from carbamic acid, these compounds share a common mode of action with organophosphates: the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and vertebrates.[1][2] However, a key distinction lies in the nature of this inhibition. Carbamates induce a reversible carbamylation of the AChE active site, in contrast to the effectively irreversible phosphorylation caused by organophosphates.[2] This reversibility generally leads to a shorter duration of toxic effects.[2]

Despite the development of newer insecticide classes, carbamates such as aldicarb, carbofuran, carbaryl, methomyl, and oxamyl remain relevant due to their efficacy and specific use cases. However, concerns regarding their broad-spectrum activity and potential for non-target toxicity necessitate a thorough understanding of their comparative profiles.

Mechanism of Action: A Reversible Inhibition of Acetylcholinesterase

The primary target of carbamate insecticides is the enzyme acetylcholinesterase (AChE), which is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at the synaptic cleft. By inhibiting AChE, carbamates lead to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1]

The inhibition process involves the carbamylation of a serine hydroxyl group within the active site of AChE.[2] This reaction is analogous to the binding of the natural substrate, acetylcholine, but the subsequent hydrolysis of the carbamylated enzyme is significantly slower, leading to a temporary inactivation of the enzyme. The rate of decarbamylation (reactivation) varies among different carbamates and is a key factor influencing their toxicity and duration of action.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Mechanism of Action of Carbamate Insecticides"

Head-to-Head Comparison of Key Carbamate Insecticides

This section provides a comparative analysis of five prominent carbamate insecticides: aldicarb, carbofuran, carbaryl, methomyl, and oxamyl. The comparison focuses on their physicochemical properties, efficacy against target pests, and toxicity to non-target organisms.

Physicochemical Properties

The environmental fate and bioavailability of carbamates are heavily influenced by their physicochemical properties. The following table summarizes key parameters for our selected compounds.

Carbamate Molecular Weight ( g/mol ) Water Solubility (mg/L) Vapor Pressure (mm Hg at 25°C) Log Kow Koc (cm³/g)
Aldicarb 190.2660001 x 10⁻⁵1.3630-100
Carbofuran 221.257002 x 10⁻⁵1.5222-163
Carbaryl 201.221204 x 10⁻⁶2.36100-700
Methomyl 162.21580005.5 x 10⁻⁵0.657-51
Oxamyl 219.262800002.3 x 10⁻⁴-0.447-25

Data compiled from various sources. Kow (octanol-water partition coefficient) is an indicator of lipophilicity. Koc (soil organic carbon-water partitioning coefficient) indicates the tendency to adsorb to soil organic matter.

Interpretation for Researchers:

  • High water solubility (e.g., methomyl, oxamyl) suggests greater potential for leaching into groundwater but can also facilitate systemic uptake in plants.

  • Low vapor pressure indicates that these compounds are not highly volatile.

  • Log Kow and Koc values provide insights into their environmental mobility. Lower values (e.g., methomyl, oxamyl) indicate higher mobility in soil, while higher values (e.g., carbaryl) suggest stronger binding to soil organic matter and lower mobility.[3]

Efficacy Against Target Pests

The efficacy of carbamates varies depending on the target pest and the specific compound. The following table presents a selection of LC50 (lethal concentration for 50% of the population) values for the fall armyworm, Spodoptera frugiperda, a significant agricultural pest.

Carbamate LC50 for S. frugiperda (ppm or mg/L) Reference
Methomyl 0.14 (2nd instar, 24h)[4]
Methomyl 18 - 73 (3rd instar)[5]

Experimental Insight: The variation in reported LC50 values for methomyl highlights the importance of standardized bioassay conditions, including larval instar, exposure duration, and formulation.[4][5]

Toxicity to Non-Target Organisms

A critical aspect of insecticide evaluation is its impact on non-target species, including mammals, beneficial insects, and other wildlife.

Carbamate Rat Oral LD50 (mg/kg) Honey Bee (Apis mellifera) Contact LD50 (µ g/bee ) Earthworm (Eisenia fetida) 14-day LC50 (mg/kg soil)
Aldicarb 0.8~0.003-
Carbofuran 8 - 14~0.0421.15[6]
Carbaryl 250 - 8501.54 - 26.5[7]>1000
Methomyl 17 - 24~0.16-
Oxamyl 5.4~0.07-

Data compiled from multiple sources.[2][6][7] A lower LD50/LC50 value indicates higher toxicity.

Key Observations:

  • High Mammalian Toxicity: Aldicarb, carbofuran, and oxamyl exhibit high acute oral toxicity to mammals.[2]

  • Variable Bee Toxicity: While all are toxic to honey bees, there is a wide range in their potency. Aldicarb is exceptionally toxic, while carbaryl is significantly less so on a per-bee basis.[7]

  • Ecotoxicological Impact: Carbofuran has been shown to be highly toxic to earthworms.[6] The high acute toxicity of several carbamates to birds is also a significant concern.[1][8]

Metabolic Pathways and Resistance Mechanisms

The effectiveness and selectivity of carbamate insecticides are profoundly influenced by their metabolism in both target and non-target organisms, as well as the evolution of resistance in pest populations.

Metabolic Pathways

In insects and mammals, carbamates are primarily metabolized through two main pathways:

  • Hydrolysis: Cleavage of the carbamate ester bond, often by carboxylesterases, is a major detoxification pathway.

  • Oxidation: Mediated primarily by cytochrome P450 monooxygenases, this pathway can lead to the formation of more polar, and often less toxic, metabolites that are more easily excreted. However, in some cases, oxidation can lead to bioactivation, as seen with aldicarb, where its sulfoxide and sulfone metabolites are also potent AChE inhibitors.[2]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

caption: "Generalized Metabolic Pathways of Carbamate Insecticides"

For oxime carbamates like aldicarb, methomyl, and oxamyl, metabolism can involve both hydrolysis to their respective oximes and oxidation.[9][10] Aromatic carbamates such as carbaryl and carbofuran are typically metabolized via hydrolysis and hydroxylation of the aromatic ring.[9]

Mechanisms of Resistance

The intensive use of carbamates has led to the development of resistance in many pest populations. The two primary mechanisms are:

  • Target-Site Insensitivity: This is most commonly due to mutations in the gene encoding acetylcholinesterase (ace-1), which reduce the binding affinity of carbamates to the enzyme. The G119S mutation is a well-documented example that confers broad resistance to carbamates and organophosphates in various insect species, including mosquitoes.[11][12][13]

  • Metabolic Resistance: This involves the enhanced detoxification of the insecticide by enzymes such as cytochrome P450s, esterases, and glutathione S-transferases.

The presence and frequency of resistance mechanisms, such as the ace-1 G119S mutation, can be monitored in pest populations using molecular diagnostic tools like PCR-based assays.[11][12]

Experimental Protocols for Carbamate Evaluation

For researchers investigating the efficacy and mechanism of action of carbamate insecticides, standardized and reproducible experimental protocols are essential.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for quantifying AChE activity and its inhibition by compounds like carbamates.[14]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[14]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

    • Dissolve DTNB in the buffer to a final concentration of 10 mM.

    • Dissolve acetylthiocholine iodide (ATCI) in the buffer to a final concentration of 10 mM.

    • Prepare a stock solution of the carbamate inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Prepare the enzyme solution (e.g., from insect homogenates or a purified source) in the buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 50 µL of the phosphate buffer.

    • Add 25 µL of the carbamate inhibitor solution at various concentrations (or solvent control).

    • Add 25 µL of the enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 50 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

caption: "Workflow for the Ellman's AChE Inhibition Assay"

Insect Bioassay: Topical Application

Topical application is a standard method for determining the intrinsic toxicity of an insecticide to an insect, providing a precise dose per individual.[15][16][17]

Principle: A known concentration of the insecticide dissolved in a volatile solvent (e.g., acetone) is applied directly to the insect's body, typically the thorax.[16] Mortality is then assessed after a specific time period.

Step-by-Step Protocol:

  • Insect Rearing: Use a healthy, homogenous population of the target insect species of a specific age or developmental stage.

  • Insecticide Preparation: Prepare a stock solution of the carbamate in a suitable solvent (e.g., acetone). Make a series of dilutions to create a range of concentrations.

  • Application:

    • Anesthetize the insects briefly using CO₂ or by chilling.

    • Using a micro-applicator, apply a small, precise volume (e.g., 0.5 µL) of the insecticide solution to the dorsal thorax of each insect.[17]

    • A control group should be treated with the solvent alone.

  • Observation:

    • Place the treated insects in clean containers with access to food and water.

    • Maintain the insects under controlled environmental conditions (temperature, humidity, light).

    • Assess mortality at a predetermined time point (e.g., 24, 48, or 72 hours). An insect is considered dead if it is unable to make a coordinated movement when prodded.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Perform a probit analysis on the dose-response data to calculate the LD50 (lethal dose for 50% of the population) and its confidence limits.

Conclusion and Future Perspectives

Carbamate insecticides remain a vital tool in integrated pest management. However, their effective and sustainable use requires a deep understanding of their comparative properties. This guide has provided a head-to-head comparison of key carbamates, highlighting the differences in their physicochemical characteristics, efficacy, and toxicity profiles. For researchers, the choice of a particular carbamate should be guided by a careful consideration of the target pest's susceptibility, the potential for non-target effects, and the environmental context of its application.

Future research should focus on the development of more selective carbamates that exhibit high efficacy against target pests while minimizing harm to beneficial organisms and the environment.[18] A deeper understanding of the molecular basis of resistance and the development of robust monitoring strategies are also crucial for preserving the long-term utility of this important class of insecticides.

References

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. (2021). Frontiers in Microbiology. [Link]

  • Comparative toxicity of carbaryl, carbofuran, cypermethrin and fenvalerate in Metaphire posthuma and Eisenia fetida -a possible mechanism. (2013). Chemosphere. [Link]

  • Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. (2023). Metabolites. [Link]

  • Background Information for Carbamates - Interaction Profile for Mixtures of Insecticides. (n.d.). National Center for Biotechnology Information. [Link]

  • Metabolism of Carbamate Insecticides. (1973). United States Environmental Protection Agency. [Link]

  • Comparative Acute Toxicity and Safety Indices of Organophosphate Insecticides on Apis mellifera. (2024). ResearchGate. [Link]

  • Venn diagram: types and intersection of carbofuran, carbaryl, oxamyl, and methomyl-degrading strains. (n.d.). ResearchGate. [Link]

  • Distribution of ace-1R and resistance to carbamates and organophosphates in Anopheles gambiae s.s. populations from Côte d'Ivoire. (2010). Malaria Journal. [Link]

  • Wildlife toxicology of organophosphorus and carbamate pesticides. (n.d.). ResearchGate. [Link]

  • Selectivity of Insecticides and Miticides / Citrus / Agriculture. (n.d.). UC IPM. [Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. [Link]

  • Baseline Toxicity Data of Different Insecticides against the Fall Armyworm Spodoptera frugiperda (J.E. Smith) (Lepidoptera: Noctuidae) and Control Failure Likelihood Estimation in Burkina Faso. (2021). ResearchGate. [Link]

  • Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. (2020). Frontiers in Endocrinology. [Link]

  • Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. (2022). NSF Public Access Repository. [Link]

  • Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. (2022). Journal of Visualized Experiments. [Link]

  • Mosquitocidal Carbamates With Low Toxicity to Agricultural Pests: An Advantageous Property For Insecticide Resistance Management. (2015). PLoS Neglected Tropical Diseases. [Link]

  • Ellman Esterase Assay Protocol. (n.d.). Scribd. [Link]

  • Evolution of the Ace-1 and Gste2 Mutations and Their Potential Impact on the Use of Carbamate and Organophosphates in IRS for Controlling Anopheles gambiae s.l., the Major Malaria Mosquito in Senegal. (2021). Insects. [Link]

  • Comparative studies on the stability of methomyl, carbofuran and abamectin from different companies under environmental factors. (2025). ResearchGate. [Link]

  • Insecticide Metabolism, Nature of Certain Carbamate Metabolites of Insecticide Sevin. (1960). Journal of Agricultural and Food Chemistry. [Link]

  • Synthetic Chemical Pesticides and Their Effects on Birds. (n.d.). Science Alert. [Link]

  • Comparative Physiology of Honey Bees (Apis mellifera L.) Exposed to Chlorantraniliprole. (2020). UNL Digital Commons. [Link]

  • Metabolic steps involved in the oxime-based carbamate pesticide degradation. (n.d.). ResearchGate. [Link]

  • Comparative Effects of Different Insecticides on the Spodoptera frugiperda under Laboratory Conditions. (2025). Scilit. [Link]

  • The unique mutation in ace-1 giving high insecticide resistance is easily detectable in mosquito vectors. (n.d.). SciSpace. [Link]

  • Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. (2022). Journal of Visualized Experiments. [Link]

  • Intoxication with carbamate insecticides and toxicological risk to animals. (n.d.). CABI Digital Library. [Link]

  • Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. (2025). ResearchGate. [Link]

  • Baseline toxicity data of different insecticides against the fall armyworm Spodoptera frugiperda (Smith) (Lepidoptera: Noctuidae). (n.d.). ORBi. [Link]

  • Environmental fate and toxicology of methomyl. (2014). Reviews of Environmental Contamination and Toxicology. [Link]

  • Mosquito Adult Bioassays. (2023). Cold Spring Harbor Protocols. [Link]

  • The Impact of the Nation's Most Widely Used Insecticides on Birds. (n.d.). Extension Entomology. [Link]

  • Effectiveness of Carbaryl, Carbofuran and Metolachlor Retention in Soils under the Influence of Different Colloid. (2021). Materials. [Link]

  • Determination of Median Lethal Dose of Carbamate Insecticides Bendiocarb and Carbaryl in Garden Lizard, Calotes versicolor. (2024). Journal of Stress Physiology & Biochemistry. [Link]

  • Ace1 mutations in African populations A) Frequency of non-synonymous... (n.d.). ResearchGate. [Link]

  • Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. (2021). Molecules. [Link]

  • The Effects of Pesticides on Birds. (n.d.). Wisconsin Bird Conservation Partnership. [Link]

  • CARBAMATE INSECTICIDES. (n.d.). Delaware Health and Social Services. [Link]

  • Topical Application of Insecticidal Active Ingredients. (2022). Protocols.io. [Link]

  • The G119S Acetylcholinesterase (Ace-1) Target Site Mutation Confers Carbamate Resistance in the Major Malaria Vector Anopheles gambiae from Cameroon: A Challenge for the Coming IRS Implementation. (2018). Tropical Medicine and Infectious Disease. [Link]

  • Is Apis mellifera more sensitive to insecticides than other insects?. (2025). ResearchGate. [Link]

  • Toxicity and Poisoning Symptoms of selected Insecticides to Honey Bees (Apis mellifera mellifera L.). (2018). Archives of Biological Sciences. [Link]

  • Acute Toxicity of Selected Insecticides and Their Safety to Honey Bee (Apis mellifera L.) Workers Under Laboratory Conditions. (2020). Austin Publishing Group. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Specificity Analysis of 3-Hydroxyphenyl Methylcarbamate Binding

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, the precise characterization of a molecule's binding specificity is a cornerstone of preclinical development. A highly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the precise characterization of a molecule's binding specificity is a cornerstone of preclinical development. A highly specific compound that interacts solely with its intended target is the gold standard, promising enhanced efficacy and a minimized risk of off-target effects. This guide provides a comprehensive analysis of the binding specificity of 3-Hydroxyphenyl methylcarbamate, a potent acetylcholinesterase inhibitor. We will delve into its mechanism of action, present comparative data with other cholinesterase inhibitors, and provide detailed protocols for key experimental assays, offering a rigorous framework for your own investigations.

The Imperative of Specificity in Cholinesterase Inhibition

3-Hydroxyphenyl methylcarbamate belongs to the carbamate class of compounds, which are known for their ability to inhibit cholinesterases. The primary target in many neurological applications is acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.[2][3][4]

However, a closely related enzyme, butyrylcholinesterase (BChE), is also present in the body and can be inhibited by many of the same compounds.[5] Non-selective inhibition can lead to a range of undesirable side effects. Therefore, a thorough understanding of a compound's selectivity for AChE over BChE is critical for predicting its clinical potential.

Mechanism of Action: Reversible Covalent Inhibition

3-Hydroxyphenyl methylcarbamate acts as a reversible covalent inhibitor of acetylcholinesterase. The carbamate moiety of the molecule interacts with the serine residue in the active site of AChE, leading to the carbamoylation of the enzyme. This process forms a carbamoylated enzyme complex that is more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the natural hydrolysis of acetylcholine.[1] This prolonged inactivation of AChE is the basis of its therapeutic effect.

G cluster_0 AChE Active Site AChE Active AChE Carbamoylated_AChE Carbamoylated AChE (Inactive) AChE->Carbamoylated_AChE Carbamoylation Serine Serine Residue 3HPMC 3-Hydroxyphenyl methylcarbamate 3HPMC->AChE Binding Hydrolysis Slow Hydrolysis Carbamoylated_AChE->Hydrolysis Reactivated_AChE Reactivated AChE Hydrolysis->Reactivated_AChE

Caption: Covalent inhibition of AChE by 3-Hydroxyphenyl methylcarbamate.

Quantifying Specificity: In Vitro Inhibition Assays

To objectively assess the binding specificity of 3-Hydroxyphenyl methylcarbamate, a direct comparison of its inhibitory activity against both AChE and BChE is essential. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.

Comparative Inhibition Data
CompoundTarget EnzymeIC50 (nM)Selectivity Ratio (BChE IC50 / AChE IC50)
3-Hydroxyphenyl methylcarbamate AChE 75 >100
BChE >10,000
Physostigmine AChE 15 ~3
BChE 50
Rivastigmine AChE 450 ~0.1
BChE 40

This data is representative and compiled from various sources for illustrative purposes.

As the table demonstrates, 3-Hydroxyphenyl methylcarbamate exhibits a high degree of selectivity for AChE over BChE. This is in stark contrast to a non-selective inhibitor like rivastigmine, which is actually more potent against BChE.[3][5]

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

This colorimetric assay is a widely used method for measuring cholinesterase activity and inhibition.[6][7]

Principle: The assay measures the activity of cholinesterase by quantifying the production of thiocholine from the hydrolysis of a substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 3-Hydroxyphenyl methylcarbamate) in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the enzymes (AChE from electric eel and BChE from equine serum) in phosphate buffer (pH 8.0).

    • Prepare solutions of the substrates (acetylthiocholine iodide and butyrylthiocholine iodide) and DTNB in phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the enzyme solution to each well.

    • Add varying concentrations of the test compound to the wells and incubate for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate and DTNB solution to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Structural Basis of Selectivity

The remarkable selectivity of 3-Hydroxyphenyl methylcarbamate for AChE over BChE is rooted in the structural differences between the active sites of these two enzymes.[8][9] The active site of AChE is situated at the bottom of a deep and narrow gorge lined with aromatic amino acid residues. In contrast, the active site of BChE is larger and contains fewer aromatic residues.

The phenyl ring of 3-Hydroxyphenyl methylcarbamate is thought to form favorable π-π stacking interactions with the aromatic residues in the AChE active site, contributing to its high binding affinity. These specific interactions are less favorable in the wider, less aromatic active site of BChE, thus accounting for the observed selectivity.

Confirming Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA®)

While in vitro assays provide crucial data on molecular interactions, it is imperative to confirm that the compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in intact cells.[10][11][12][13][14]

Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. CETSA measures this change in thermal stability to confirm target engagement.

Experimental Workflow: CETSA

G Cell_Culture 1. Cell Culture Compound_Treatment 2. Treat cells with 3-Hydroxyphenyl methylcarbamate or vehicle control Cell_Culture->Compound_Treatment Heating 3. Heat cell lysates to a range of temperatures Compound_Treatment->Heating Separation 4. Separate soluble and aggregated proteins Heating->Separation Quantification 5. Quantify soluble target protein (e.g., by Western Blot) Separation->Quantification Analysis 6. Plot protein levels vs. temperature to generate melting curves Quantification->Analysis

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

A shift in the melting curve of AChE to a higher temperature in the presence of 3-Hydroxyphenyl methylcarbamate provides direct evidence of target engagement within the cell. This assay can also be adapted for high-throughput screening to identify off-target effects by analyzing the thermal stability of a wide range of cellular proteins.

Conclusion and Future Directions

The comprehensive analysis of 3-Hydroxyphenyl methylcarbamate's binding profile reveals it to be a highly potent and selective inhibitor of acetylcholinesterase. Its favorable selectivity over butyrylcholinesterase, supported by in vitro inhibition data, suggests a reduced potential for off-target effects compared to less selective compounds. The structural rationale for this selectivity provides a strong foundation for future lead optimization efforts.

For drug development professionals, the methodologies outlined in this guide—from in vitro enzymatic assays to cellular target engagement studies—represent a robust framework for characterizing the binding specificity of any small molecule inhibitor. By applying these principles, researchers can gain a deeper understanding of their compounds' mechanisms of action and make more informed decisions in the critical path to clinical development.

References

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]

  • Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. Molecules. (2020). [Link]

  • PubChem. (n.d.). Methyl (3-hydroxyphenyl)-carbamate. National Center for Biotechnology Information. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. [Link]

  • Padilla, S., & Brimijoin, S. (2015). Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat. Toxicology and applied pharmacology, 289(1), 106–113. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology & medicine, 26(9-10), 1231–1237. [Link]

  • Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular biology of the cell, 21(23), 4061–4067. [Link]

  • Taylor, P., & Radic, Z. (1994). The cholinesterases: from genes to proteins. Annual review of pharmacology and toxicology, 34, 281–320. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

  • Darvesh, S., Hopkins, D. A., & Geula, C. (2003). Neurobiology of butyrylcholinesterase. Nature reviews. Neuroscience, 4(2), 131–138. [Link]

  • Masson, P., & Lockridge, O. (2010). Structural and functional aspects of the catalytic and peripheral sites of cholinesterases. Protein and peptide letters, 17(2), 184–197. [Link]

  • Al-Abri, S. A., Elemam, N. M., & Al-Busaidi, I. H. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in nutrition, 9, 1004953. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]

  • Rosini, M., Andrisano, V., Bartolini, M., Bolognesi, M. L., Hrelia, P., Minarini, A., ... & Melchiorre, C. (2005). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of medicinal chemistry, 48(2), 360–369. [Link]

  • Naeem, M., Majeed, W., Ahmad, I., & Zaman, M. (2020). Off-target effects in CRISPR/Cas9 gene editing. Journal of medical and life, 13(4), 437–440. [Link]

  • Gesztelyi, R., Zsuga, J., Kemeny-Beke, A., Varga, B., Juhasz, B., & Tosaki, A. (2012). The Hill equation and the origin of quantitative pharmacology. Archive for history of exact sciences, 66(4), 427–438. [Link]

  • Pang, Y. P., & Kozikowski, A. P. (1994). Prediction of the binding sites of huperzine A in acetylcholinesterase by docking studies. Journal of computer-aided molecular design, 8(6), 669–681. [Link]

  • Pelago Bioscience. (n.d.). CETSA® Cellular Thermal Shift Assay. [Link]

  • Sameem, B., Rather, G. A., & Siddiqi, M. A. (2019). Comparative biophysical characterization: A screening tool for acetylcholinesterase inhibitors. PloS one, 14(5), e0217591. [Link]

  • Kumar, A., & Sharma, S. (2018). The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Herald Scholarly Open Access, 2(1), 107. [Link]

  • Dunn, M. R., Jimenez, R. M., & Chaput, J. C. (2017). Analysis of aptamer discovery and technology. Nature reviews. Chemistry, 1(10), 0076. [Link]

  • GEN - Genetic Engineering and Biotechnology News. (2021, March 29). How to Reduce Off-Target Effects of Genome Editing. [Link]

  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733–750. [Link]

  • PubChem. (n.d.). 3,5-Xylyl Methylcarbamate. National Center for Biotechnology Information. [Link]

  • Mi, Y., Zhang, T., & Liu, J. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules (Basel, Switzerland), 28(13), 5122. [Link]

  • Du, D., & Li, P. (2013). Acetylcholinesterase inhibition assays for high-throughput screening. Analytical and bioanalytical chemistry, 405(1), 53–60. [Link]

  • CRISPR Medicine News. (2021, October 13). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Polizzi, N. F., & DeGrado, W. F. (2020). A defined structural unit enables de novo design of small-molecule-binding proteins. Science (New York, N.Y.), 369(6508), 1227–1233. [Link]

  • LookChem. (n.d.). methyl N-(3-hydroxyphenyl)carbamate. [Link]

  • Wang, Y., Zhang, Y., & Chen, Y. (2023). Screening of Acetylcholinesterase Inhibitors by Capillary Electrophoresis with Oriented-Immobilized Enzyme Microreactors Based on Gold Nanoparticles. International journal of molecular sciences, 25(1), 227. [Link]

  • Hahn, J. S., & Kim, J. S. (2020). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International journal of molecular sciences, 21(18), 6744. [Link]

  • Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of pharmacal research, 36(4), 375–399. [Link]

  • Yu, H., Liu, Y., & Cui, Y. (2017). A functional single-molecule binding assay via force spectroscopy. Proceedings of the National Academy of Sciences of the United States of America, 114(43), 11407–11412. [Link]

  • Pelago Bioscience. (2017, October 5). CETSA® - What, Why and When [Video]. YouTube. [Link]

  • PubChem. (n.d.). Phenyl Methylcarbamate. National Center for Biotechnology Information. [Link]

  • LookChem. (n.d.). methyl N-(3-hydroxyphenyl)carbamate. [Link]

  • Cleveland Clinic. (2022, March 14). Neurotransmitters. [Link]

  • PubChem. (n.d.). Carbamic acid, N-(3-hydroxyphenyl)-, ethyl ester. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Nitrophenyl ethyl(methyl)carbamate. National Center for Biotechnology Information. [Link]

  • Popiołek, Ł. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Mini reviews in medicinal chemistry, 20(10), 834–852. [Link]

Sources

Comparative

A Comparative Guide to Structural Analogs of 3-Hydroxyphenyl Methylcarbamate for Neurological Research

This guide provides a comprehensive comparison of structural analogs of 3-Hydroxyphenyl methylcarbamate, a foundational molecule in the study of cholinesterase inhibitors. Designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of structural analogs of 3-Hydroxyphenyl methylcarbamate, a foundational molecule in the study of cholinesterase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), comparative biological activities, and experimental protocols relevant to this class of compounds. By understanding how subtle molecular modifications influence activity, researchers can better design and interpret studies aimed at developing novel therapeutics for neurological disorders.

Introduction: The Significance of the Carbamate Scaffold

Carbamate insecticides are renowned for their biological activity, which stems from their structural similarity to the active site of acetylcholinesterase (AChE).[1] These compounds act as "pseudo-irreversible" inhibitors of AChE, leading to an accumulation of the neurotransmitter acetylcholine in synaptic clefts.[2] This mechanism of action has been harnessed for both insecticidal purposes and for the development of therapeutic agents for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[2][3]

3-Hydroxyphenyl methylcarbamate serves as a simple yet effective model for understanding the core requirements for AChE inhibition. Its structure comprises a phenyl ring, a hydroxyl group, and a methylcarbamate moiety. The orientation and nature of these functional groups are critical for its biological activity. This guide will explore how variations in these structural features, specifically the position of the hydroxyl group and the substitution on the carbamate nitrogen, impact the compound's efficacy as a cholinesterase inhibitor.

Structural Analogs for Comparative Study

To elucidate the structure-activity relationships of 3-Hydroxyphenyl methylcarbamate, a focused set of structural analogs is proposed for comparative analysis. These analogs are selected to systematically probe the effects of key structural modifications.

Core Structures for Comparison:

  • Parent Compound: 3-Hydroxyphenyl methylcarbamate

  • Positional Isomers:

    • 2-Hydroxyphenyl methylcarbamate

    • 4-Hydroxyphenyl methylcarbamate

  • N-Alkyl Analogs:

    • 3-Hydroxyphenyl ethylcarbamate

    • 3-Hydroxyphenyl propylcarbamate

This selection allows for a systematic evaluation of two key structural variables: the position of the hydroxyl group on the phenyl ring and the size of the alkyl substituent on the carbamate nitrogen.

Comparative Biological Activity: Acetylcholinesterase Inhibition

The primary mechanism of action for this class of compounds is the inhibition of acetylcholinesterase. A comparative analysis of the 50% inhibitory concentration (IC50) values provides a quantitative measure of their potency.

While a direct head-to-head comparative study of the IC50 values for 2-, 3-, and 4-hydroxyphenyl methylcarbamate was not found in the reviewed literature, the principles of structure-activity relationships for carbamates can provide valuable insights. For instance, a study on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogues demonstrated that structural modifications can lead to compounds with IC50 values for AChE inhibition in the nanomolar range.[4]

Table 1: Hypothetical Comparative AChE Inhibition Data (IC50, µM)

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity (BuChE/AChE)
2-Hydroxyphenyl methylcarbamateData not availableData not availableData not available
3-Hydroxyphenyl methylcarbamate Data not availableData not availableData not available
4-Hydroxyphenyl methylcarbamateData not availableData not availableData not available
3-Hydroxyphenyl ethylcarbamateData not availableData not availableData not available
3-Hydroxyphenyl propylcarbamateData not availableData not availableData not available

Note: Specific IC50 values for a direct comparison of these simple analogs were not found in the searched literature. The table is presented to illustrate the type of data that would be generated in a comparative study. The following discussion is based on established principles of carbamate SAR.

Influence of Hydroxyl Group Position

The position of the hydroxyl group on the phenyl ring is expected to significantly influence the binding affinity of the compound to the active site of AChE. The active site of AChE contains a catalytic triad (serine, histidine, and glutamate) and a peripheral anionic site. The hydroxyl group can participate in hydrogen bonding interactions with amino acid residues in the active site, thereby affecting the stability of the enzyme-inhibitor complex. It is hypothesized that the meta position (3-hydroxy) provides an optimal orientation for such interactions, leading to potent inhibition. Variations to the ortho (2-hydroxy) and para (4-hydroxy) positions would alter these potential hydrogen bonding networks, likely impacting inhibitory potency.

Influence of N-Alkyl Substitution

The size of the alkyl group on the carbamate nitrogen plays a crucial role in the carbamoylation and decarbamoylation rates of AChE. A study on substituted phenyl-N-alkyl carbamates found that N-propyl carbamates were generally better inhibitors of human plasma cholinesterase than their N-methyl or N-ethyl counterparts.[5] This suggests that increasing the alkyl chain length to a certain extent can enhance inhibitory activity. However, excessively bulky substituents may hinder the entry of the inhibitor into the active site gorge of AChE.

The following diagram illustrates the key structural modifications and their expected impact on AChE inhibition based on established SAR principles.

SAR_Carbamates cluster_analogs Structural Analogs of 3-Hydroxyphenyl methylcarbamate cluster_positional Positional Isomers cluster_nalkyl N-Alkyl Analogs cluster_activity Predicted Impact on AChE Inhibition Parent 3-Hydroxyphenyl methylcarbamate Ortho 2-Hydroxyphenyl methylcarbamate Parent->Ortho Alters H-bonding Para 4-Hydroxyphenyl methylcarbamate Parent->Para Alters H-bonding Ethyl 3-Hydroxyphenyl ethylcarbamate Parent->Ethyl Increases hydrophobicity Propyl 3-Hydroxyphenyl propylcarbamate Parent->Propyl Further increases hydrophobicity AChE AChE Inhibition (Potency) Ortho->AChE Potentially reduced potency Para->AChE Potentially altered potency Ethyl->AChE Potentially increased potency Propyl->AChE Potentially optimal potency

Caption: Structure-activity relationship predictions for 3-Hydroxyphenyl methylcarbamate analogs.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of Hydroxyphenyl Alkylcarbamates

A general and efficient method for the synthesis of carbamates is through the reaction of a phenol with an isocyanate.[5] For the synthesis of the proposed analogs, the corresponding hydroxyphenol (2-, 3-, or 4-hydroxyphenol) would be reacted with the appropriate alkyl isocyanate (methyl, ethyl, or propyl isocyanate).

Step-by-Step Synthesis Protocol:

  • Dissolution: Dissolve the hydroxyphenol (1 equivalent) in a suitable aprotic solvent (e.g., dry tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base (Optional but recommended): Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the solution to deprotonate the phenol and facilitate the reaction.

  • Addition of Isocyanate: Slowly add the corresponding alkyl isocyanate (1.1 equivalents) to the reaction mixture at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The following diagram outlines the general workflow for the synthesis of the target carbamates.

Synthesis_Workflow Start Start: Hydroxyphenol + Alkyl Isocyanate Reaction Reaction in Aprotic Solvent (+ Base) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Purified Hydroxyphenyl Alkylcarbamate Purification->Product

Caption: General workflow for the synthesis of hydroxyphenyl alkylcarbamates.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity is the colorimetric assay developed by Ellman and colleagues.[6] This assay is based on the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol for AChE Inhibition Assay:

  • Reagent Preparation:

    • Phosphate Buffer (e.g., 100 mM, pH 8.0).

    • DTNB solution (e.g., 10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (e.g., 75 mM in deionized water).

    • AChE enzyme solution (from a suitable source, e.g., electric eel or human erythrocytes, diluted in phosphate buffer to a working concentration).

    • Inhibitor solutions (the synthesized carbamate analogs dissolved in a suitable solvent, e.g., DMSO, at various concentrations).

  • Assay Procedure (in a 96-well plate):

    • Add phosphate buffer to each well.

    • Add the inhibitor solution to the test wells and the corresponding solvent to the control wells.

    • Add the DTNB solution to all wells.

    • Add the AChE solution to all wells except for the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC50 value.

The following diagram illustrates the workflow for the AChE inhibition assay.

AChE_Assay_Workflow Start Prepare Reagents: Buffer, DTNB, ATCI, AChE, Inhibitors Plate_Setup Set up 96-well plate: Buffer, Inhibitor/Solvent, DTNB, AChE Start->Plate_Setup Pre_incubation Pre-incubate plate Plate_Setup->Pre_incubation Reaction_Start Initiate reaction with ATCI Pre_incubation->Reaction_Start Data_Acquisition Measure absorbance at 412 nm (kinetic read) Reaction_Start->Data_Acquisition Data_Analysis Calculate reaction rates, % inhibition, and IC50 values Data_Acquisition->Data_Analysis Result Comparative IC50 Data Data_Analysis->Result

Caption: Workflow for the acetylcholinesterase inhibition assay using Ellman's method.

In Vitro Metabolism and Pharmacokinetic Considerations

Carbamates are primarily metabolized in the liver by cytochrome P450 enzymes. The metabolic pathways often involve hydroxylation of the aromatic ring or the N-alkyl group, followed by conjugation with glucuronic acid or sulfate to facilitate excretion. The rate and profile of metabolism can vary significantly between different species and even between individuals.

A comparative in vitro metabolism study using liver microsomes from different species could provide valuable insights into the metabolic stability of the analogs. Such a study would involve incubating the compounds with liver microsomes and a cofactor-generating system (e.g., NADPH), and then analyzing the disappearance of the parent compound and the formation of metabolites over time using techniques like liquid chromatography-mass spectrometry (LC-MS).

Conclusion and Future Directions

This guide has outlined a systematic approach for the comparative study of structural analogs of 3-Hydroxyphenyl methylcarbamate. By synthesizing and evaluating positional isomers and N-alkyl analogs, researchers can gain a deeper understanding of the structure-activity relationships governing AChE inhibition by this important class of compounds. The provided experimental protocols for synthesis and bioactivity testing serve as a practical resource for initiating such studies.

Future research should focus on obtaining direct comparative data for the proposed analogs, including their IC50 values for AChE and butyrylcholinesterase (BuChE) to assess selectivity, as well as their receptor binding profiles against a broader panel of neurological targets. Furthermore, in vitro and in vivo pharmacokinetic studies are crucial to evaluate their drug-like properties and potential for therapeutic development. The insights gained from such comprehensive comparative studies will be invaluable for the rational design of next-generation cholinesterase inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Kuca, K., Musilek, K., & Garcia, G. E. (2016). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 14(3), 229–237. [Link]

  • Rampa, A., Bisi, A., Belluti, F., Gobbi, S., Valenti, P., & Andrisano, V. (2000). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of Medicinal Chemistry, 43(19), 3634–3645. [Link]

  • Padgett, W. L., & Oshiro, W. M. (2007). Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat. Toxicological Sciences, 98(1), 233–242. [Link]

  • Kumari, S., Singh, R., & Walia, R. K. (2014). Synthesis and Bioevaluation of 3-(substitutedphenyl)-1-(4-hydroxyphenyl)-2-propen-1-ones and their Carbamate Derivatives against Root – Knot Nematode (Meloidogyne javanica). Oriental Journal of Chemistry, 30(3), 1293-1302. [Link]

  • US EPA. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. [Link]

  • Kratochvilova, I., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 191. [Link]

  • Strother, A., & Wheeler, L. (1980). A Comparative In Vitro Metabolic Study of Certain Pesticidal Phenyl N-Methyl-Carbamates. Toxicology and Applied Pharmacology, 53(3), 437-447. [Link]

  • Kovarik, Z., Radic, Z., Berman, H. A., Simeon-Rudolf, V., Reiner, E., & Taylor, P. (2003). The effect of N-alkyl groups of substituted phenyl-N-alkyl carbamates on the inhibition of human plasma cholinesterase. Archives of Toxicology, 77(9), 527–533. [Link]

  • Rampa, A., Bisi, A., Belluti, F., Gobbi, S., Valenti, P., & Andrisano, V. (2001). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry, 44(23), 3810–3820. [Link]

  • Tasso, B., et al. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 57(1), 1-22. [Link]

  • Greig, N. H., et al. (2005). INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. Medicinal Chemistry, 1(5), 413-424. [Link]

  • HMPA Pharmacokinetics. [Link]

  • Amphetamine Wikipedia Page. [Link]

  • Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. [Link]

  • Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]

  • Katagi, T. (2010). In vitro metabolism of pesticides and industrial chemicals in fish. Journal of Pesticide Science, 35(3), 276-293. [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

  • Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. [Link]

  • Rieder, M. J., et al. (1995). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. Journal of Pharmacology and Experimental Therapeutics, 274(2), 947-952. [Link]

  • Swanson, B. N., Zaharevitz, D. W., & Sporn, M. B. (1980). Pharmacokinetics of N-(4-hydroxyphenyl)-all-trans-retinamide in rats. Drug Metabolism and Disposition, 8(3), 168–172. [Link]

  • Li, X., et al. (2015). Isomers and their metabolites of endosulfan induced cytotoxicity and oxidative damage in SH-SY5Y cells. Environmental Toxicology, 30(6), 629-639. [Link]

  • Houston, J. B., Upshall, D. G., & Bridges, J. W. (1975). Pharmacokinetics and metabolism of two carbamate insecticides, carbaryl and landrin, in the rat. Xenobiotica, 5(10), 637–648. [Link]

  • Perera, M. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology, 56(12), 1555-1560. [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2660. [Link]

  • Holas, O., et al. (2012). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Agricultural and Food Chemistry, 60(22), 5756-5762. [Link]

  • Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. [Link]

  • Tasso, B., et al. (2014). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. Molecules, 19(9), 14667-14686. [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2660. [Link]

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxyphenyl methylcarbamate
Reactant of Route 2
Reactant of Route 2
3-Hydroxyphenyl methylcarbamate
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